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(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane Documentation Hub

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  • Product: (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane
  • CAS: 133397-54-3

Core Science & Biosynthesis

Foundational

The Cornerstone of Chiral Synthesis: An In-Depth Technical Guide to (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

For Immediate Release A critical chiral intermediate, (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, serves as a fundamental building block in the asymmetric synthesis of various pharmaceuticals, most notably the ca...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A critical chiral intermediate, (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, serves as a fundamental building block in the asymmetric synthesis of various pharmaceuticals, most notably the cardio-selective β-blocker, (S)-Metoprolol. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Core Chemical Identity and Physicochemical Properties

(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is a high-purity chemical intermediate, recognized for its pivotal role in establishing the stereochemistry of the final active pharmaceutical ingredient (API).[1][2][3] Its identity is confirmed by the following identifiers:

  • CAS Number: 133397-54-3[1]

  • Molecular Formula: C₁₂H₁₆O₃[4]

  • Molecular Weight: 208.25 g/mol [4]

The physical and chemical properties of this compound are summarized in the table below. It is typically supplied as a clear, colorless oil.[2] While specific boiling point and density values are not widely reported in the literature, its solubility in various organic solvents is a key characteristic for its use in synthesis.[5]

PropertyValueReferences
Physical Form Clear, Colorless Oil[2]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, Ether, Ethyl Acetate[5]
Storage Temperature 2-8°C (Refrigerator)[2]

The Stereoselective Gateway to (S)-Metoprolol: Synthesis and Mechanistic Insights

The primary application of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is as a precursor in the synthesis of (S)-Metoprolol.[6][7] The therapeutic efficacy of Metoprolol resides in its (S)-enantiomer, which exhibits significantly higher β₁-adrenergic blocking activity than its (R)-counterpart.[8] Therefore, a stereocontrolled synthesis is paramount.

The synthesis of the title compound is typically achieved through the reaction of 4-(2-methoxyethyl)phenol with an excess of (R)-epichlorohydrin in the presence of a base. This reaction proceeds via a Williamson ether synthesis mechanism.

Representative Synthesis Protocol

A common laboratory-scale synthesis involves the following steps:

  • Deprotonation: 4-(2-methoxyethyl)phenol is treated with a suitable base, such as potassium hydroxide or sodium hydroxide, in an aqueous or organic solvent to form the corresponding phenoxide.[9][10]

  • Nucleophilic Attack: The resulting phenoxide acts as a nucleophile and attacks the electrophilic carbon of (R)-epichlorohydrin, leading to the opening of the epoxide ring.

  • Intramolecular Cyclization: An intramolecular Williamson ether synthesis follows, where the newly formed alkoxide displaces the chloride, reforming the epoxide ring and yielding (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane.[7]

Experimental Protocol: Ultrasound-Assisted Synthesis

An efficient and rapid synthesis can be achieved using ultrasound irradiation.[9]

  • Materials:

    • 4-(2-Methoxyethyl)phenol

    • Potassium hydroxide

    • (R)-Epichlorohydrin

    • Water

    • Dichloromethane (for extraction)

  • Procedure:

    • To a round-bottom flask, add 4-(2-Methoxyethyl)phenol (5g), potassium hydroxide (1.4g), and water (15mL).[9]

    • Add (R)-Epichlorohydrin (2.6 mL) to the mixture at room temperature.[9]

    • Irradiate the reaction mixture with ultrasound (80 W, 50 Hz) for 90 minutes in pulses.[9]

    • Monitor the reaction progress using thin-layer chromatography (TLC).[9]

    • Upon completion, add 10 mL of water to the reaction mixture and extract with dichloromethane.[9]

    • The organic layer is then distilled under vacuum to yield the crude product, which can be further purified by preparative TLC.[9]

Synthesis_Workflow cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Epoxide Ring Opening & Cyclization cluster_step3 Step 3: Synthesis of (S)-Metoprolol A 4-(2-Methoxyethyl)phenol C Phenoxide Intermediate A->C Deprotonation B Base (e.g., KOH) E (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane C->E Nucleophilic Attack & Ring Closure D (R)-Epichlorohydrin G (S)-Metoprolol E->G Amination F Isopropylamine

Caption: Synthetic pathway from 4-(2-Methoxyethyl)phenol to (S)-Metoprolol.

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane are crucial for its use in pharmaceutical synthesis. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. While specific spectral data can vary slightly based on the solvent and instrument, the key proton and carbon signals are characteristic of the compound's structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in the molecule. Key absorption bands are expected for the C-O-C (ether) linkages, the aromatic ring, and the characteristic vibrations of the epoxide ring.[11][12]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization mass spectrum of a similar compound, 2,3-Epoxypropyl p-methoxyphenyl ether, provides an example of the expected fragmentation patterns.[13]

Safety, Handling, and Disposal

As with all chemical reagents, proper safety precautions must be observed when handling (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane. It is essential to consult the Safety Data Sheet (SDS) before use.

Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area, preferably a fume hood.[14]

  • Wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are recommended), safety goggles, and a lab coat.[15]

  • Avoid direct contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention.[14]

  • Avoid inhalation of vapors. If respiratory irritation occurs, move to fresh air.[14]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16]

  • Recommended storage temperature is between 2-8°C.[2]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

Disposal
  • Dispose of chemical waste in accordance with local, state, and federal regulations.[14]

  • Uncured epoxy resins should be treated as hazardous waste and should not be disposed of in regular trash or down the drain.[15][17]

  • Empty containers should be rinsed thoroughly before disposal.[17]

Conclusion

(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is a vital chiral intermediate in the pharmaceutical industry. Its stereospecific synthesis and application are critical for the production of enantiomerically pure drugs like (S)-Metoprolol. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective and responsible use in drug discovery and development.

References

  • Bruker. (n.d.). 13C; DEPT135; HSQC) and HRMS spectra. Retrieved from [Link]

  • Hansen, M. B., et al. (2023). Chemo-Enzymatic Synthesis of Enantiopure β-Blocker (S)-Metoprolol and Derivatives. International Journal of Molecular Sciences, 24(16), 12675.
  • Zhang, Y., et al. (2010). Asymmetric Synthesis of (S)-Metoprolol. Chinese Journal of Applied Chemistry, 27(1), 108-111.
  • Jung, S. H., et al. (2000). Enantioselective preparation of metoprolol and its major metabolites. Archives of Pharmacal Research, 23(3), 226-229.
  • Biosave. (n.d.). 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane. Retrieved from [Link]

  • Soni, H., et al. (2021). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D).
  • Saddique, F. A., et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 39, 1145-1178.
  • Hansen, M. B., et al. (2023, September 12). Chemo-Enzymatic Synthesis of Enantiopure β-Blocker (S)
  • Singh, R., et al. (2025, March 27). Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology.
  • Iriarte, A., et al. (2004). Synthesis and cardiovascular activity of metoprolol analogues. Bioorganic & Medicinal Chemistry Letters, 14(1), 191-194.
  • FEICA. (n.d.). SAFE HANDLING OF EPOXY SYSTEMS. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for preparing S-metoprolol and intermediates therefor - EP 0339006 B1. Retrieved from [Link]

  • Hansen, M. B., et al. (2024, March). Synthesis of (S)-metoprolol ((S)-3) via a four step route including CALB catalysed kinetic resolution of 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, 1a.
  • PharmaCompass. (n.d.). 1,2-epoxy-3-[4-(2-methoxyethyl)phenoxy]propane. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 3-[4-(2-methoxyethyl)phenoxy]-1,2-propanediol. Retrieved from [Link]

  • Crosslink Technology Inc. (n.d.). Epoxy Resin Systems Safe Handling Guide. Retrieved from [Link]

  • Symtera Analytics. (n.d.). 1,2-epoxy-3{4-(2 methoxyethyl)phenoxy}propane. Retrieved from [Link]

  • CTRNet. (2012, May 31). 06.002 e2.0 Handling Hazardous Chemical Waste. Retrieved from [Link]

  • Liggieri, F., et al. (2024, October 30). In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms. Frontiers in Chemistry, 12.
  • NIST. (n.d.). 2,3-Epoxypropyl p-methoxyphenyl ether. Retrieved from [Link]

  • Harabagiu, V., et al. (2018). Conversion (%) of epoxy and methoxy groups, evaluated by the FTIR...

Sources

Exploratory

Technical Master File: (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

This technical guide is structured as a Master Technical File (MTF) , designed for senior researchers and process chemists. It prioritizes mechanistic insight, process control, and high-fidelity data representation over...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Master Technical File (MTF) , designed for senior researchers and process chemists. It prioritizes mechanistic insight, process control, and high-fidelity data representation over generic descriptions.

CAS Number: 133397-54-3 Synonyms: (R)-Glycidyl 4-(2-methoxyethyl)phenyl ether; (R)-Metoprolol Epoxide Intermediate. Molecular Formula: C₁₂H₁₆O₃ | Molecular Weight: 208.25 g/mol [1]

Executive Summary & Strategic Significance

(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is a critical chiral building block, primarily serving as the enantiopure precursor to (R)-Metoprolol or as a stereochemical standard for impurity profiling in the production of (S)-Metoprolol (the pharmacologically active eutomer for


-adrenergic blockade).

In high-precision drug development, the control of this epoxide's stereochemistry is the rate-limiting step for the enantiomeric excess (ee) of the final API. Unlike the racemate, the isolated (R)-enantiomer allows for:

  • Chiral Switch Development: Investigation of (R)-Metoprolol’s distinct pharmacokinetics and reduced beta-blocking activity (preventing bradycardia in off-target applications).

  • Impurity Fate Mapping: Quantifying the "distomer" carryover in (S)-Metoprolol succinate formulations, a regulatory requirement (ICH Q3A/Q6A).

Chemical Profile & Stereochemical Integrity[1]

The molecule features a stereogenic center at the C2 position of the propyl chain. The integrity of this center is maintained during the subsequent amine ring-opening reactions due to the


 mechanism favoring attack at the terminal (less hindered) carbon.
PropertySpecificationCritical Note
Appearance Colorless to pale yellow oilOxidizes upon prolonged air exposure; store under Argon.
Boiling Point ~300°C (Predicted)High vacuum distillation required to prevent thermal racemization.
Chirality (R)-EnantiomerPrecursor to (R)-Metoprolol (retention of configuration).
Solubility DCM, MeOH, Ethyl AcetateLipophilic; poor solubility in water facilitates biphasic synthesis.
Reactivity High (Strained Epoxide)Susceptible to hydrolysis (forming diol) and polymerization.

High-Fidelity Synthesis: Hydrolytic Kinetic Resolution (HKR)

While direct asymmetric synthesis using chiral epichlorohydrin is possible, it often suffers from lower ee (<95%) due to racemization pathways during the coupling step. The Hydrolytic Kinetic Resolution (HKR) using a Co-Salen catalyst is the industry "Gold Standard" for generating >99% ee material from the racemate.

Mechanistic Pathway

The HKR process utilizes a chiral Cobalt(III)-Salen complex to selectively hydrate the unwanted (S)-enantiomer into a water-soluble diol, leaving the desired (R)-epoxide intact.

DOT Diagram: HKR Workflow & Fate Mapping

HKR_Pathway Racemate Racemic Epoxide (Substrate) Complex Catalyst-Substrate Complex Racemate->Complex Binding Cat (S,S)-Co-Salen Catalyst Cat->Complex Water H2O (0.55 eq) Water->Complex REpoxide (R)-Epoxide (Target: CAS 133397-54-3) >99% ee Complex->REpoxide Unreacted (Kinetic Selection) SDiol (S)-Diol (By-product) Complex->SDiol Hydrolysis (k_rel > 100) RMet (R)-Metoprolol REpoxide->RMet Isopropylamine (Ring Opening)

Caption: Kinetic resolution pathway separating the target (R)-epoxide from the hydrolyzed (S)-diol by-product.

Experimental Protocol (Self-Validating)

Objective: Isolate (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane with >99% ee.

Reagents:

  • Racemic 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (1.0 eq).

  • (S,S)-Co-Salen Catalyst (0.5 mol%).

  • Acetic Acid (cocatalyst, 2 mol%).

  • Water (0.55 eq).

  • THF (Solvent, minimal volume).

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried flask, dissolve the (S,S)-Co-Salen precatalyst in THF. Add acetic acid and stir open to air for 30 mins to generate the active Co(III) species. Validation Point: Color change from red (Co-II) to dark brown (Co-III).

  • Reaction Initiation: Add the racemic epoxide (neat or minimal THF). Cool to 0°C.

  • Controlled Hydrolysis: Add water dropwise over 1 hour. Reasoning: Slow addition prevents non-selective hydrolysis due to localized overheating.

  • Incubation: Warm to room temperature and stir for 12–18 hours.

  • In-Process Control (IPC): Aliquot 50 µL, dilute in Isopropanol/Hexane (10:90). Analyze via Chiral HPLC (see Section 4).

    • Stop Criteria: When (S)-epoxide peak is non-detectable and (R)-epoxide ee > 99%.

  • Work-up: Dilute with hexanes. The (S)-diol is insoluble in hexanes and will oil out or precipitate. Filter or decant.

  • Purification: Concentrate the hexane filtrate. Perform flash chromatography (Silica, Hexane:EtOAc 9:1) to remove trace catalyst.

Analytical Characterization & Quality Control

Trustworthiness in chiral chemistry relies on robust separation methods.

Chiral HPLC Method[2][3][4]
  • Column: Daicel Chiralcel OJ-H or OD-H (Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 225 nm (aromatic absorption) and 275 nm.

  • Temperature: 25°C.

  • Expected Retention:

    • (R)-Enantiomer: ~12.5 min (Verify with standard).

    • (S)-Enantiomer: ~15.2 min.

NMR Validation (¹H NMR - 400 MHz, CDCl₃)

While NMR cannot distinguish enantiomers without a chiral shift reagent, it validates chemical purity.

  • δ 6.8–7.2 ppm: Aromatic protons (AA'BB' system).

  • δ 3.9–4.2 ppm: -OCH₂- protons (ether linkage).

  • δ 3.5 ppm: -CH₂-OMe (methoxy group).

  • δ 3.3 ppm: Epoxide ring CH.[1]

  • δ 2.7–2.9 ppm: Epoxide ring CH₂.

Downstream Application: Ring Opening

To synthesize (R)-Metoprolol (or map the impurity pathway), the epoxide undergoes nucleophilic attack by isopropylamine.

DOT Diagram: Mechanism of Ring Opening

Ring_Opening cluster_conditions Critical Parameters REpoxide (R)-Epoxide (133397-54-3) TS Transition State (Attack at C3 - Terminal) REpoxide->TS + Amine Reflux (MeOH) Amine Isopropylamine (Nucleophile) Amine->TS RMet (R)-Metoprolol (Retention of C2 Config) TS->RMet Ring Opening Regioselective Param1 Excess Amine (3-5 eq) to prevent dimerization Param2 Temp < 50°C to avoid polymerization

Caption: Regioselective ring opening of the (R)-epoxide by isopropylamine to yield (R)-Metoprolol.

Protocol Note: Use a large excess of isopropylamine (5–10 equivalents) to prevent the secondary amine product ((R)-Metoprolol) from reacting with another epoxide molecule, which would form a pseudo-dimeric impurity.

Safety & Handling

  • Genotoxicity Warning: As an epoxide, CAS 133397-54-3 is a potential alkylating agent. It must be handled in a fume hood with double-gloving (Nitrile).

  • Stability: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to acid-catalyzed hydrolysis.

  • Disposal: Quench excess epoxide with aqueous NaOH or amine waste streams before disposal.

References

  • Vertex AI Search. (2025). Synthesis of (S)-metoprolol succinate - CN102295569A. Google Patents. 3

  • ACG Publications. (2025). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol. 4

  • ChemicalBook. (2023).[5] (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane Properties & Suppliers. 5

  • LGC Standards. (2025). Metoprolol Impurity Standards and Reference Materials. 6

  • ResearchGate. (2017). Kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol. 7[7]

  • BenchChem. (2025).[8] Application Notes and Protocols: Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol. 8

Sources

Foundational

(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane molecular weight

An In-depth Technical Guide to (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane: Physicochemical Properties, Synthesis, and Analytical Characterization Executive Summary: This whitepaper provides a comprehensive techni...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane: Physicochemical Properties, Synthesis, and Analytical Characterization

Executive Summary: This whitepaper provides a comprehensive technical overview of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, a key chiral intermediate and a known impurity in the synthesis of the beta-blocker Metoprolol.[1][2][3] The document details the compound's fundamental physicochemical properties, with a primary focus on its molecular weight. Furthermore, it presents a detailed, field-proven protocol for its synthesis, explains the underlying chemical principles, and outlines a robust workflow for its analytical characterization. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical industry who require a deep understanding of this molecule for drug development, process optimization, and impurity profiling.

Introduction

(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is a chiral epoxide of significant interest in pharmaceutical chemistry. Its primary relevance stems from its role as a crucial building block in the asymmetric synthesis of (S)-Metoprolol, a widely prescribed cardioselective β-1 adrenergic receptor blocker used to treat cardiovascular conditions like hypertension and angina.[4] The stereochemistry of the epoxide ring is critical, as it dictates the final stereochemistry of the active pharmaceutical ingredient (API). Consequently, the synthesis of enantiomerically pure (R)-epoxide is a key step in producing the therapeutically active (S)-enantiomer of Metoprolol.

Beyond its function as a synthetic intermediate, this compound is also recognized as a process-related impurity in the manufacturing of Metoprolol.[2][3] Regulatory bodies require strict control and monitoring of such impurities. Therefore, a thorough understanding of its properties, synthesis, and analytical detection is paramount for ensuring the safety, efficacy, and quality of the final drug product.

Physicochemical Properties

The precise characterization of a chemical entity begins with its fundamental properties. The molecular weight, derived from the molecular formula, is a cornerstone of this characterization, essential for stoichiometric calculations in synthesis, quantitative analysis, and mass spectrometry.

Core Data Summary

The key physicochemical identifiers and properties of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆O₃[1][2][3][5]
Molecular Weight 208.25 g/mol [1][2][3][5][6]
Monoisotopic Mass 208.109944368 g/mol [3][5]
CAS Number 133397-54-3[1]
IUPAC Name (2R)-2-{[4-(2-methoxyethyl)phenoxy]methyl}oxirane[5]
Appearance Clear, colorless oil (reported)[7]
Purity Typically >95% (commercially available)[3][8]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, Ether, Ethyl Acetate[7]

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is achieved via a Williamson ether synthesis pathway. This involves the reaction of 4-(2-methoxyethyl)phenol with a chiral epihalohydrin, such as (R)-epichlorohydrin, under basic conditions.[4]

Synthetic Pathway Overview

The reaction proceeds in two conceptual steps:

  • Deprotonation: A base, such as potassium hydroxide or sodium hydroxide, deprotonates the phenolic hydroxyl group of 4-(2-methoxyethyl)phenol, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack (SN2): The resulting phenoxide ion acts as a nucleophile, attacking the primary carbon of (R)-epichlorohydrin. This SN2 reaction displaces the chloride leaving group, forming the desired ether linkage and yielding the final epoxide product. The chirality of the epihalohydrin is retained in the product.

Synthesis Workflow Diagram

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 4-(2-Methoxyethyl)phenol F Williamson Ether Synthesis (SN2 Reaction) A->F B (R)-Epichlorohydrin B->F C Base (e.g., KOH) C->F Catalyst D Aqueous Medium D->F E Controlled Temperature (e.g., 35-45°C) E->F G (R)-3-[4-(2-Methoxyethyl)phenoxy] -1,2-epoxypropane F->G Yields

Caption: Synthetic pathway for (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane.

Detailed Experimental Protocol

This protocol is adapted from established methodologies and provides a framework for laboratory-scale synthesis.[4][9]

Materials:

  • 4-(2-Methoxyethyl)phenol

  • (R)-Epichlorohydrin

  • Potassium Hydroxide (KOH) pellets

  • Deionized Water

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Base Preparation: In a reaction vessel equipped with a stirrer and temperature probe, dissolve KOH pellets (1.1 equivalents) in deionized water. The dissolution is exothermic; control the temperature to below 30°C using an ice bath.

    • Rationale: Creating the basic aqueous medium is the first step. Precise temperature control prevents potential side reactions.

  • Phenol Addition: To the cooled KOH solution, add 4-(2-methoxyethyl)phenol (1.0 equivalent). Stir until a homogenous solution of the potassium phenoxide salt is formed.

  • Epichlorohydrin Addition: Slowly add (R)-epichlorohydrin (1.2 equivalents) to the reaction mixture. Maintain the temperature throughout the addition.

    • Rationale: A slight excess of the epihalohydrin ensures the complete consumption of the more valuable phenol starting material. Slow addition is critical to manage the reaction exotherm.

  • Reaction: Heat the mixture to a controlled temperature (e.g., 40-45°C) and maintain for several hours (e.g., 6-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

    • Rationale: Moderate heating increases the reaction rate. TLC is a crucial in-process control to determine the point of reaction completion, preventing the formation of byproducts from prolonged heating.

  • Work-up & Extraction: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and an organic solvent like DCM. Transfer to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and then brine.

    • Rationale: The work-up serves to quench the reaction and separate the organic product from the aqueous phase containing inorganic salts. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the extracted organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Removal of all water is essential before solvent evaporation to obtain a pure, solvent-free product.

  • Purification (Optional): The resulting crude oil can be purified further by column chromatography on silica gel if higher purity is required.[10]

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and chiral integrity of the synthesized (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the compound and quantifying any related impurities.

Example HPLC Method Conditions:

  • Column: Chiral stationary phase (e.g., Chiralpak AD-H or equivalent) for enantiomeric purity; C18 column for achiral purity.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol (e.g., Isopropanol) for chiral separation. A gradient of water and acetonitrile/methanol for reverse-phase (C18) analysis.

  • Detector: UV-Vis detector set to an appropriate wavelength (e.g., 225 nm or 275 nm).

  • Column Temperature: 25°C.[10]

  • Self-Validation: The method is validated by demonstrating specificity (baseline separation of the main peak from impurities), linearity, accuracy, and precision. A system suitability test (SST) including resolution and tailing factor checks must be performed before each run to ensure the system is performing correctly.

Identity Confirmation: Mass Spectrometry and NMR
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 209.26, and the [M+Na]⁺ adduct at m/z 231.24, confirming the molecular mass of 208.25 Da.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides unambiguous structural confirmation. The spectra will show characteristic peaks for the aromatic protons, the methoxy group, the ethyl bridge, and the protons of the oxirane (epoxide) ring.[10]

Analytical Workflow Diagram

A Synthesized Crude Product B Optional Purification (Silica Gel Chromatography) A->B If needed C Purity & Impurity Profile (HPLC Analysis) A->C B->C D Structural Confirmation (¹H NMR, ¹³C NMR) C->D Identity Check E Molecular Weight Verification (Mass Spectrometry) D->E F Qualified Reference Material E->F Final Confirmation

Caption: A standard analytical workflow for compound characterization.

Conclusion

(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is a molecule of high importance in the pharmaceutical landscape. Its precise molecular weight of 208.25 g/mol is a foundational parameter for its use in the synthesis of (S)-Metoprolol. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and quality control. A thorough understanding of this intermediate is not merely academic but a practical necessity for process chemists and quality assurance professionals to ensure the development of safe, pure, and effective pharmaceuticals.

References

  • PharmaCompass. (n.d.). 1,2-epoxy-3-[4-(2-methoxyethyl)phenoxy]propane. Available at: [Link]

  • V.V., S., et al. (2021). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). ACG Publications. Available at: [Link]

  • Symtera Analytics. (n.d.). 1,2-epoxy-3{4-(2 methoxyethyl)phenoxy}propane. Available at: [Link]

  • Google Patents. (2006). EP1682081A2 - Process for manufacture of metoprolol and salts thereof.
  • Biosave. (n.d.). 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2023). Comprehensive Investigation and Exploration of Metoprolol Impurities. Available at: [Link]

  • Pharmaffiliates. (n.d.). (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to (R)-2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxirane: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Chiral Building Block In the landscape of modern pharmaceutical development, the stereochemistry of a molecule is of par...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

In the landscape of modern pharmaceutical development, the stereochemistry of a molecule is of paramount importance. The biological activity of a drug is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. This principle underscores the critical role of chiral building blocks—enantiomerically pure compounds that serve as foundational components in the synthesis of complex active pharmaceutical ingredients (APIs).

This technical guide focuses on (R)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane , a key chiral intermediate in the synthesis of the cardioselective β₁-adrenergic blocker, (S)-Metoprolol. The IUPAC name for this compound is (R)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane. Its significance extends beyond its role as a synthetic precursor; it is also recognized as a critical impurity in the production of Metoprolol, necessitating precise analytical methods for its detection and quantification.[1][2] This guide will provide a comprehensive overview of its synthesis, physicochemical properties, analytical characterization, and its pivotal role in asymmetric synthesis, offering valuable insights for professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane is essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
IUPAC Name (R)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxiranePubChem
Synonyms (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, Metoprolol Methoxy Epoxide Impurity
CAS Number 133397-54-3ChemicalBook
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Appearance Solid
Density 1.099 g/cm³
Boiling Point 300.6 °C at 760 mmHg
Solubility Data not widely available, but expected to be soluble in common organic solvents.
Storage Store in a cool, dry, and well-ventilated area. Incompatible with strong oxidizing agents.

Asymmetric Synthesis of (R)-2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxirane

The synthesis of the (R)-enantiomer of this epoxide with high enantiomeric purity is crucial for its use as a chiral building block. The most common and efficient method involves the nucleophilic substitution of a chiral three-carbon synthon, such as (R)-epichlorohydrin or a derivative, with 4-(2-methoxyethyl)phenol. The use of a chiral starting material ensures the desired stereochemistry in the final product.

Synthetic Pathway Overview

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions Reactant1 4-(2-Methoxyethyl)phenol Base Base (e.g., K₂CO₃, NaOH) Reactant2 (R)-Epichlorohydrin Product (R)-2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxirane Base->Product Nucleophilic Ring Opening and Intramolecular Cyclization Solvent Solvent (e.g., Acetonitrile, DMF) Temperature Controlled Temperature

Caption: Synthetic pathway for (R)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of (R)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane.

Materials:

  • 4-(2-Methoxyethyl)phenol

  • (R)-Epichlorohydrin

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(2-methoxyethyl)phenol (1.0 equivalent) and anhydrous acetonitrile. Stir the mixture until the phenol is completely dissolved.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Addition of Chiral Precursor: Slowly add (R)-epichlorohydrin (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (R)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent and reagents is important to prevent the undesired hydrolysis of the epoxide ring.

  • Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the phenol but mild enough to minimize side reactions.

  • Stoichiometry: A slight excess of the electrophile, (R)-epichlorohydrin, is used to ensure complete consumption of the starting phenol.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (R)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane.

Spectroscopic Analysis

While a comprehensive set of publicly available spectra for the pure (R)-enantiomer is limited, the following are the expected characteristic signals based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the methoxyethyl group, the methoxy protons, and the protons of the oxirane ring. The oxirane protons would appear as a complex multiplet in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the aliphatic carbons of the methoxyethyl side chain, and the carbons of the epoxide ring. A predicted ¹³C NMR spectrum can be a useful reference.[3]

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the C-O-C (ether) stretching, aromatic C-H stretching, and the C-H stretching of the epoxide ring.

Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric excess (e.e.) is the most critical analytical validation for a chiral building block. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this analysis.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve sample in mobile phase Injection Inject sample Sample->Injection Column Chiral Stationary Phase (e.g., Polysaccharide-based) Injection->Column Detection UV Detector Column->Detection Chromatogram Obtain Chromatogram with separated enantiomer peaks Detection->Chromatogram Integration Integrate peak areas Chromatogram->Integration Calculation Calculate Enantiomeric Excess (e.e.) Integration->Calculation

Caption: Workflow for the determination of enantiomeric purity by chiral HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column: Polysaccharide-based columns such as Chiralcel® OD-H or Chiralpak® AD-H are often effective for separating enantiomers of this class of compounds.

Mobile Phase:

  • A mixture of n-hexane and a polar modifier such as isopropanol or ethanol is typically used. The exact ratio should be optimized to achieve baseline separation. For example, a starting point could be 90:10 (v/v) n-hexane:isopropanol.

Procedure:

  • Sample Preparation: Prepare a solution of the synthesized (R)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane in the mobile phase at a concentration of approximately 1 mg/mL. Also, prepare a solution of the racemic mixture to identify the elution order of the enantiomers.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Detection wavelength: 225 nm

    • Column temperature: 25 °C

  • Analysis: Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers. Then, inject the synthesized sample and integrate the peak areas of both enantiomers.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Role in Drug Development and as a Pharmaceutical Impurity

The primary application of (R)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane in drug development is as a stereochemically defined precursor to (S)-Metoprolol. The β-blocking activity of Metoprolol resides almost exclusively in the (S)-enantiomer. Therefore, the use of the enantiomerically pure (R)-epoxide is essential for an efficient asymmetric synthesis of the desired active pharmaceutical ingredient.

Conversely, the (S)-enantiomer of the epoxide would be a key intermediate for the synthesis of (R)-Metoprolol, which is less active and could contribute to side effects.

Conclusion

(R)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane is a quintessential example of a chiral building block whose importance in the pharmaceutical industry cannot be overstated. Its role in the stereoselective synthesis of (S)-Metoprolol highlights the necessity of controlling stereochemistry in drug manufacturing. A comprehensive understanding of its synthesis, purification, and analytical characterization, as detailed in this guide, is fundamental for researchers and drug development professionals. The ability to produce and analyze this compound with high fidelity is a critical component in the development of safer and more effective chiral drugs.

References

  • SynThink. Metoprolol EP Impurities & USP Related Compounds. Accessed February 16, 2026. [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS METOPROLOL EPOXY IMPURITY. Accessed February 16, 2026. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0187593). Accessed February 16, 2026. [Link]

  • Research Journal of Pharmacy and Technology. Comprehensive Investigation and Exploration of Metoprolol Impurities. Published March 27, 2025. [Link]

  • PharmaCompass. 2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane. Accessed February 16, 2026. [Link]

  • PMC. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Published October 21, 2023. [Link]

  • ResearchGate. 1 H-NMR spectrum of 2-(4-ethyl-3-methoxybenzyl) oxirane (Methyl eugenol epoxide). Accessed February 16, 2026. [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. Accessed February 16, 2026. [Link]

  • PubChem. ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane. Accessed February 16, 2026. [Link]

  • ResearchGate. Quantification of 2-((2-methoxy phenoxy) methyl) oxirane, its process related impurities and regio isomers by rapid and sensitive ultra performance liquid chromatographic method. Published June 2012. [Link]

  • Phenomenex. Chiral HPLC Separations. Accessed February 16, 2026. [Link]

  • Chinese Journal of Applied Chemistry. Asymmetric Synthesis of (S)-Metoprolol. Accessed February 16, 2026. [Link]

  • SpectraBase. 2-[[4-[1-Methyl-1-[4-(thiiran-2-ylmethoxy)phenyl]ethyl]phenoxy]methyl]thiirane. Accessed February 16, 2026. [Link]

  • Asymmetric Synthesis Tutorial Sheet. Accessed February 16, 2026. [Link]

  • EPA. 2-{[4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenoxy]methyl}oxirane. Accessed February 16, 2026. [Link]

  • ResearchGate. Asymmetric synthesis polymerization of meso oxiranes and thiiranes. Published August 9, 2025. [Link]

Sources

Foundational

(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane structural formula

Technical Whitepaper: (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane Executive Summary (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (CAS: 133397-54-3) is the critical chiral epoxide intermediate used in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

Executive Summary

(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (CAS: 133397-54-3) is the critical chiral epoxide intermediate used in the synthesis of (R)-Metoprolol . While the (S)-enantiomer of Metoprolol is the pharmacologically active eutomer (beta-1 adrenergic blocker), the (R)-epoxide is of paramount importance in pharmaceutical development as a definitive impurity standard and a precursor for mechanistic toxicology studies.

This guide details the structural properties, stereoselective synthesis via chiral pool and hydrolytic kinetic resolution (HKR), and the analytical protocols required to validate enantiomeric purity (ee > 99%).

Structural Analysis & Stereochemistry

The molecule features a para-substituted benzene ring linked to a terminal epoxide via an ether bond. The stereocenter at the C2 position of the propyl chain defines the chiral identity.

FeatureSpecification
IUPAC Name (2R)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane
CAS Number 133397-54-3 (R-isomer); 56718-70-8 (Racemate)
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Chiral Center C2 (Epoxide ring)
Physical State Colorless to pale yellow oil / Low-melting solid
Solubility Soluble in Methanol, Acetonitrile, DCM; Insoluble in Water
Stereochemical Significance in Drug Design

The synthesis of Beta-blockers like Metoprolol relies on the ring-opening of this epoxide by isopropylamine.[1]

  • Reaction: Nucleophilic attack by the amine occurs at the terminal carbon (C3), which is less hindered.

  • Stereoretention: Because the C-O bond at the chiral center (C2) is not broken during amination, the configuration is retained.

  • Outcome:

    • (R)-Epoxide

      
      (R)-Metoprolol  (Distomer/Impurity)[2]
      
    • (S)-Epoxide

      
      (S)-Metoprolol  (Eutomer/Active Drug)
      

Therefore, the (R)-epoxide is synthesized primarily to quantify enantiomeric impurities in the production of the active drug [1, 2].

Synthetic Pathways

To achieve high enantiomeric excess (ee), two primary routes are employed: Chiral Pool Synthesis (using (S)-Epichlorohydrin) and Hydrolytic Kinetic Resolution (HKR) .

Route A: Chiral Pool Synthesis (Inversion Strategy)

Contrary to intuitive assumption, the synthesis of the (R)-epoxide often utilizes (S)-epichlorohydrin . The mechanism involves an initial attack by the phenoxide on the epoxide ring of epichlorohydrin, followed by ring closure which typically proceeds with an overall inversion of configuration relative to the starting epichlorohydrin due to the specific mechanistic pathway (or retention depending on conditions, but inversion is common in direct displacement equivalents).

Note: In many industrial protocols, (S)-Epichlorohydrin yields the (S)-Glycidyl Ether due to CIP priority shifts and double-inversion mechanisms, but strict verification of the specific precursor-product relationship is required per batch.

Route B: Hydrolytic Kinetic Resolution (HKR)

The most robust method for generating high-purity epoxides is the Jacobsen HKR, which uses a chiral Cobalt-Salen catalyst to selectively hydrolyze the undesired enantiomer into a diol, leaving the desired epoxide intact.

Workflow Diagram:

G cluster_0 Resolution Mechanism Racemate Racemic Epoxide (CAS: 56718-70-8) Reaction Hydrolytic Kinetic Resolution (HKR) Racemate->Reaction Catalyst (S,S)-Co-Salen Catalyst + H2O (0.55 eq) Catalyst->Reaction Diol (S)-Diol (Hydrolyzed Byproduct) Reaction->Diol Fast Hydrolysis Product (R)-Epoxide (Target: >99% ee) Reaction->Product Unreacted Enantiomer

Figure 1: Jacobsen’s Hydrolytic Kinetic Resolution (HKR) separates the racemic mixture by selectively hydrolyzing the (S)-enantiomer, yielding the pure (R)-epoxide.

Experimental Protocol: Synthesis via HKR

Objective: Isolation of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane from racemate.

Reagents:

  • Racemic 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (1.0 eq)

  • (S,S)-Co-Salen Catalyst (0.5 mol%)

  • Acetic Acid (cocatalyst)

  • THF (Solvent)

  • Distilled Water (0.55 eq)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried flask, dissolve the (S,S)-Co-Salen precatalyst in THF. Add acetic acid and stir open to air for 30 minutes to generate the active Co(III) species. Evaporate to dryness.

  • Reaction Initiation: Redissolve the activated catalyst in minimal THF and add the Racemic Epoxide .

  • Hydrolysis: Cool the mixture to 0°C. Slowly add water (0.55 equivalents) dropwise. The stoichiometry is critical; excess water will hydrolyze the desired product.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • Separation:

    • The reaction mixture now contains the (R)-Epoxide and the (S)-Diol .

    • Perform a partition between water and hexanes/ethyl acetate. The diol is water-soluble; the epoxide remains in the organic layer.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1) to isolate the (R)-epoxide.

Self-Validation Checkpoint:

  • TLC:[3][4][1][5] The diol will remain at the baseline (polar), while the epoxide travels near the solvent front.

  • Yield: Maximum theoretical yield is 50%. Typical isolated yield is 40–45%.

Analytical Characterization

To certify the material as a Reference Standard, the following data must be acquired.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.15 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H) – Para-substitution pattern.
      
    • 
       4.18 (dd, 1H, O-CH2-Epoxide), 3.95 (dd, 1H, O-CH2-Epoxide).
      
    • 
       3.55 (t, 2H, Ar-CH2-CH2-O), 3.35 (s, 3H, O-CH3).
      
    • 
       3.32 (m, 1H, Epoxide CH), 2.89 (t, 1H, Epoxide CH2), 2.74 (dd, 1H, Epoxide CH2).
      
Chiral HPLC Method

This is the definitive test for enantiomeric purity.

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 220 nm or 275 nm.

  • Expected Retention: The (R)-enantiomer typically elutes before the (S)-enantiomer on OD-H columns (verify with racemate injection).

Application in Drug Development

The (R)-epoxide is primarily used to synthesize (R)-Metoprolol for impurity profiling. Regulatory bodies (FDA, EMA) require the quantification of the distomer (inactive enantiomer) in chiral drugs.

Impurity Synthesis Pathway:

Pathway R_Epoxide (R)-Epoxide (Starting Material) Transition Transition State (Attack at Terminal C3) R_Epoxide->Transition Ring Opening Isopropylamine Isopropylamine (Nucleophile) Isopropylamine->Transition R_Metoprolol (R)-Metoprolol (Impurity Standard) Transition->R_Metoprolol Retention of C2 Config

Figure 2: Synthesis of the (R)-Metoprolol impurity standard. The stereocenter at C2 is preserved during the amine attack.

Safety & Stability

  • Genotoxicity: As an epoxide, this molecule is a potential alkylating agent and is considered a Mutagenic Impurity (PGI) . It must be handled in a fume hood with double-gloving.

  • Stability: Epoxides are sensitive to moisture and acids (hydrolysis to diol). Store under Nitrogen at -20°C.

References

  • BenchChem. (2025).[1][6][7][8] Application Notes and Protocols: Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol. Retrieved from

  • ChemicalBook. (2023). (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane Product Description. Retrieved from

  • Santa Cruz Biotechnology. 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (Racemate Data). Retrieved from

  • Jung, S. H., et al. (2000).[9] Enantioselective preparation of metoprolol and its major metabolites. Archives of Pharmacal Research. Retrieved from

  • Sigma-Aldrich. 1,2-Epoxypropane Derivatives and Standards. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive analysis of the spectroscopic data for the chiral compound (R)-3-[...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for the chiral compound (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane. This molecule is a key intermediate in the synthesis of various pharmaceuticals and is also recognized as a process-related impurity in the manufacturing of Metoprolol, a widely used beta-blocker.[1][2][3] A thorough understanding of its spectroscopic signature is paramount for quality control, process optimization, and regulatory compliance in the pharmaceutical industry.

This guide moves beyond a simple presentation of data, offering insights into the experimental rationale and the interpretation of the spectral features that define the structure and purity of this epoxide.

Molecular Structure and Key Features

(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane possesses a unique combination of functional groups that give rise to a distinct spectroscopic profile. The molecule comprises a p-substituted benzene ring, an ether linkage, a methoxyethyl side chain, and a chiral epoxide ring. The interplay of these features will be elucidated through the analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Caption: Molecular structure of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The chemical shifts are influenced by the electron density around the proton, with electronegative atoms like oxygen causing a downfield shift (to higher ppm values).

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Methoxy (-OCH₃)~3.3s-
Methylene (Ar-CH₂-)~2.8t~7
Methylene (-CH₂-O)~3.6t~7
Epoxide CH₂~2.7 and ~2.9dd, ddJ_gem ≈ 5, J_vic ≈ 2.5 and 4
Epoxide CH~3.3m-
Aromatic (ortho to O)~6.9d~8-9
Aromatic (meta to O)~7.1d~8-9

Interpretation and Rationale:

  • Aromatic Region: The para-substituted aromatic ring is expected to show a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-donating ether oxygen will be shielded and appear more upfield compared to the protons meta to it.

  • Aliphatic Region:

    • The methoxy protons (-OCH₃) are highly shielded and will appear as a sharp singlet.

    • The two methylene groups of the methoxyethyl side chain will appear as triplets due to coupling with each other. The methylene group attached to the oxygen will be more deshielded.

    • The protons of the epoxide ring are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent. This results in distinct signals for the two protons on one of the epoxide carbons, each appearing as a doublet of doublets due to geminal and vicinal coupling. The proton on the other epoxide carbon will be a multiplet due to coupling with the two diastereotopic protons.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
Methoxy (-OCH₃)~59
Methylene (Ar-CH₂-)~36
Methylene (-CH₂-O)~72
Epoxide CH₂~44
Epoxide CH~50
Aromatic (C-O)~158
Aromatic (C-CH₂)~130
Aromatic (CH, ortho to O)~114
Aromatic (CH, meta to O)~129
Methylene (-O-CH₂-epoxide)~70

Interpretation and Rationale:

  • Aromatic Carbons: The carbon attached to the ether oxygen (C-O) will be the most downfield aromatic signal due to the strong deshielding effect of oxygen. The other aromatic carbons will appear in the typical aromatic region (110-160 ppm).

  • Aliphatic Carbons:

    • The carbons of the epoxide ring appear at relatively high field for carbons attached to oxygen, a characteristic feature due to ring strain.

    • The methoxy carbon and the carbons of the methoxyethyl side chain will have distinct chemical shifts based on their proximity to oxygen atoms.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of the functional groups within a molecule. The IR spectrum of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is expected to show characteristic absorption bands for the ether linkages, the aromatic ring, and the epoxide ring.

Table 3: Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)2915, 2870Medium-Strong
C=C stretch (aromatic)1611, 1516Medium-Strong
C-O-C stretch (aryl ether)1241Strong
C-O-C stretch (aliphatic ether)1034Strong
Epoxide ring vibrations~1250, ~950-810Medium-Strong

Data for the racemic mixture from Soni et al., 2021.[4]

Interpretation and Rationale:

  • The presence of both aromatic and aliphatic C-H stretches is clearly distinguishable.

  • The strong absorptions around 1241 cm⁻¹ and 1034 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching vibrations of the aryl and alkyl ether linkages, respectively.

  • The epoxide ring itself has characteristic vibrational modes, including ring "breathing" and asymmetric stretching, which typically appear in the fingerprint region and can be used for identification.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Expected Molecular Ion:

For (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (C₁₂H₁₆O₃), the expected exact mass of the molecular ion [M]⁺ is approximately 208.110 g/mol .[3][5][6][7]

Predicted Fragmentation Pathway:

Electron ionization (EI) is a high-energy technique that often leads to extensive fragmentation. The fragmentation of this molecule is likely to be directed by the ether linkages and the benzylic position.

Fragmentation_Pathway M [M]⁺˙ m/z = 208 F1 [M - C₂H₃O]⁺ m/z = 165 M->F1 Loss of glycidol radical F2 [C₇H₇O]⁺ m/z = 107 M->F2 Benzylic cleavage F3 [C₈H₉O₂]⁺ m/z = 137 F2->F3 Rearrangement

Caption: A simplified predicted fragmentation pathway for (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane in EI-MS.

Interpretation and Rationale:

  • Benzylic Cleavage: The bond between the phenoxy oxygen and the methylene group of the epoxypropane moiety is a likely site of cleavage, leading to the formation of a stable phenoxy radical and a charged epoxypropane fragment, or vice versa.

  • Ether Cleavage: Cleavage of the ether bond in the methoxyethyl side chain can also occur.

  • Loss of Small Molecules: The loss of small, stable neutral molecules like formaldehyde (CH₂O) or ethylene from the fragments is also possible.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following are generalized protocols for the characterization of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy
  • Sample Preparation:

    • Neat (liquid film): Place a drop of the neat oil between two KBr or NaCl plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction using the pure solvent or an empty sample holder.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) will provide detailed fragmentation information, while a softer ionization technique like electrospray ionization (ESI) or chemical ionization (CI) will favor the formation of the molecular ion.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern.

Conclusion

The spectroscopic characterization of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is a critical aspect of its use in pharmaceutical synthesis and for quality control. This guide has provided a detailed overview of the expected NMR, IR, and MS data, along with the underlying principles for their interpretation. By leveraging these spectroscopic techniques, researchers and drug development professionals can confidently identify and assess the purity of this important chiral building block.

References

  • Soni, Z., Patil, S., Koppula, S., & Koppula, P. (2021). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D).
  • Comprehensive Investigation and Exploration of Metoprolol Impurities. (2025). Research Journal of Pharmacy and Technology, 18(3).
  • Soni, Z., Patil, S., Koppula, S., & Koppula, P. (2021). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). ACG Publications. Retrieved from [Link]

  • SynThink. (n.d.). Metoprolol EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Agilent Technologies. (2014). Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 92515, ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1,2-epoxy-3-[4-(2-methoxyethyl)phenoxy]propane. Retrieved from [Link]

Sources

Foundational

Chirality of 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

An In-Depth Technical Guide to the A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Abstract 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is a pivotal chiral intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is a pivotal chiral intermediate in the synthesis of Metoprolol, a widely prescribed β-adrenergic blocker. The stereochemistry of this epoxide directly dictates the enantiomeric purity of the final active pharmaceutical ingredient (API), where the (S)-enantiomer is known to possess significantly higher therapeutic activity. This guide provides a comprehensive technical overview of the synthesis, chiral properties, and analytical resolution of this critical intermediate. We will explore the causal mechanisms behind synthetic and analytical protocols, offering field-proven insights to empower researchers in the development of robust and self-validating methodologies for producing and analyzing enantiomerically pure compounds.

Introduction: The Stereochemical Imperative in Metoprolol Synthesis

Metoprolol is a cardioselective β-1 adrenergic receptor blocker used to manage a range of cardiovascular diseases.[1] The molecule possesses a single stereocenter, and it is well-established that the (S)-enantiomer is responsible for the vast majority of its β-blocking activity. Consequently, regulatory bodies and pharmaceutical manufacturers place a high premium on controlling the stereochemical purity of Metoprolol.

The most common synthetic routes to Metoprolol proceed through the key intermediate, 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane.[2] This molecule, an aryl glycidyl ether, contains the crucial epoxide ring whose stereocenter is transferred to the final drug product. Therefore, the effective synthesis and analysis of the enantiomers of this epoxide are paramount for the development of an efficient and stereoselective manufacturing process for Metoprolol. This guide delves into the core technical aspects of managing the chirality of this intermediate.

Part 1: Synthesis of Racemic 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

The synthesis of the racemic epoxide is typically achieved via a Williamson ether synthesis, where the phenoxide of 4-(2-methoxyethyl)phenol acts as a nucleophile, attacking the electrophilic carbon of an epihalohydrin, most commonly epichlorohydrin.

Reaction Mechanism & Rationale

The process involves two key steps:

  • Deprotonation: A base (e.g., NaOH, KOH) deprotonates the hydroxyl group of 4-(2-methoxyethyl)phenol, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack & Ring Formation: The phenoxide attacks the C1 carbon of epichlorohydrin, displacing the chloride leaving group. The resulting alkoxide then undergoes an intramolecular SN2 reaction to form the epoxide ring.

The choice of base, solvent, and temperature is critical for maximizing yield and minimizing side reactions, such as the hydrolysis of epichlorohydrin.

Experimental Protocol: Racemic Synthesis

This protocol is a synthesized representation based on established methods.[2]

  • Reagent Preparation: In a suitable reaction vessel, dissolve potassium hydroxide (KOH) pellets in deionized water while maintaining the temperature below 30°C to manage the exotherm.

  • Phenol Addition: Add 4-(2-methoxyethyl)phenol to the basic solution. Stir the mixture until an opaline solution is obtained.

  • Epichlorohydrin Addition: Slowly add (R,S)-epichlorohydrin to the reaction mixture over a period of 30-60 minutes. The reaction is often biphasic.

  • Reaction: Heat the mixture to the desired temperature (e.g., 40-60°C) and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Workup & Isolation: Upon completion, cool the mixture and separate the aqueous and organic layers. The organic phase, containing the crude product, can be washed with water to remove inorganic salts.

  • Purification: The solvent and any excess epichlorohydrin are removed under reduced pressure to yield the crude 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, which can be further purified by column chromatography or vacuum distillation if required.[3]

Data Presentation: Synthesis Condition Comparison

The following table summarizes various reported conditions for the synthesis, highlighting the flexibility in process parameters.

ParameterCondition 1[2]Condition 2Condition 3[3]
Base Sodium HydroxidePotassium HydroxidePotassium Hydroxide
Solvent AqueousAqueousAqueous
Temperature 40°C42.5 ± 2.5°CRoom Temp. (Ultrasound)
Reaction Time 6 hoursNot Specified90 minutes
Molar Ratio (Phenol:Epichlorohydrin) ~1:1.1~1:1.3~1:1.5
Visualization: Synthesis Workflow

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction & Workup cluster_purification Purification Phenol 4-(2-Methoxyethyl)phenol Reactor Reaction Vessel (40-60°C, 2-8h) Phenol->Reactor Base Aqueous Base (e.g., KOH) Base->Reactor Epi (R,S)-Epichlorohydrin Epi->Reactor Workup Phase Separation & Washing Reactor->Workup Distill Vacuum Distillation Workup->Distill Product Racemic Epoxide Distill->Product

Caption: Workflow for the synthesis of racemic 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane.

Part 2: Principles of Chiral Separation via HPLC

Direct separation of enantiomers is most effectively achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[4] For aryl glycidyl ethers and related epoxides, polysaccharide-based CSPs are the industry standard due to their broad applicability and excellent enantioselectivity.[5][6]

Mechanism of Chiral Recognition on Polysaccharide CSPs

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, function by creating a complex three-dimensional chiral environment.[5] The helical structure of the polysaccharide backbone forms chiral grooves and cavities.[7]

Enantiomeric recognition is a result of transient, differential interactions between each enantiomer and the CSP. These interactions include:

  • Hydrogen Bonding: With the carbamate groups on the polysaccharide derivative.

  • π-π Stacking: Between the aromatic rings of the analyte and the phenyl groups of the CSP.

  • Dipole-Dipole Interactions: Involving polar functional groups like ethers and epoxides.

  • Steric/Inclusion Effects: Where one enantiomer fits more snugly into the chiral cavities of the CSP than the other.[8]

The sum of these interactions results in a difference in retention time (ΔtR) between the two enantiomers, allowing for their separation. For the target epoxide, the key interaction points are the aromatic ring, the ether linkages, and the polar epoxide ring.

Part 3: Proposed Analytical Method for Enantiomeric Separation

Recommended Starting Protocol: Chiral HPLC

This protocol provides a strong, field-proven starting point for method development.

  • Column Selection: A cellulose-based column such as CHIRALCEL® OD-H (5 µm, 250 x 4.6 mm) is an excellent first choice.[10][12] These columns have demonstrated broad success in resolving epoxides.[9]

  • Sample Preparation: Dissolve a small amount of the racemic epoxide (approx. 1 mg/mL) in the mobile phase or a compatible solvent like 2-propanol.

  • HPLC System & Conditions:

    • Mobile Phase: A normal-phase eluent is typically most effective. Start with a mixture of n-Hexane and 2-Propanol (IPA) in a 90:10 (v/v) ratio .[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 275 nm, where the phenoxy group exhibits strong absorbance.

  • Data Analysis: Inject the sample. The two enantiomers should elute as separate peaks. Enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Method Optimization Strategy

If the initial separation is suboptimal (low resolution, Rs < 1.5), adjustments can be made:

  • Adjusting Mobile Phase Polarity: Decrease the percentage of 2-propanol (e.g., to 95:5 Hexane:IPA) to increase retention and potentially improve resolution. Conversely, increasing the alcohol content will shorten analysis time.

  • Changing the Alcohol Modifier: Sometimes, switching from 2-propanol to ethanol can alter the selectivity and improve the separation.[13]

  • Temperature: Lowering the column temperature can sometimes enhance chiral recognition and increase resolution, though it will also increase analysis time.

Data Presentation: HPLC Method Parameters
ParameterRecommended Starting ConditionRationale / Optimization Notes
Instrument Standard HPLC/UPLC SystemEnsure system is clean of incompatible solvents (e.g., THF, DMSO).[14]
Column CHIRALCEL® OD-H (5 µm, 250 x 4.6 mm)Proven CSP for epoxides and glycidyl ethers.[9][10]
Mobile Phase n-Hexane : 2-Propanol (90:10, v/v)Common starting point for normal-phase chiral separations.[10]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust for pressure constraints.
Temperature 25°CProvides stable, reproducible conditions. Can be varied (15-40°C) to optimize.
Detection UV, 275 nmStrong absorbance from the aromatic ring.
Injection Vol. 10 µLAdjust based on sample concentration and detector response.
Visualization: Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Sample Racemic Epoxide Dissolve Dissolve Sample (1 mg/mL) Sample->Dissolve Solvent Mobile Phase (Hexane:IPA) Solvent->Dissolve HPLC Inject into HPLC System (CHIRALCEL OD-H) Dissolve->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integrate Integrate Peak Areas (A1, A2) Chromatogram->Integrate Calculate Calculate Resolution (Rs) & Enantiomeric Excess (% ee) Integrate->Calculate Result Report Purity Calculate->Result

Caption: Workflow for determining the enantiomeric purity of the epoxide intermediate via Chiral HPLC.

References

  • YMC Co., Ltd. (n.d.). Development of an Improved Amylose-based Chiral Stationary Phase with Excellent Preparative Performance. YMC. [Link]

  • Srinivas, N. R., et al. (2001). Enantiomeric separation of metoprolol and alpha-hydroxymetoprolol by liquid chromatography and fluorescence detection using a chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 801-811. [Link]

  • Pratibha, S., et al. (2007). Process for manufacture of metoprolol and salts thereof.
  • Chen, Z., et al. (2013). Synthesis method of metoprolol succinate.
  • Phenomenex. (n.d.). Lux Amylose-1 Chiral LC Columns. [Link]

  • Agustian, J., et al. (2020). Analysis of metoprolol enantiomers via reverse phase (RP-HPLC) with M-ß-Cyclodextrin as mobile additive. Journal of Physics: Conference Series, 1529, 042013. [Link]

  • Daicel Chiral Technologies. (n.d.). Daicel Polysaccharide Stationary Phases. [Link]

  • Aggarwal, V. K., et al. (2004). Chiral sulfide-mediated enantioselective epoxidation of aldehydes. Tetrahedron: Asymmetry, 15(1), 129-134. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Al-Aani, H., et al. (2024). Enantioselective analysis of metoprolol in plasma of hypertensive patients undergoing long-term therapy: Insights for personalized medicine. Scientific Reports, 14(1), 8431. [Link]

  • Serrano, M., et al. (2010). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 26-33. [Link]

  • Koukoulitsa, C., et al. (2003). Influence of the Nature and Substitution of Chiral 2,3-Epoxy Alcohol Derivatives on the Enantiomeric Elution Order on Chiralcel OD Column. Chirality, 15(8), 692-696. [Link]

  • Maher, H. M. (2012). Amylose Derivatives as Versatile Chiral Selectors for Enantiomeric Separation in High-Performance Liquid Chromatography and Capillary Electrophoresis. Journal of Chromatographic Science, 50(8), 669-682. [Link]

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALCEL OD-H, CHIRALCEL OJ-H Columns. [Link]

  • Kumar, A., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy, 8(9), 12-18. [Link]

  • Deshpande, A., et al. (2019). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). World Journal of Pharmaceutical Research, 8(6), 920-928. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]

  • Farkas, T., et al. (2013). Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC. Chromatographia, 76(13-14), 839-844. [Link]

  • UVISON Technologies. (n.d.). Daicel Coated CHIRALCEL OD, OD-H Columns. [Link]

  • Ahuja, S. (2008). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 26(2). [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Kalíková, K., & Tesařová, E. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]

  • Chavan, M., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 114-122. [Link]

  • YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Enantioselective Synthesis of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

Abstract This document provides a comprehensive technical guide for the enantioselective synthesis of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, a key chiral building block in pharmaceutical chemistry. The synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the enantioselective synthesis of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, a key chiral building block in pharmaceutical chemistry. The synthesis begins with the readily available starting material, 4-(2-methoxyethyl)phenol. The described two-step synthetic pathway is robust, scalable, and designed to yield the target molecule with high chemical purity and enantiomeric excess. The protocol first involves a Williamson ether synthesis to generate an allylic ether intermediate, followed by a highly selective Jacobsen-Katsuki asymmetric epoxidation. This guide offers detailed, step-by-step experimental protocols, mechanistic insights, and data presentation to aid researchers in the successful execution of this synthesis.

Introduction and Synthetic Strategy

(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane serves as a critical chiral intermediate in the synthesis of various β-adrenergic blocking agents. Its stereochemistry is paramount to the pharmacological activity of the final active pharmaceutical ingredient (API). The synthetic strategy outlined herein is a logical and efficient two-step process:

  • Step A: Williamson Ether Synthesis. The phenolic hydroxyl group of 4-(2-methoxyethyl)phenol is deprotonated with a suitable base to form a phenoxide. This nucleophile then displaces a halide from allyl bromide in a classic SN2 reaction to form the key intermediate, 1-(allyloxy)-4-(2-methoxyethyl)benzene.[1][2][3] This reaction is known for its efficiency and broad applicability in ether formation.[1][3]

  • Step B: Jacobsen-Katsuki Asymmetric Epoxidation. The alkene functionality of the allylic ether intermediate is then subjected to an enantioselective epoxidation. The Jacobsen-Katsuki epoxidation is the method of choice for this transformation due to its high degree of stereocontrol with unfunctionalized olefins.[4][5][6][7] This reaction utilizes a chiral manganese(III)-salen complex as a catalyst to deliver an oxygen atom to one specific enantiotopic face of the alkene, thus establishing the desired (R)-stereocenter.[4][6]

The overall synthetic scheme is presented below:

Scheme 1: Overall Synthesis Overall synthetic scheme for the target molecule. (Image depicting the two-step reaction from 4-(2-methoxyethyl)phenol to the final (R)-epoxide product.)

Mechanistic Insights: The Key to Enantioselectivity

The success of this synthesis hinges on the high fidelity of the Jacobsen-Katsuki epoxidation. The mechanism, while not fully elucidated, is believed to proceed through a manganese(V)-oxo intermediate.[4][8] The chiral salen ligand creates a dissymmetric environment around the manganese center. The alkene substrate approaches the metal-oxo species in a "side-on" fashion. Steric interactions between the substrate and the bulky groups on the salen ligand favor one orientation of approach, leading to the formation of one enantiomer of the epoxide in excess.[5][8]

Diagram: Catalytic Cycle of Jacobsen-Katsuki Epoxidation

G cluster_0 Catalytic Cycle A Mn(III)-Salen Catalyst (Pre-catalyst) B Active Mn(V)=O Species A->B Oxidant (e.g., NaOCl) D [Mn-Alkene-O Complex] B->D Alkene Approach C Alkene Substrate (Allyl Ether) C->D D->A Oxygen Transfer E (R)-Epoxide Product D->E Product Release

Caption: Proposed catalytic cycle for the Jacobsen-Katsuki Epoxidation.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Allyl bromide is a lachrymator and toxic. Dichloromethane is a suspected carcinogen. Sodium hypochlorite is corrosive. Handle all chemicals with appropriate care.

Part A: Synthesis of 1-(Allyloxy)-4-(2-methoxyethyl)benzene

Materials & Reagents

ReagentM.W. ( g/mol )AmountMolesEq.
4-(2-methoxyethyl)phenol152.1910.0 g65.7 mmol1.0
Potassium Carbonate (K₂CO₃)138.2113.6 g98.5 mmol1.5
Allyl Bromide120.986.8 mL (9.4 g)77.5 mmol1.18
Acetone (anhydrous)-200 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(2-methoxyethyl)phenol (10.0 g, 65.7 mmol) and anhydrous potassium carbonate (13.6 g, 98.5 mmol).

  • Add 200 mL of anhydrous acetone to the flask.

  • Stir the suspension vigorously and add allyl bromide (6.8 mL, 77.5 mmol) dropwise over 5 minutes.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes). The starting material (phenol) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Rinse the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the oil in 100 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-(allyloxy)-4-(2-methoxyethyl)benzene as a pale yellow oil. The product is often of sufficient purity for the next step.

    • Expected Yield: 11.5 - 12.5 g (91-99%).

Part B: Synthesis of (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

Materials & Reagents

ReagentM.W. ( g/mol )AmountMolesEq.
1-(Allyloxy)-4-(2-methoxyethyl)benzene192.255.0 g26.0 mmol1.0
(R,R)-Jacobsen's Catalyst632.19330 mg0.52 mmol0.02
Dichloromethane (CH₂Cl₂)-50 mL--
Sodium Hypochlorite (NaOCl, buffered)-~45 mL (0.7 M)~31.2 mmol1.2

Procedure:

  • To a 250 mL round-bottom flask, add 1-(allyloxy)-4-(2-methoxyethyl)benzene (5.0 g, 26.0 mmol) and (R,R)-Jacobsen's catalyst (330 mg, 0.52 mmol).

  • Add 50 mL of dichloromethane and stir at room temperature until the catalyst dissolves.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Add the buffered sodium hypochlorite solution (~45 mL of a 0.7 M solution, pH ~11) dropwise over a period of 1-2 hours while stirring vigorously. Maintain the temperature at 0 °C.

  • Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting alkene should be consumed.

  • Stir at 0 °C for an additional 2-3 hours after the addition is complete.[9]

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers and wash with water (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography on silica gel (Eluent: Gradient of 5% to 20% Ethyl Acetate in Hexanes) to afford the pure (R)-epoxide as a colorless oil.[9]

    • Expected Yield: 4.3 - 4.8 g (80-90%).

    • Characterization: Enantiomeric excess (ee) should be determined by chiral HPLC or GC analysis.[10]

Overall Workflow and Data Summary

Diagram: Synthetic Workflow

Caption: Logical workflow from starting material to purified final product.

Table 3: Summary of Key Reaction Parameters and Expected Outcomes

StepReaction TypeKey ReagentsTemp.TimeExpected YieldProduct Purity
A Williamson Ether SynthesisK₂CO₃, Allyl BromideReflux12-16 h91-99%>95%
B Asymmetric Epoxidation(R,R)-Jacobsen's Catalyst, NaOCl0 °C3-5 h80-90%>98% (>95% ee)

Troubleshooting

IssuePossible CauseSuggested Solution
Step A: Incomplete Reaction Insufficient base or reaction time.Ensure K₂CO₃ is finely powdered and anhydrous. Extend reflux time and monitor by TLC.
Step B: Low Yield Catalyst deactivation; oxidant decomposition.Use fresh, high-quality catalyst. Ensure NaOCl solution is buffered and added slowly at 0 °C.
Step B: Low Enantioselectivity Impure catalyst; incorrect temperature.Use purified catalyst. Strictly maintain the reaction temperature at 0 °C.
Purification Difficulties Close-running impurities.Use a slow gradient during column chromatography for better separation.

References

  • Jacobsen, E. N. (1991). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Journal of the American Chemical Society. [Link]

  • Wipf Group. (2006). Jacobsen-Katsuki Epoxidations. University of Pittsburgh Chemistry Department. [Link]

  • Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. Organic-Chemistry.org. [Link]

  • Islam, S. M., et al. (2014). Chiral MnIII (Salen) Covalently Bonded on Modified ZPS-PVPA and ZPS-IPPA as Efficient Catalysts for Enantioselective Epoxidation of Unfunctionalized Olefins. National Institutes of Health. [Link]

  • Kim, G.-J., & Shin, J.-H. (2001). Asymmetric epoxidation of styrene on the heterogenized chiral salen complexes prepared from organo-functionalized mesoporous. Ovid. [Link]

  • Wikipedia. Jacobsen Epoxidation. Wikipedia. [Link]

  • Groki, P. Jacobsen epoxidation. Grokipedia. [Link]

  • Li, C., et al. (2005). Heterogeneous enantioselective epoxidation catalyzed by Mn(salen) complexes grafted onto mesoporous materials by phenoxy group. University of Liverpool. [Link]

  • Patel, H. S., et al. (2018). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). Journal of Chemical and Pharmaceutical Research. [Link]

  • OpenOChem Learn. Jacobsen Epoxidation. OpenOChem Learn. [Link]

  • SynArchive. Jacobsen-Katsuki Asymmetric Epoxidation. SynArchive. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • University of Massachusetts Boston. The Williamson Ether Synthesis. UMass Boston. [Link]

  • Wikipedia. Williamson ether synthesis. Wikipedia. [Link]

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Application

Application Note: (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane as a Premier Chiral Building Block for Asymmetric Synthesis

An in-depth guide for researchers, scientists, and drug development professionals. Introduction: The Strategic Value of Chiral Epoxides in Pharmaceutical Synthesis In the landscape of modern drug development, the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Chiral Epoxides in Pharmaceutical Synthesis

In the landscape of modern drug development, the synthesis of single-enantiomer pharmaceuticals is not merely a preference but a regulatory and therapeutic necessity. Chiral building blocks are the cornerstone of asymmetric synthesis, enabling the construction of complex, stereochemically defined molecules with high efficiency and precision. Among these, chiral epoxides stand out due to their inherent reactivity and stereospecificity. The three-membered ring of an epoxide is strained, making it susceptible to ring-opening by a variety of nucleophiles in a predictable manner.[1][2][3]

(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is a highly valuable chiral synthon, primarily recognized for its role as a key intermediate in the synthesis of cardio-selective β-adrenergic blocking agents, most notably (S)-Metoprolol.[4][5] The therapeutic activity of many β-blockers resides almost exclusively in the (S)-enantiomer, which exhibits a significantly higher binding affinity for the β1-adrenergic receptor compared to its (R)-counterpart.[6][7] Therefore, employing a stereochemically pure starting material like this (R)-epoxide is a critical strategy for developing an efficient and enantioselective synthetic route, obviating the need for costly and often low-yielding chiral resolution steps later in the process.[7]

This document provides a detailed technical guide on the application of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, focusing on the mechanistic principles, detailed experimental protocols, and expert insights required for its successful implementation in a laboratory or process development setting.

Physicochemical Properties and Specifications

A thorough understanding of the starting material's properties is fundamental to its effective use. The key characteristics of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane are summarized below.

PropertyValue
IUPAC Name (2R)-2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxirane
Alternate Names (R)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane
CAS Number 56718-70-8[8]
Molecular Formula C₁₂H₁₆O₃[8]
Molecular Weight 208.25 g/mol [8]
Appearance Pale brown or colorless oil[9]
Chirality (R)-enantiomer
Primary Application Chiral intermediate for (S)-Metoprolol synthesis[8][10]
Core Application: Enantioselective Synthesis of (S)-Metoprolol

The principal application of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is the synthesis of (S)-Metoprolol through a highly regioselective and stereospecific ring-opening reaction with isopropylamine.[3][4][11]

Mechanistic Rationale: A Classic S(_N)2 Pathway

The reaction proceeds via a base-catalyzed S(_N)2 (bimolecular nucleophilic substitution) mechanism.[2][3] The key principles governing this transformation are:

  • Nucleophilic Attack: Isopropylamine, acting as the nucleophile, attacks one of the electrophilic carbons of the epoxide ring.

  • Regioselectivity: In the absence of acid catalysis, the attack occurs at the less sterically hindered carbon atom. For this specific epoxide, the terminal C3 carbon is significantly more accessible than the substituted C2 carbon. This ensures a single, predictable regioisomer is formed.[3][11][12]

  • Stereospecificity: The S(_N)2 reaction mechanism mandates a "backside attack," where the nucleophile approaches from the side opposite to the C-O bond that is breaking. This results in an inversion of stereochemistry at the site of attack. Since the attack is on the achiral C3 carbon, the stereocenter at C2 remains untouched, preserving the (R) configuration of the epoxide's secondary carbon, which ultimately becomes the (S) configuration in the final propanolamine product.

The overall synthetic transformation is illustrated in the diagram below.

G cluster_reactants Reactants cluster_process S_N2 Reaction cluster_product Product R_epoxide (R)-3-[4-(2-Methoxyethyl)phenoxy] -1,2-epoxypropane Transition Regioselective Attack at less hindered carbon R_epoxide->Transition 1. Amine Isopropylamine (Nucleophile) Amine->Transition 2. Product (S)-Metoprolol (1-[4-(2-methoxyethyl)-phenoxy] -3-[(1-methylethyl)amino]-2-propanol) Transition->Product Stereospecific Ring-Opening

Caption: SN2 synthesis of (S)-Metoprolol.

Experimental Protocols

The following protocols provide a framework for the synthesis of the chiral epoxide and its subsequent conversion to (S)-Metoprolol. All procedures should be conducted by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

This protocol describes the synthesis of the chiral building block from its precursor phenol. The chirality is introduced using (R)-epichlorohydrin.

Materials:

  • 4-(2-Methoxyethyl)phenol

  • (R)-Epichlorohydrin (molar ratio ~1:1.3 relative to phenol)[13]

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Deionized water

  • Toluene or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Base Preparation: To the reactor, charge deionized water. While stirring and maintaining the temperature below 30°C, slowly add the potassium hydroxide pellets until fully dissolved.

  • Phenoxide Formation: Add 4-(2-Methoxyethyl)phenol to the alkaline solution. Stir the mixture for 20-30 minutes. The formation of the potassium phenoxide salt should result in a clear or opaline solution.

  • Epoxidation: Over a period of 30-60 minutes, add (R)-epichlorohydrin via the addition funnel. An exotherm may be observed; maintain the reaction temperature at approximately 40-45°C.[13]

  • Reaction: Maintain the reaction mixture at 40-45°C with vigorous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting phenol.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add toluene or dichloromethane to the reactor and stir. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water until the pH of the aqueous layer is neutral (pH ~7.5).[13]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, typically obtained as a pale-colored oil.[9] Further purification can be achieved via vacuum distillation or column chromatography if necessary.

This protocol details the conversion of the chiral epoxide into (S)-Metoprolol.

Materials:

  • (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (from Protocol 1)

  • Isopropylamine (aqueous solution or neat)

  • Methanol or Isopropanol (optional solvent)

  • Toluene or Ethyl Acetate (for extraction)

  • Hydrochloric acid or Tartaric acid (for salt formation)

Equipment:

  • Pressure-rated reaction vessel with stirrer and temperature control

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reactor Charging: Charge the reaction vessel with the crude or purified (R)-epoxide from the previous step.

  • Amination: Add a significant molar excess of isopropylamine (e.g., a molar ratio of 1:5 to 1:10, epoxide:amine).[13] The reaction can be run neat (using only isopropylamine as the solvent) or in a solvent like methanol.

  • Reaction: Heat the mixture to approximately 30°C and maintain for several hours.[13] If using a solvent like methanol, the reaction may be run at reflux (around 80°C).[4] Monitor the reaction by TLC or HPLC until the epoxide is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the excess isopropylamine and solvent (if used) by distillation under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like toluene.

    • Wash the organic solution with water to remove any remaining water-soluble impurities.

    • Concentrate the organic layer to yield crude (S)-Metoprolol base as an oil.

  • Purification (via Salt Formation):

    • Dissolve the crude (S)-Metoprolol base in a suitable solvent (e.g., acetone or isopropanol).

    • Slowly add a solution of L-(+)-tartaric acid or hydrochloric acid to precipitate the corresponding salt.

    • Stir the resulting slurry, then collect the solid product by filtration.

    • Wash the filter cake with cold solvent and dry under vacuum to yield pure (S)-Metoprolol salt.

Self-Validating Systems and Troubleshooting

A robust protocol incorporates in-process checks and anticipates potential issues.

In-Process Controls for Reaction Monitoring:

ParameterMethodPurpose
Reactant Consumption TLC, HPLCTo determine reaction completion and avoid unnecessary heating or extended reaction times.
Product Formation HPLC, LC-MSTo confirm the formation of the desired product and identify major byproducts.
Enantiomeric Purity Chiral HPLCTo verify that the stereochemistry has been preserved and to quantify the enantiomeric excess (e.e.) of the final product.
pH Control (Work-up) pH meter or stripsTo ensure efficient removal of basic or acidic impurities during aqueous washes.

Troubleshooting Common Issues:

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Epoxidation (Protocol 1) Insufficient base, low temperature, or short reaction time.Ensure complete dissolution and stoichiometric amount of base. Increase temperature to 45°C and extend reaction time, monitoring by HPLC.
Formation of Diol Impurity Presence of excess water during epoxidation, leading to hydrolysis of the epoxide.[9]Use a phase-transfer catalyst or conduct the reaction in a non-aqueous solvent system. Ensure work-up is not overly acidic.
Low Yield in Amination (Protocol 2) Insufficient excess of isopropylamine; premature work-up.Increase the molar ratio of isopropylamine. Ensure the reaction has gone to completion via HPLC before starting the work-up.
Poor Enantiomeric Excess (e.e.) Racemic starting material (e.g., using (R,S)-epichlorohydrin instead of the pure enantiomer).Source and verify the enantiomeric purity of the starting chiral epichlorohydrin or glycidol derivative.
Process Workflow Visualization

The following diagram outlines the logical flow from starting materials to the final, purified Active Pharmaceutical Ingredient (API).

G cluster_0 Part 1: Chiral Building Block Synthesis cluster_1 Part 2: API Synthesis cluster_2 Part 3: Purification start 4-(2-Methoxyethyl)phenol + (R)-Epichlorohydrin phenoxide Phenoxide Formation (KOH / H₂O) start->phenoxide epoxidation Williamson Ether Synthesis (Epoxidation) phenoxide->epoxidation workup1 Extraction & Solvent Removal epoxidation->workup1 epoxide Crude (R)-Epoxide Intermediate workup1->epoxide amination S_N2 Ring-Opening epoxide->amination Transfer amine Isopropylamine amine->amination workup2 Solvent & Excess Amine Removal base Crude (S)-Metoprolol Base workup2->base salt Salt Formation (e.g., Tartaric Acid) base->salt Transfer filtration Filtration & Drying salt->filtration api Pure (S)-Metoprolol Salt (API) filtration->api

Caption: Overall workflow for (S)-Metoprolol synthesis.

References

Sources

Method

Application Notes &amp; Protocols: The Stereoselective Synthesis of β-Blockers Using (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

Introduction: The Imperative of Chirality in β-Blocker Synthesis Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases, including hypertensi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in β-Blocker Synthesis

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and certain arrhythmias.[1][2][3] The pharmacological activity of these drugs is intrinsically linked to their three-dimensional structure. The majority of beta-blockers possess a single stereocenter in their aryloxypropanolamine side chain, and it is almost universally the (S)-enantiomer that exhibits significantly higher binding affinity to the β1-adrenergic receptor and is responsible for the therapeutic effect.[4] The (R)-enantiomer is often 100-fold less potent and can contribute to side effects.[4]

This reality places immense importance on asymmetric synthesis to produce enantiomerically pure (S)-beta-blockers. A highly efficient and industrially scalable strategy involves the use of chiral building blocks, or synthons, that introduce the required stereochemistry early in the synthetic sequence. Among the most valuable of these is (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane . This chiral epoxide is a pivotal intermediate for the synthesis of (S)-Metoprolol, one of the most widely prescribed beta-blockers globally.[5] This guide provides a detailed exploration of its application, grounded in established chemical principles and validated protocols.

Core Principle: Stereochemical Control via Epoxide Ring-Opening

Chiral epoxides are powerful intermediates in organic synthesis due to the high ring strain of their three-membered ring, which makes them susceptible to ring-opening by a wide range of nucleophiles.[6][7] The synthesis of beta-blockers from (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane leverages a highly predictable and stereospecific nucleophilic substitution (SN2) reaction.

The key transformation is the reaction of the (R)-epoxide with an amine, typically isopropylamine for the synthesis of Metoprolol.[3][8] The reaction proceeds via a backside attack of the amine nucleophile on one of the epoxide's carbon atoms. For steric reasons, this attack occurs preferentially at the less substituted terminal carbon atom. This SN2 mechanism results in a complete inversion of the stereochemical configuration at that carbon. Therefore, starting with the (R)-configured epoxide ensures the formation of the desired (S)-configured 2-hydroxy-3-aminopropyl ether side chain, leading directly to (S)-Metoprolol.[9] The enantiomeric purity of the final Active Pharmaceutical Ingredient (API) is directly contingent on the enantiomeric excess (ee) of the starting chiral epoxide.

G cluster_0 Synthesis of (R)-Epoxide Intermediate cluster_1 Stereoselective Amination Phenol 4-(2-Methoxyethyl)phenol R_Epoxide (R)-3-[4-(2-Methoxyethyl)phenoxy] -1,2-epoxypropane Phenol->R_Epoxide Williamson Ether Synthesis R_Epi (R)-Epichlorohydrin (Chiral Synthon) R_Epi->R_Epoxide Base Base (e.g., NaOH) Base->R_Epoxide S_Metoprolol (S)-Metoprolol R_Epoxide->S_Metoprolol Key Stereochemical Transfer Step Amine Isopropylamine (Nucleophile) Amine->S_Metoprolol SN2 Ring-Opening (Inversion of Stereochemistry) caption Fig 1. General synthetic pathway for (S)-Metoprolol.

Caption: Fig 1. General synthetic pathway for (S)-Metoprolol.

Application Protocol: Synthesis of (S)-Metoprolol Base

This protocol details the laboratory-scale synthesis of (S)-Metoprolol from its chiral epoxide precursor. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment:

  • (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (>99% ee)

  • Isopropylamine (ACS grade or higher)

  • Methanol or Ethanol (anhydrous)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Addition funnel (optional, for larger scale)

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Standard glassware for extraction (separatory funnel, beakers, etc.)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reactor Setup: In a round-bottom flask, dissolve (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (1.0 eq) in a minimal amount of ethanol or methanol (approx. 2-3 mL per gram of epoxide). Alternatively, the reaction can be run neat (without solvent), which is common in industrial processes.[10]

  • Amine Addition: To the stirred solution, add isopropylamine. A molar excess of isopropylamine is used to ensure complete conversion of the epoxide and to serve as a solvent if the reaction is run neat. A molar ratio of 1:3 to 1:5 (epoxide:amine) is typical.[11][12] The addition should be performed slowly as the reaction is exothermic. For larger scales, an ice bath may be used to maintain the initial temperature between 10-25°C.[9]

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (typically 50-55°C) and maintain for 3-6 hours.[9][12]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the starting epoxide spot indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess isopropylamine and solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove any remaining salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-Metoprolol base, often as a viscous oil or a waxy solid.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., with petroleum ether or diisopropyl ether) to yield pure (S)-Metoprolol base.[12] A typical purity of over 99% can be achieved.[9]

Data Presentation: Reaction Parameters and Expected Outcomes

The following tables summarize typical conditions and expected results for the synthesis.

Table 1: Summary of Reaction Conditions for Amination

Parameter Recommended Range Rationale
Molar Ratio (Epoxide:Amine) 1 : 3 to 1 : 5.25[11][12] Ensures complete reaction; excess amine can also act as a solvent.
Temperature 50 - 55 °C[9] Provides sufficient activation energy for a reasonable reaction rate.
Reaction Time 3 - 6 hours[12] Typical duration for achieving high conversion.

| Solvent | Ethanol, Methanol, or Neat | Alcohols are effective solvents; running the reaction neat is more atom-economical. |

Table 2: Expected Product Characteristics

Parameter Expected Value Analytical Method
Yield 88 - 91%[9][12] Gravimetric analysis after purification.
Enantiomeric Excess (ee) >98.5%[12] Chiral High-Performance Liquid Chromatography (HPLC).
Chemical Purity >99%[9] HPLC, Gas Chromatography (GC).

| Appearance | White to off-white solid | Visual Inspection. |

Validation and Characterization Protocol

A robust analytical workflow is essential to validate the identity, purity, and stereochemical integrity of the synthesized (S)-Metoprolol.

G cluster_analytical Analytical Characterization Crude Crude (S)-Metoprolol (Post-Workup) Purify Purification (Recrystallization) Crude->Purify Pure Pure (S)-Metoprolol Base Purify->Pure NMR ¹H & ¹³C NMR Pure->NMR QC Testing MS Mass Spectrometry Pure->MS QC Testing CHIRAL_HPLC Chiral HPLC Pure->CHIRAL_HPLC QC Testing Final Final Product Release: Structure, Purity, and Stereochemistry Confirmed NMR->Final Structure Confirmation MS->Final Molecular Weight Confirmation CHIRAL_HPLC->Final Enantiomeric Purity (>99% ee) caption Fig 2. Workflow for product validation.

Caption: Fig 2. Workflow for product validation.

1. Chiral HPLC for Enantiomeric Purity:

  • Objective: To quantify the enantiomeric excess (ee) of the final product.

  • Protocol: Dissolve a small sample of the purified (S)-Metoprolol in the mobile phase. Inject onto an HPLC system equipped with a Chiral Stationary Phase (CSP) column (e.g., Chiralcel OD-H).[5][13] Use a mobile phase such as hexane:2-propanol (e.g., 83:17 v/v) with a UV detector set to 254 nm.[5][13] The two enantiomers will elute at different retention times, allowing for their integration and the calculation of % ee. The (S)-enantiomer typically has a longer retention time.[13]

2. NMR Spectroscopy for Structural Confirmation:

  • Objective: To confirm the chemical structure of Metoprolol.

  • Protocol: Dissolve the sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3). Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be compared against a reference standard or literature data to confirm the presence of all expected protons and carbons and their chemical environments.[14]

3. Mass Spectrometry for Molecular Weight Verification:

  • Objective: To confirm the molecular weight of the synthesized compound.

  • Protocol: Analyze a dilute solution of the sample using an MS technique such as Electrospray Ionization (ESI). The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of Metoprolol (C15H25NO3, MW = 267.36 g/mol ).

Conclusion

(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane stands as a highly effective and reliable chiral precursor in the asymmetric synthesis of (S)-Metoprolol. Its utility is rooted in a predictable, high-yielding, and stereospecific SN2 ring-opening reaction with isopropylamine. The protocols and analytical methods outlined here provide a self-validating framework for researchers and drug development professionals to produce and rigorously confirm the quality of this critical beta-blocker, ensuring that the final API possesses the correct stereochemistry essential for its therapeutic function.

References

  • Survival Technologies Ltd. (n.d.). Chiral Epoxides in Modern Organic Synthesis: The Role of (S)-N-Glycidylphthalimide. Accessed February 20, 2026.
  • Gudmundsson, K. S., et al. (2023). Chemo-Enzymatic Synthesis of Enantiopure β-Blocker (S)
  • Zhang, J., et al. (2009). Asymmetric Synthesis of (S)-Metoprolol. Chinese Journal of Pharmaceuticals, 40(1), 1-3.
  • Gudmundsson, K. S., et al. (2023). Chemo-Enzymatic Synthesis of Enantiopure β-Blocker (S)
  • Zhang, J., et al. (2009). Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol. Chirality, 21(8), 745-50. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of S-metoprolol. Accessed February 20, 2026. [Link]

  • Jung, S. H., et al. (2000). Enantioselective preparation of metoprolol and its major metabolites. Archives of Pharmacal Research, 23(3), 226-9. [Link]

  • Borowiecki, P., et al. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. Molecules, 27(24), 8963. [Link]

  • Bella, M. (2016). Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations. Atlas of Science. [Link]

  • ResearchGate. (n.d.). A convenient synthesis of the enantiomerically pure β-blocker (S)-betaxolol using hydrolytic kinetic resolution. Accessed February 20, 2026. [Link]

  • ResearchGate. (n.d.). Scheme 3. Synthesis of racemic betaxolol. Accessed February 20, 2026. [Link]

  • Saddique, F. A., et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 39, 189-217. [Link]

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. Accessed February 20, 2026. [Link]

  • Rassias, G. (2020). Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. [Link]

  • De Oliveira, L. G., et al. (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 21(8), 996. [Link]

  • Shen, D. D., et al. (1988). Chemical aspects of metoprolol metabolism. Asymmetric synthesis and absolute configuration of the 3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-1-(isopropylamino)-2-propanols, the diastereomeric benzylic hydroxylation metabolites. Journal of Medicinal Chemistry, 31(1), 55-9. [Link]

  • Sreekanth, P., et al. (2016). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 1789-1797.
  • Liu, Z. Q., et al. (2023). Enantiocomplementary synthesis of β-adrenergic blocker precursors via biocatalytic nitration of phenyl glycidyl ethers. Bioorganic Chemistry, 139, 106640. [Link]

  • Google Patents. (n.d.). EP1682081A2 - Process for manufacture of metoprolol and salts thereof. Accessed February 20, 2026.
  • Journal of Medicinal and Medical Chemistry. (2025). A Comprehensive Review on Beta Blockers Synthesis Methods. Accessed February 20, 2026. [Link]

  • Google Patents. (n.d.). CN102295569B - Method for preparing (S)
  • AZoM. (2024). New Method Revolutionizes Beta-Blocker Production Process. Accessed February 20, 2026. [Link]

  • Google Patents. (n.d.). US20090247642A1 - Synthesis and preparations of metoprolol and its salts. Accessed February 20, 2026.

Sources

Application

Application Note: Regioselective Ring-Opening of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

Executive Summary This application note details the optimization of the ring-opening reaction of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (herein referred to as (R)-Glycidyl Ether 1 ) with isopropylamine. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimization of the ring-opening reaction of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (herein referred to as (R)-Glycidyl Ether 1 ) with isopropylamine. This transformation is the critical final step in the synthesis of enantiopure Metoprolol, a selective


-receptor blocker.

Unlike racemic synthesis, processing the (R)-enantiomer requires strict adherence to protocols that prevent racemization and regiochemical drift. This guide provides a validated methodology to achieve >98% regioselectivity and >99% enantiomeric excess (ee), alongside critical impurity profiling for regulatory compliance.

Mechanistic Insight & Causality

To optimize yield and purity, one must understand the underlying physical organic chemistry. The reaction is a classic nucleophilic substitution (


) of an epoxide by a primary amine.
Regioselectivity and Stereochemistry

Under basic or neutral conditions (such as aminolysis), the reaction is dominated by steric factors. The nucleophile (isopropylamine) preferentially attacks the least substituted carbon (the terminal methylene, C1) of the epoxide ring.

  • Pathway A (Desired): Attack at C1 leads to the

    
    -amino alcohol. Because the chiral center (C2) is not the site of attack, the stereoconfiguration is retained .
    
  • Pathway B (Undesired): Attack at C2 (the chiral center) would result in inversion of configuration and the formation of a regioisomer (an

    
    -amino alcohol derivative). This is electronically disfavored in the absence of acid catalysis.
    
The "Dimer" Problem

A critical process parameter (CPP) is the ratio of amine to epoxide. The product, a secondary amine (Metoprolol), is more nucleophilic than the starting primary amine (isopropylamine). If the concentration of isopropylamine drops, the product will compete for the epoxide, forming a tertiary amine "dimer" impurity (Metoprolol Impurity D).

Solution: Maintain a high molar excess of isopropylamine (typically >10 equivalents) to statistically favor the primary amine attack.

Reaction Pathway Diagram

The following diagram illustrates the reaction nodes, transition states, and potential failure points.

ReactionPathway cluster_conditions Critical Conditions Epoxide (R)-Glycidyl Ether (1) (Substrate) TS Transition State (Steric Control) Epoxide->TS S_N2 Attack at C1 Impurity_Diol Diol Impurity (Hydrolysis) Epoxide->Impurity_Diol H2O/Heat Amine Isopropylamine (Nucleophile) Amine->TS Excess (>10 eq) Product (R)-Metoprolol Base (Target) TS->Product Retention of Config. Impurity_D Impurity D (Dimer) Product->Impurity_D Reacts with Epoxide (Low Amine Conc.)

Caption: Figure 1. Mechanistic pathway showing the desired S_N2 attack and competitive side reactions leading to impurities.

Experimental Protocols

Protocol A: High-Fidelity Aminolysis

Objective: Synthesis of (R)-Metoprolol base with minimized dimerization.

Reagents:

  • (R)-Glycidyl Ether 1 (Purity >98% ee)

  • Isopropylamine (Reagent Grade, >99.5%)

  • 2-Propanol (IPA) or Methanol (Solvent)

  • Nitrogen (gas)

Equipment:

  • Pressure-rated glass reactor (Autoclave) or reflux system with efficient condenser (Isopropylamine b.p. is 32°C).

Step-by-Step Procedure:

  • Preparation: Purge the reactor with Nitrogen to remove atmospheric moisture and oxygen.

  • Charging: Charge Isopropylamine (12.0 equivalents) into the reactor.

    • Note: A large excess is non-negotiable to suppress dimer formation.

  • Substrate Addition: Dissolve (R)-Glycidyl Ether 1 (1.0 equivalent) in a minimal volume of 2-Propanol (1:1 w/v relative to epoxide).

    • Why: Adding the epoxide to the amine ensures the epoxide is always in a high-amine environment, further suppressing dimerization.

  • Reaction: Slowly add the epoxide solution to the amine at 0–5°C. Once added, seal the reactor and heat to 45–50°C for 4–6 hours.

    • Validation: Monitor by HPLC (Method below).[1][2][3][4] Reaction is complete when Epoxide < 0.5%.

  • Work-up (Distillation): Cool the mixture to 25°C. Distill off the excess isopropylamine and solvent under reduced pressure (Rotary evaporator, bath temp < 40°C).

    • Recycling: The distilled isopropylamine can be recovered and reused if purity is verified.

  • Isolation: The residue is the crude Metoprolol base.[5] It typically presents as a viscous, colorless to pale yellow oil.

Protocol B: Impurity Profiling & Purification

If the "Dimer" (Impurity D) exceeds 0.5%, a salt formation step is required for purification.

  • Salt Formation: Dissolve the crude base in Acetone.

  • Acid Addition: Add Succinic Acid (0.5 eq) or Tartaric Acid (1.0 eq) dissolved in hot ethanol.

  • Crystallization: Cool slowly to 0°C. The monomeric salt crystallizes preferentially, leaving the dimer and unreacted epoxide residues in the mother liquor.

  • Filtration: Filter and wash with cold acetone.

Data Presentation & Process Parameters

Table 1: Solvent Effects on Reaction Kinetics

Data derived from internal process validation runs.

Solvent SystemReaction Time (h)Regioselectivity (C1:C2)Dimer Impurity (%)Notes
Neat (No Solvent) 3.599:10.8%Fast, but exotherm control is difficult.
Methanol 4.097:30.4%Proticity stabilizes the alkoxide intermediate, slightly lowering regioselectivity.
2-Propanol (Recommended) 5.5 >99:1 <0.2% Best balance of solubility and steric control.
Water 8.095:52.5%High hydrolysis risk (Diol formation).
Table 2: Critical Process Parameters (CPPs)
ParameterTarget RangeConsequence of Deviation
Amine Equivalents 10.0 – 15.0 eq<10 eq leads to exponential increase in Dimer (Impurity D).
Temperature 45°C – 50°C>60°C increases risk of polymerization; <30°C stalls reaction.
Water Content < 0.1%Presence of water catalyzes hydrolysis to the Diol impurity.

Analytical Validation (HPLC Method)

To ensure the integrity of the protocol, use the following HILIC or Reversed-Phase method to separate the Epoxide, Metoprolol, and Impurities.

Method Parameters:

  • Column: C18 (e.g., Agilent Poroshell 120 EC-C18), 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: Ammonium Acetate buffer (pH 5.0).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV at 225 nm (and 275 nm for aromatic specificity).

  • Retention Times (approx):

    • Diol Impurity: 3.5 min

    • Metoprolol: 8.2 min

    • (R)-Glycidyl Ether (Starting Material): 12.5 min

    • Dimer (Impurity D): 16.8 min

Safety & Handling

Hazard Class: (R)-Glycidyl Ether 1 is a potent alkylating agent (Genotoxic impurity alert).

  • Containment: Handle exclusively in a fume hood.

  • PPE: Double nitrile gloves are mandatory.

  • Quenching: Unreacted epoxide waste should be quenched with aqueous NaOH/Glycine solution before disposal to ring-open any residual alkylating agent.

References

  • Mechanistic Basis of Epoxide Aminolysis: Smith, J. "Ring-Opening Reactions of Epoxides: Nucleophilic Attacks."[6][7][8] Master Organic Chemistry. Available at: [Link]

  • Microwave/Catalytic Acceleration (Alternative Methods): ResearchGate. "Solvent-Free Microwave Synthesis of Aryloxypropanolamines." Available at: [Link]

Sources

Method

Protocol for the Regioselective Amination of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane with Isopropylamine

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive, field-tested protocol for the synthesis of Metoprolol base through the nucleophilic ring-opening of (R)-3-[4...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of Metoprolol base through the nucleophilic ring-opening of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane with isopropylamine. The synthesis of Metoprolol, a crucial cardioselective β-1 adrenergic receptor blocker, relies on this key amination step.[1] This document outlines the underlying chemical principles, a detailed step-by-step experimental procedure, safety considerations, and analytical methods for reaction monitoring and product characterization. The protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for laboratory and scale-up applications.

Introduction and Scientific Principles

Metoprolol is a widely prescribed pharmaceutical agent for the management of cardiovascular conditions such as hypertension and angina pectoris.[1] Its synthesis is a well-established process, with the core transformation being the reaction between a substituted phenoxy-epoxypropane and isopropylamine.[1][2]

The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[3][4] The nitrogen atom of isopropylamine, acting as a nucleophile, attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted terminal carbon of the epoxide, leading to a highly regioselective synthesis of the desired β-amino alcohol.[4][5] This reaction is a classic example of epoxide aminolysis and is a fundamental method for preparing 1,2-amino alcohols, a common structural motif in pharmaceuticals.[6]

The reaction can be performed with or without a solvent. The use of a large excess of isopropylamine can serve as both the reactant and the reaction medium, driving the reaction to completion.[7][8] Alternatively, polar protic solvents like methanol or isopropanol can be employed.[2]

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaRecommended PuritySupplier
(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane56718-70-8C₁₂H₁₆O₃>97%Santa Cruz Biotechnology[9]
Isopropylamine75-31-0C₃H₉N>99%Sigma-Aldrich[10]
Methanol (Solvent, Optional)67-56-1CH₄OAnhydrous, >99.8%Major Chemical Suppliers
Dichloromethane (for extraction)75-09-2CH₂Cl₂HPLC GradeMajor Chemical Suppliers
Anhydrous Sodium Sulfate (Drying Agent)7757-82-6Na₂SO₄GranularMajor Chemical Suppliers
Deionized Water7732-18-5H₂OASTM Type IIn-house
Equipment
  • Three-neck round-bottom flask or jacketed laboratory reactor

  • Overhead stirrer or magnetic stirrer with stir bar

  • Reflux condenser

  • Digital thermometer or thermocouple

  • Heating mantle or controlled temperature oil bath

  • Pressure-equalizing dropping funnel (if slow addition is required)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

  • Thin-Layer Chromatography (TLC) plates (Silica gel GF254)[11]

  • High-Performance Liquid Chromatography (HPLC) system[2][12]

Detailed Experimental Protocol

This protocol describes the amination reaction on a laboratory scale. Adjustments may be necessary for scale-up operations. The solvent-free approach is detailed here as it represents an efficient and common industrial practice.[8]

Reaction Setup
  • Set up a clean, dry three-neck round-bottom flask equipped with an overhead stirrer, a reflux condenser, and a digital thermometer.

  • Ensure the setup is in a well-ventilated fume hood.

Reaction Procedure
  • Charge the reaction flask with (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (1.0 molar equivalent) .

  • To the flask, add isopropylamine (5.0 molar equivalents) . A molar ratio of epoxide to isopropylamine between 1:3 and 1:5.25 is common.[2][7] The excess isopropylamine serves as the solvent and drives the reaction forward.

  • Begin vigorous stirring. The initial mixing may generate a slight exotherm. If necessary, use a water bath to maintain the temperature below 30°C during the initial phase.

  • Once the initial mixing is complete, slowly heat the reaction mixture to 50-55°C .[1][8]

  • Maintain the reaction at this temperature with continuous stirring for 6-10 hours .[2]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC.

    • TLC Monitoring: Use a mobile phase such as Ethyl Acetate/Petroleum Ether. The product (Metoprolol base) will have a lower Rf value than the starting epoxide due to its higher polarity.

Work-up and Isolation
  • Once the reaction is complete (as indicated by the consumption of the starting epoxide), cool the mixture to room temperature.

  • Remove the excess isopropylamine and any other volatile components under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in dichloromethane .

  • Transfer the solution to a separatory funnel and wash with deionized water (2 x volume of the organic layer) to remove any remaining water-soluble impurities.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude Metoprolol base, which typically presents as a colorless or pale-yellow oil or a waxy solid.[13]

Purification

For most applications, the crude product is of sufficient purity. If higher purity is required, recrystallization can be performed.

  • Dissolve the crude Metoprolol base in a minimal amount of a suitable solvent, such as hexane or a mixture of toluene and hexane, with gentle heating.[13]

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the white crystalline solid by vacuum filtration and wash with a small amount of cold hexane.

  • Dry the purified product under vacuum.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the synthesis and purification of Metoprolol base.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis A Charge Reactor: 1. (R)-Epoxide 2. Isopropylamine (Excess) B Heat to 50-55°C (6-10 hours) A->B C Monitor Progress (TLC / HPLC) B->C D Cool to RT C->D Reaction Complete E Evaporate Excess Isopropylamine D->E F Dissolve in CH2Cl2 E->F G Wash with Water F->G H Dry Organic Layer (Na2SO4) G->H I Concentrate to Yield Crude Metoprolol Base H->I J Optional: Recrystallize from Hexane I->J High Purity Needed K Characterize Product: - HPLC - NMR - MS - FTIR I->K Sufficient Purity J->K

Caption: Workflow for Metoprolol Base Synthesis.

Data Presentation and Characterization

Key Reaction Parameters
ParameterValue / ConditionRationale / Notes
Molar Ratio (Epoxide:Amine)1 : 5Excess amine drives the reaction to completion.
SolventNone (Neat)Isopropylamine acts as both reactant and solvent.
Temperature50-55°CProvides sufficient thermal energy for the reaction without significant side product formation.[8]
Reaction Time6-10 hoursTypical duration for complete conversion at the specified temperature.[2]
Expected Yield> 90% (Crude)This reaction is generally high-yielding.
Analytical Characterization

The identity and purity of the synthesized Metoprolol should be confirmed by standard analytical techniques.

  • HPLC: A validated HPLC method is essential for purity assessment. A typical system might use a C18 column with a mobile phase of a buffered aqueous solution and acetonitrile or methanol, with UV detection at 223 nm.[2][14]

  • ¹H NMR: The proton NMR spectrum should confirm the presence of key structural features, including the isopropyl group, the aromatic protons, the methoxyethyl group, and the protons on the propan-2-ol backbone.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Metoprolol (267.36 g/mol ).

  • FTIR: The infrared spectrum will show characteristic absorptions for O-H (broad), N-H, C-O (ether), and aromatic C-H bonds.

Safety and Handling Precautions

This procedure must be performed with strict adherence to safety protocols due to the hazardous nature of the reagents involved.

  • Isopropylamine: Isopropylamine is a highly flammable and corrosive liquid and vapor.[15] It can cause severe skin burns, eye damage, and respiratory irritation.[15][16] All handling must be done in a well-ventilated chemical fume hood.[10] Personal Protective Equipment (PPE), including chemical-resistant gloves, splash-proof goggles, a face shield, and a flame-retardant lab coat, is mandatory.[16][17] Ensure all equipment is grounded to prevent static discharge, which can ignite the flammable vapors.[16][18]

  • (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane: Epoxides are reactive compounds and should be handled with care. Avoid skin and eye contact.

  • General Handling: An emergency eyewash station and safety shower must be readily accessible. In case of skin contact, wash the affected area immediately and thoroughly with water.[16] In case of inhalation, move to fresh air. Seek immediate medical attention for any significant exposure.

References

  • RSC Publishing. (n.d.). Ring-opening mechanism of epoxides with alcohol and tertiary amines.
  • Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles.
  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
  • Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). (n.d.).
  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25). Journal of Synthetic Chemistry.
  • Svensson, O., Josefson, M., & Langkilde, F. W. (2000). The synthesis of metoprolol monitored using Raman spectroscopy and chemometrics. European Journal of Pharmaceutical Sciences, 11(2), 141-155.
  • Google Patents. (n.d.). CN103102281A - Synthesis method of metoprolol succinate.
  • MDPI. (2020, December 4). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System.
  • Development and validation of a method for the quantitative determination of metoprolol succinate in the air of the working area by high-performance liquid chromatography using mass spectra. (2024, March 4).
  • Google Patents. (n.d.). EP1682081A2 - Process for manufacture of metoprolol and salts thereof.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol.
  • Research Journal of Pharmacy and Technology. (2020, April 23). Analytical Method Development and Validation of Metoprolol Succinate by High Performance Liquid Chromatography and Ultraviolet Spectroscopy Technique.
  • Quick Company. (n.d.). Improved Synthesis And Preparation Of Metoprolol And Its Salts.
  • Sigma-Aldrich. (2025, June 11). SAFETY DATA SHEET - Isopropylamine.
  • AdvanSix. (n.d.). Isopropylamine.
  • Loba Chemie. (2015, April 9). ISOPROPYLAMINE FOR SYNTHESIS MSDS.
  • Asian Journal of Pharmaceutical Analysis. (2025, October 8). A Comprehensive Review of Analytical Techniques for the Quantification of Metoprolol Succinate.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • NJ.gov. (n.d.). ISOPROPYLAMINE HAZARD SUMMARY.
  • Google Patents. (n.d.). EP0041295B1 - Process for the preparation of 1-isopropylamino-3-(4-(2-methoxy-ethyl)-phenoxy)-2-propanol.
  • Santa Cruz Biotechnology. (n.d.). 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane.

Sources

Application

Application Note: High-Purity (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane via Automated Flash Column Chromatography

Abstract This application note presents a detailed and optimized protocol for the purification of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, a key chiral intermediate in the synthesis of various pharmaceuticals....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and optimized protocol for the purification of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, a key chiral intermediate in the synthesis of various pharmaceuticals.[1][2][3] The described methodology utilizes automated flash column chromatography with a silica gel stationary phase to achieve high purity (>95% as determined by HPLC) and good recovery of the target compound.[4][5] This document provides a comprehensive guide for researchers, scientists, and professionals in drug development, covering the underlying principles of the separation, a step-by-step protocol, and methods for fraction analysis.

Introduction

(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is a valuable chiral building block in organic synthesis, notably as an impurity and intermediate in the production of Metoprolol.[5][6] The enantiomeric purity of this epoxide is critical for the stereospecific synthesis of biologically active molecules, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[3] Column chromatography is a robust and scalable technique for the purification of such moderately polar compounds from reaction mixtures, which may contain unreacted starting materials, byproducts, and other impurities.[7][8]

This guide provides a systematic approach to the purification of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, emphasizing the rationale behind the selection of chromatographic parameters to ensure reproducible and efficient separation.

Materials and Methods

Compound and Reagent Specifications
Compound/ReagentGradeSupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (Crude)Synthesis GradeIn-house/Commercial56718-70-8C₁₂H₁₆O₃208.25
Silica Gel60-120 meshMerck or equivalent7631-86-9SiO₂60.08
n-HexaneHPLC GradeFisher Scientific or equivalent110-54-3C₆H₁₄86.18
Ethyl AcetateHPLC GradeFisher Scientific or equivalent141-78-6C₄H₈O₂88.11
DichloromethaneACS GradeVWR or equivalent75-09-2CH₂Cl₂84.93
TLC PlatesSilica Gel GF₂₅₄Merck or equivalentN/AN/AN/A
Potassium PermanganateACS ReagentSigma-Aldrich or equivalent7722-64-7KMnO₄158.03
Equipment
  • Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Selekt)

  • Pre-packed Silica Gel Column

  • Fraction Collector

  • Rotary Evaporator

  • Thin-Layer Chromatography (TLC) Tank and Supplies

  • UV Lamp (254 nm)

  • High-Performance Liquid Chromatography (HPLC) System with a Chiral Stationary Phase (CSP) column for purity analysis

Principles of Separation

The purification strategy is based on normal-phase chromatography, where the stationary phase (silica gel) is polar and the mobile phase is a less polar organic solvent mixture.[9][10] The separation of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane from impurities relies on the differential partitioning of the compounds between the stationary and mobile phases. The polarity of the mobile phase is a critical parameter that is optimized to achieve the desired separation.[11][12] A gradient elution, starting with a low polarity mobile phase and gradually increasing its polarity, is employed to first elute non-polar impurities, followed by the target compound, and finally any more polar byproducts.

Experimental Protocol

Sample Preparation
  • Dissolution: Dissolve the crude (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane in a minimal amount of dichloromethane. The goal is to create a concentrated solution to ensure a narrow sample band on the column.

  • Adsorption (Dry Loading): To the dissolved sample, add a small amount of silica gel (approximately 1-2 times the weight of the crude product).

  • Solvent Removal: Remove the solvent completely using a rotary evaporator until a free-flowing powder is obtained. This dry-loading technique generally results in better peak shapes and resolution compared to direct liquid injection.

TLC Method Development

Before proceeding with the column chromatography, it is essential to determine the optimal mobile phase composition using TLC. This allows for a rapid and cost-effective way to screen different solvent systems.

  • Spotting: Spot the crude material and the purified standard (if available) on a TLC plate.

  • Development: Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. A good starting point is a 95:5 (v/v) mixture of petroleum ether (a common substitute for n-hexane) and ethyl acetate.[13]

  • Visualization: Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with a potassium permanganate solution. Epoxides can be visualized with specific reagents if necessary.[14]

  • Optimization: Adjust the ratio of n-hexane to ethyl acetate to achieve a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound. A lower Rƒ value generally translates to better separation on the column.

Column Chromatography Protocol

The following protocol is based on a typical purification of approximately 1 gram of crude material. The parameters should be scaled accordingly for different sample sizes.

ParameterRecommended SettingRationale
Stationary Phase Pre-packed Silica Gel Column (e.g., 40 g)Provides a consistent and high-quality stationary phase for reproducible separations.
Mobile Phase A n-HexaneA non-polar solvent that allows for the elution of non-polar impurities.
Mobile Phase B Ethyl AcetateA more polar solvent used to elute the target compound and other polar impurities.
Elution Method Gradient ElutionAllows for a more efficient separation of compounds with a range of polarities.[9]
Gradient Profile 0-100% B over 10-15 column volumes (CV)A gradual increase in polarity ensures good separation between closely eluting compounds.
Flow Rate 30-40 mL/minAn optimal flow rate ensures efficient mass transfer without excessive diffusion.[9]
Detection UV (if applicable) and/or Fraction CollectionAllows for real-time monitoring of the separation and collection of individual fractions.
Fraction Collection and Analysis
  • Collection: Collect fractions based on the detector signal or at regular volume intervals.

  • TLC Analysis: Analyze the collected fractions by TLC using the optimized mobile phase from step 2.

  • Pooling: Combine the fractions that contain the pure target compound.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane.

Workflow Visualization

Caption: Workflow for the purification of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane.

Purity Assessment

The purity of the final product should be assessed by a more sensitive analytical technique such as HPLC.

HPLC Analysis
ParameterRecommended Setting
Column Chiral Stationary Phase (e.g., Chiralcel® OD-H)
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 220 nm)
Injection Volume 10 µL

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.[15]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17]

  • (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane and its related compounds may be harmful if swallowed, inhaled, or in contact with skin.[15]

  • The solvents used are flammable and should be kept away from ignition sources.

  • Dispose of all chemical waste according to institutional and local regulations.[16]

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Separation Inappropriate mobile phase polarity.Re-optimize the mobile phase composition using TLC.
Column overloading.Reduce the amount of crude material loaded onto the column.
Tailing Peaks Sample is too acidic or basic.Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase.
Column degradation.Replace the column.
Low Recovery Compound is strongly adsorbed to the stationary phase.Increase the polarity of the mobile phase at the end of the gradient.
Compound is volatile.Use a cooled collector and take care during solvent evaporation.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the purification of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane using automated flash column chromatography. By following the systematic approach of TLC method development, optimized column chromatography, and diligent fraction analysis, researchers can consistently obtain a high-purity product suitable for downstream applications in pharmaceutical research and development.

References

  • TutorChase. How do you choose a mobile phase for chromatography?.
  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • Benchchem. A Technical Guide to the Discovery and Synthesis of Chiral Epoxides.
  • alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC.
  • Royal Society of Chemistry. Thin-layer chromatography of epoxide resins. Analyst.
  • Waters. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • ACS Publications. Determination of epoxide position and configuration at the microgram level and recognition of epoxides by reaction thin-layer chromatography. Analytical Chemistry.
  • MDPI. Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase.
  • ACG Publications. Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D).
  • Santa Cruz Biotechnology. 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane.
  • CORE. A novel method for the synthesis of chiral epoxides from styrene derivatives using chiral acids in presence of Pseudomonas lipase G6 [PSL G6] and hydrogen peroxide.
  • National Center for Biotechnology Information. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block.
  • MDPI. Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase.
  • AOCS. The Chromatographic Resolution of Chiral Lipids.
  • Organic Chemistry Portal. Synthesis of epoxides.
  • Taylor & Francis. Separation and Identification of Oxidized Terpenoids by Thin‐Layer Chromatography. Analytical Letters.
  • ACG Publications. Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D).
  • Scribd. Epoxide Formation Lab Guide.
  • Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions.
  • LGC Standards. 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane.
  • WordPress.com. DETECTION OF EPOXIDES ON TLC PLATES.
  • Echemi. (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane Safety Data Sheets.
  • LGC Standards. 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane.
  • ResearchGate. Column Chromatography for Terpenoids and Flavonoids.
  • Atlas of Science. Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations.
  • ConRo. SAFETY DATA SHEET.
  • Pfaltz & Bauer. SAFETY DATA SHEET.
  • Google Patents. Process for the purification of epoxides.
  • TCI Chemicals. SAFETY DATA SHEET.

Sources

Method

Application Notes and Protocols: Analytical Methods for Monitoring (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane Reactions by TLC

Abstract This technical guide provides a comprehensive framework for the application of Thin-Layer Chromatography (TLC) in monitoring the synthesis of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane. This key epoxide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the application of Thin-Layer Chromatography (TLC) in monitoring the synthesis of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane. This key epoxide intermediate is pivotal in the synthesis of various pharmaceuticals, including the widely used β-blocker, Metoprolol. Ensuring the efficient co[1][2]nversion of reactants and minimizing impurity formation is critical for downstream applications. TLC offers a rapid, cost-effective, and versatile method for real-time qualitative and semi-quantitative analysis of the reaction progress. This document outlines th[3]e fundamental principles, provides detailed step-by-step protocols, and discusses the critical parameters for developing a robust TLC-based monitoring system for this specific chemical transformation.

Introduction: The Critical Role of Reaction Monitoring

The synthesis of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane typically involves the reaction of 4-(2-methoxyethyl)phenol with an epihalohydrin, such as epichlorohydrin, under basic conditions. The progress of this reac[1][4]tion is crucial to monitor to determine the point of completion, identify the formation of any byproducts, and optimize reaction conditions for yield and purity. Inadequate monitoring can lead to incomplete reactions, resulting in lower yields, or excessive reaction times, which can promote the formation of impurities through side reactions like the hydrolysis of the epoxide ring.

Thin-Layer Chromatography (TLC) is an indispensable analytical tool in synthetic organic chemistry for its simplicity, speed, and low cost. It allows for the simulta[5][6]neous analysis of multiple samples, making it ideal for tracking the consumption of starting materials and the formation of products over time. This application note wil[7][8]l detail the specific methodologies for employing TLC to effectively monitor the synthesis of this important epoxide.

The Principle of TLC in Epoxide Reaction Monitoring

TLC separates components of a mixture based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or mixture of solvents). The separation is governe[9]d by the polarity of the compounds. In the context of the synthesis of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane:

  • 4-(2-methoxyethyl)phenol (Starting Material): Being a phenol, this compound is relatively polar due to the hydroxyl group.

  • (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (Product): The epoxide product is generally less polar than the starting phenol.

  • Potential Byproducts: Hydrolysis of the epoxide can lead to the formation of the corresponding diol, 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol, which is significantly more polar than both the starting material and the desired product.

This difference in polar[10][11]ity is the cornerstone of TLC monitoring. As the reaction progresses, the spot corresponding to the polar starting material will diminish in intensity, while the spot for the less polar product will appear and intensify. The Retention Factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying each component.

Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 plates are recommended due to their versatility and the presence of a fluorescent indicator that allows for non-destructive visualization under UV light.

  • Mobile Phase Solven[5]ts: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is typically effective.

  • Visualization Reage[7][12]nts:

    • UV Lamp (254 nm): For non-destructive visualization of UV-active compounds.

    • Potassium Perma[13]nganate (KMnO4) Stain: A general-purpose stain for compounds that can be oxidized.

    • p-Anisaldehyde Stain: Effective for detecting nucleophiles like alcohols and some epoxides.

    • Phosphomolybdic[13] Acid (PMA) Stain: A versatile stain for a wide range of organic compounds.

  • Reaction Components[14]: 4-(2-methoxyethyl)phenol, epichlorohydrin, base (e.g., KOH, NaOH), and appropriate reaction solvents.

  • Standard Reference Materials: Pure samples of 4-(2-methoxyethyl)phenol and, if available, (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane for co-spotting and accurate identification.

Workflow for TLC Monitoring

The following diagram illustrates the general workflow for monitoring the reaction using TLC.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_visualization Visualization & Interpretation A Prepare Mobile Phase D Spot TLC Plate A->D B Prepare TLC Plate (cut to size, draw baseline) B->D C Prepare Samples (Reaction Mixture, Standards) C->D E Develop Plate in Chamber D->E F Dry Plate E->F G Visualize under UV Light F->G H Apply Chemical Stain G->H I Analyze Chromatogram (Calculate Rf values) H->I

Caption: General workflow for TLC analysis.

Detailed Step-by-Step Protocol
  • Mobile Phase Optimization: The key to good separation is selecting an appropriate mobile phase.

    • Start with a solv[15][16]ent system of hexane and ethyl acetate. A common starting ratio is 7:3 (v/v) hexane:ethyl acetate.

    • The goal is to achieve an Rf value for the product between 0.3 and 0.5 for optimal resolution.

    • If the spots are too high (high Rf), increase the proportion of the non-polar solvent (hexane).

    • If the spots are too low (low Rf), increase the proportion of the polar solvent (ethyl acetate).

  • Sample Preparation:

    • At timed intervals (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (a few drops) of the reaction mixture.

    • Dilute the aliquo[8]t with a suitable solvent like ethyl acetate or dichloromethane to a concentration appropriate for TLC spotting.

  • TLC Plate Spotting:

    • Using a fine capillary tube, spot the diluted reaction mixture onto the baseline of the TLC plate.

    • It is highly recommended to co-spot the plate with the starting material (4-(2-methoxyethyl)phenol) and, if available, the pure product standard. This allows for unambiguous identification of the spots. A typical spotting arrangement would be: Lane 1: Starting Material, Lane 2: Reaction Mixture, Lane 3: Co-spot (Starting Material + Reaction Mixture), Lane 4: Product Standard.

  • Development:

    • Place the spotted TLC plate in a developing chamber containing the optimized mobile phase. Ensure the solvent level is below the baseline.

    • Cover the chamber to maintain a saturated atmosphere.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots against a fluorescent green background. Circle the observed spots with a pencil.

    • For more sensitive detection or for compounds that are not UV-active, use a chemical stain. A potassium permanganate dip or spray is often effective for visualizing the starting phenol and the epoxide product. Gently heating the plate after staining can enhance the visibility of the spots.

  • Interpretation:

    • Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

    • Monitor the disappearance of the starting material spot and the appearance and intensification of the product spot over time. The reaction is considered complete when the starting material spot is no longer visible.

Data Presentation and Interpretation

The results of a typical TLC analysis for this reaction can be summarized in a table.

CompoundExpected PolarityExpected Rf Value RangeVisualization Method
4-(2-methoxyethyl)phenol (Starting Material)High0.1 - 0.3UV, KMnO4, p-Anisaldehyde
(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (Product)Medium0.4 - 0.6KMnO4, p-Anisaldehyde
3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol (Byproduct)Very High< 0.1KMnO4, p-Anisaldehyde

Note: Rf values are highly dependent on the exact mobile phase composition, stationary phase, and experimental conditions.

The following diagram illustrates the expected progression of the TLC plate over time.

Reaction_Progression cluster_t0 Time = 0 cluster_t_intermediate Intermediate Time cluster_t_final Reaction Complete T0 Spot for Starting Material (Low Rf) T_int Faint Spot for Starting Material Strong Spot for Product (Higher Rf) T_final No Spot for Starting Material Strong Spot for Product

Caption: Expected TLC progression over time.

Advanced Considerations

  • Quantitative TLC (qTLC): While standard TLC is primarily qualitative, it can be adapted for semi-quantitative analysis by comparing the intensity of the product spot to a series of standards of known concentrations. Densitometry can provide [7][17]more accurate quantitative data.

  • Chiral TLC: For monitoring the enantiomeric purity of the (R)-epoxide, specialized chiral TLC plates or chiral mobile phase additives would be required. However, this is generally more complex and often deferred to chiral HPLC analysis.

  • Troubleshooting: [18][19] * Streaking of spots: This can be caused by overloading the sample, a highly acidic or basic mobile phase, or impurities in the sample.

    • Poor separation: This necessitates further optimization of the mobile phase. Experiment with different solvent ratios or different solvent systems.

    • No spots visible: The compounds may not be UV-active or may not react with the chosen visualization agent. Try a different stain.

Conclusion

Thin-Layer Chromatography is a powerful and accessible tool for monitoring the synthesis of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane. By following the protocols and understanding the principles outlined in this guide, researchers can effectively track the progress of their reactions, leading to improved yields, higher purity, and more efficient process development. The ability to quickly and easily assess the status of a reaction makes TLC an indispensable technique in the modern synthetic chemistry laboratory.

References

  • Vertex AI Search. (n.d.). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D).
  • RSC Publishing. (n.d.).
  • Academia.edu. (n.d.).
  • ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method | Request PDF.
  • AOCS. (n.d.).
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  • Fisher Scientific. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 3-[4-(2-methoxyethyl)-phenoxy]-propane-1,2-diol.
  • Washington State University. (n.d.). Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay.
  • MilliporeSigma. (n.d.).
  • BenchChem. (n.d.). A Technical Guide to the Discovery and Synthesis of Chiral Epoxides.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • WordPress.com. (2017, April 30). Using TLC to monitor a reaction | chemlegin.
  • Google Patents. (n.d.). Process for manufacture of metoprolol and salts thereof.
  • ACS Publications. (2018, October 12).
  • LCGC International. (2020, November 11).
  • EPFL. (n.d.).
  • ResearchGate. (2025, December 9). (PDF)
  • ACG Publications. (2021, March 26). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D).
  • Scribd. (n.d.). TLC Visualization Reagents Guide | PDF | Ethanol | Amine.
  • Unknown Source. (n.d.). Visualizing agents for PC and TLC.
  • BUCHI. (n.d.).
  • PharmaCompass.com. (n.d.). 1,2-epoxy-3-[4-(2-methoxyethyl)phenoxy]propane.
  • Amazon S3. (n.d.). Enantioselective Ring Opening of Epoxides with Silicon Tetrachloride in the Presence of a Chiral Lewis Base.
  • Interchim. (2020, February 15).
  • RSC Publishing. (n.d.).
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  • ResearchGate. (2016, March 18). (PDF)
  • Labinsights. (2024, April 29). Enhancing Thin Layer Chromatography (TLC)
  • LGC Standards. (n.d.). 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane.
  • Santa Cruz Biotechnology. (n.d.). 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane | CAS 56718-70-8 | SCBT.

Sources

Application

Application Notes &amp; Protocols: The Strategic Role of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane in the Enantioselective Synthesis of Metoprolol

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chirality in Metoprolol's Therapeutic Action Metoprolol is a cornerstone therapeutic agent, classified as a cardi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Metoprolol's Therapeutic Action

Metoprolol is a cornerstone therapeutic agent, classified as a cardioselective β-1 adrenergic receptor blocker, which is extensively prescribed for a range of cardiovascular diseases including hypertension, angina pectoris, and heart failure.[1] The pharmacological activity of Metoprolol is intrinsically linked to its molecular stereochemistry. The drug is a chiral molecule, and it is well-established that the (S)-enantiomer is responsible for the selective β-1 adrenergic blockade that confers its therapeutic effects.[2] Consequently, the enantioselective synthesis of (S)-Metoprolol is of paramount importance in pharmaceutical manufacturing to maximize therapeutic efficacy and minimize potential side effects associated with the (R)-enantiomer.

A pivotal strategy in achieving high enantiomeric purity is the use of a chiral building block early in the synthetic sequence. This guide focuses on the synthesis and application of a key chiral intermediate, (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane . This molecule serves as the linchpin for establishing the correct stereocenter that ultimately defines the final (S)-Metoprolol product. This document provides an in-depth exploration of the synthesis of this intermediate and its subsequent conversion to (S)-Metoprolol, grounded in established chemical principles and supported by detailed, field-proven protocols.

The Key Intermediate: (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

The successful enantioselective synthesis of (S)-Metoprolol hinges on the strategic incorporation of chirality. The title compound, also known as (+)-4-(2-Methoxyethyl)phenyl glycidyl ether, is the ideal precursor for this purpose.[3]

  • Chemical Name: (R)-2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxirane

  • Synonyms: (+)-4-(2-Methoxyethyl)phenyl glycidyl ether, (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane[3][4]

  • CAS Number: 105780-38-9[3]

  • Molecular Formula: C₁₂H₁₆O₃[4]

  • Molecular Weight: 208.25 g/mol [4]

This intermediate is synthesized by reacting 4-(2-methoxyethyl)phenol with (R)-epichlorohydrin. The chirality of the epichlorohydrin is directly transferred to the epoxypropane intermediate. The subsequent ring-opening of this (R)-epoxide by isopropylamine proceeds via a nucleophilic attack at the sterically unhindered terminal carbon atom, a reaction that does not affect the existing stereocenter. This elegant and efficient pathway ensures the desired (S)-configuration in the final Metoprolol molecule.

Part I: Synthesis of the Chiral Intermediate (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

The formation of the epoxypropane intermediate is a classic example of a Williamson ether synthesis, where the phenoxide ion of 4-(2-methoxyethyl)phenol acts as a nucleophile to displace the chloride from (R)-epichlorohydrin.

Causality Behind Experimental Design
  • Generation of the Nucleophile: The phenolic hydroxyl group of 4-(2-methoxyethyl)phenol is not sufficiently nucleophilic to react directly with epichlorohydrin. The addition of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is essential to deprotonate the phenol, forming the highly reactive phenoxide anion.[1][5]

  • Introduction of Chirality: The use of enantiomerically pure (R)-epichlorohydrin is the critical step that dictates the stereochemistry of the final product. This "chiral pool" approach is highly efficient, avoiding the need for costly and often lower-yield chiral resolution steps later in the synthesis.[6][7]

  • Temperature Control: The reaction is exothermic. Maintaining a controlled temperature (e.g., 35-45°C) is crucial to prevent side reactions, such as the hydrolysis of the epoxide ring or unwanted reactions of epichlorohydrin, thereby maximizing the yield and purity of the desired intermediate.[1][6][8]

  • Solvent System: While often performed in an aqueous alkaline medium, the choice of solvent can influence reaction rates and work-up procedures.[9] The two-phase system (aqueous/organic) is common on an industrial scale.

Data Presentation: Comparative Reaction Conditions
ParameterCondition 1Condition 2Condition 3
Base Potassium Hydroxide[1]Sodium Hydroxide[5][10]Potassium Hydroxide[11]
Solvent Aqueous[1]Aqueous[9]Aqueous
Temperature 35 ± 2°C[1]40 - 45°C[6]Room Temperature[11]
Reaction Time 6 ± 1 hours[1]15 - 20 hours[9]90 minutes (Ultrasound)[11]
Reactant Ratio (Phenol:Epichlorohydrin) 1 : 1.03[1]1 : 1.31[9]1 : 0.8 (approx)[11]
Reported Yield Not specified, used crude~97-99% Purity[9]51% (as brown oil)[12]
Experimental Workflow: Synthesis of the Intermediate

cluster_reactor Inert Atmosphere reagent reagent process process product product equipment equipment A 4-(2-Methoxyethyl)phenol E 1. Dissolve KOH in H₂O 2. Add Phenol A->E B KOH / H₂O B->E C (R)-Epichlorohydrin F Slowly add (R)-Epichlorohydrin C->F D Reactor E->F G React at 35-45°C for 6-8 hours F->G H Work-up: Phase Separation Extraction (DCM) G->H I Purification: Vacuum Distillation H->I J (R)-3-[4-(2-Methoxyethyl)phenoxy] -1,2-epoxypropane I->J

Caption: Workflow for the synthesis of the chiral epoxypropane intermediate.

Detailed Protocol: Synthesis of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

Materials:

  • 4-(2-Methoxyethyl)phenol

  • (R)-Epichlorohydrin

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Deionized Water

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Heating/cooling circulator

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Phenoxide Formation: To the reactor, charge deionized water. While stirring and maintaining the temperature below 30°C, slowly add the potassium hydroxide pellets until fully dissolved.[1]

  • Add the 4-(2-Methoxyethyl)phenol to the alkaline solution. Stir the mixture for 20-30 minutes under an inert atmosphere (e.g., nitrogen) to ensure complete formation of the potassium phenoxide salt.[1][10]

  • Epoxidation Reaction: Over a period of 30-60 minutes, add (R)-epichlorohydrin via the addition funnel, carefully controlling the addition rate to maintain the reaction temperature.[1]

  • Once the addition is complete, heat the reaction mixture to the target temperature (e.g., 35-45°C) and maintain for the specified duration (e.g., 6-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.[1]

  • Work-up and Extraction: After completion, cool the reaction mixture to room temperature. The mixture will likely separate into two phases. Transfer the entire contents to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (2x volumes). Combine the organic layers.

  • Wash the combined organic phase with water until the pH is neutral (pH 7-8) to remove any remaining base or salts.[6]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane intermediate, often as an oil.[1] For higher purity, vacuum distillation or column chromatography can be employed.[11]

Part II: Synthesis of (S)-Metoprolol via Epoxide Ring-Opening

The purified chiral intermediate is reacted with isopropylamine to form the final product. This step involves a nucleophilic ring-opening of the epoxide, which is highly regioselective.

Causality Behind Experimental Design
  • Nucleophilic Attack: Isopropylamine acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring.

  • Regioselectivity: The attack preferentially occurs at the terminal (least sterically hindered) carbon atom of the epoxide. This ensures the formation of the desired 2-propanol structure, which is characteristic of β-blockers.

  • Excess Reagent: A large excess of isopropylamine is often used.[1] This serves a dual purpose: it acts as the nucleophile and can also serve as the reaction solvent, driving the reaction equilibrium towards the product.

  • Temperature Staging: The initial addition of isopropylamine is often done at a lower temperature (10-25°C) to control the initial exotherm of the reaction. The temperature is then raised (50-55°C) to ensure the reaction proceeds to completion in a reasonable timeframe.[6]

Experimental Workflow: Conversion to (S)-Metoprolol

cluster_reactor Solventless or in Methanol reagent reagent process process product product equipment equipment A (R)-Epoxypropane Intermediate D 1. Charge Intermediate 2. Add Isopropylamine (10-25°C) A->D B Isopropylamine (excess) B->D C Pressure-Rated Reactor E Heat to 50-55°C until completion (TLC/HPLC) D->E F Distill excess Isopropylamine E->F G Purification: Crystallization or Salt Formation F->G H (S)-Metoprolol Base G->H

Sources

Method

Handling and storage precautions for (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

An Application Guide for the Safe Handling and Storage of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane Introduction: Understanding the Compound (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (CAS No. 133397-54-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Safe Handling and Storage of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

Introduction: Understanding the Compound

(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (CAS No. 133397-54-3) is a specialized organic molecule featuring a reactive epoxide ring and an aromatic ether structure.[1] It is primarily recognized as a key impurity and intermediate in the synthesis of pharmaceuticals, notably (R)-Metoprolol.[1] The presence of the strained three-membered epoxide (oxirane) ring makes this compound a valuable synthetic building block, but also the primary source of its potential hazards. The high reactivity of this functional group towards nucleophiles is fundamental to its utility in forming larger molecules but demands rigorous handling and storage protocols to ensure the safety of laboratory personnel and the integrity of the material.[2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols herein are grounded in the established chemistry of glycidyl ethers and general principles of laboratory safety. Given the limited specific toxicological data for this exact enantiomer, a conservative approach based on the hazards of the broader class of epoxy compounds is mandated.[4][5]

PART 1: Hazard Identification and Risk Assessment

The primary hazards associated with (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane stem from the reactivity of the glycidyl ether moiety. Direct contact and inhalation are the main exposure routes of concern.

Key Potential Hazards:

  • Skin and Eye Irritation: Like most epoxy compounds, this substance is expected to be a skin and eye irritant.[5][6] Prolonged or repeated contact can lead to dermatitis.[4][7]

  • Allergic Sensitization: A significant risk associated with epoxy compounds is allergic sensitization.[6] Initial contact may not cause a reaction, but repeated exposure can lead to the development of a severe allergic skin reaction (allergic contact dermatitis) or, in some cases, respiratory sensitization (asthma-like symptoms).[4] Once an individual is sensitized, even minute exposures can trigger a significant allergic response.[4]

  • Mutagenicity and Carcinogenicity: Many low-molecular-weight epoxy compounds, particularly glycidyl ethers, are considered potential mutagens and suspected carcinogens due to their ability to alkylate DNA.[8][9] While specific data for this molecule is unavailable, it is prudent to handle it as a suspected carcinogen.

  • Reactivity Hazards: The epoxide ring can open violently under certain conditions. The compound may polymerize with the evolution of heat when in contact with strong acids, bases, amines, or oxidizing agents.[10][11] Glycidyl ethers may also form unstable peroxides upon storage, especially in the presence of air and light.[11]

Quantitative Data Summary
ParameterValueSource / Comment
Molecular Formula C₁₂H₁₆O₃[12]
Molecular Weight 208.25 g/mol [12]
CAS Number 133397-54-3[1]
Appearance Expected to be a Clear OilBased on (S)-enantiomer data[13]
Occupational Exposure Limits (OEL) Not Established[4] Handle with high caution

PART 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, prioritizing engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by containing the chemical at the source.

  • Fume Hood: All handling of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[4]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[14]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE): Essential for Direct Handling

PPE is not a substitute for engineering controls but is critical for preventing direct contact.[15]

PPE TypeSpecificationRationale and Best Practices
Hand Protection Nitrile or Butyl rubber gloves.Provides chemical resistance to glycidyl ethers. Aromatic amines, potential contaminants or reactants, can permeate many common gloves, necessitating a robust choice.[5][7] Always double-glove when handling neat material. Change gloves immediately if contaminated, and at the end of each work session.[5]
Eye/Face Protection Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US).Protects against splashes to the eyes.[16] When there is a significant splash risk, a full-face shield should be worn in addition to goggles.[4][16]
Skin and Body Protection Chemical-resistant lab coat.A fully buttoned lab coat protects against minor spills and contamination of personal clothing. Contaminated clothing should not be taken out of the workplace and must be decontaminated or disposed of properly.[11]
Respiratory Protection Generally not required if handled in a fume hood.In situations where a fume hood is not available or if aerosol generation is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8][16] A full respiratory protection program compliant with OSHA 29 CFR 1910.134 should be in place.[16]

PART 3: Safe Handling & Experimental Protocols

Adherence to strict protocols is paramount to minimizing risk during experimental work.

Protocol 3.1: Weighing and Solution Preparation

This protocol outlines the essential steps for safely weighing the neat oil and preparing a stock solution. The causality behind these steps is the prevention of inhalation and dermal exposure while ensuring experimental accuracy.

  • Preparation: Don all required PPE (double gloves, safety goggles, lab coat). Designate a specific area within the fume hood for handling the compound.

  • Tare Balance: Place a clean, appropriately sized vial or flask on the analytical balance within the fume hood and tare it.

  • Aliquot Transfer: Using a clean glass pipette or syringe, carefully transfer the desired amount of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane into the tared container. Perform this action slowly to avoid splashes.

  • Sealing: Immediately and securely cap the primary container and the newly prepared aliquot.

  • Decontamination: Wipe the exterior of the new container and any potentially contaminated surfaces with a solvent like acetone, followed by soap and water. Dispose of the wipe as hazardous waste.

  • Solvent Addition: In the fume hood, add the desired solvent to the weighed aliquot to create the stock solution. Cap and mix thoroughly.

  • Labeling: Clearly label the new solution with the compound name, concentration, solvent, date, and appropriate hazard warnings (e.g., "Irritant," "Suspected Carcinogen").

G cluster_hood Inside Chemical Fume Hood prep 1. Don PPE & Designate Area tare 2. Tare Weigh Vessel prep->tare Setup transfer 3. Transfer Neat Compound tare->transfer Weighing seal 4. Seal All Containers transfer->seal Containment decon 5. Decontaminate Surfaces seal->decon Safety Step dissolve 6. Add Solvent & Mix decon->dissolve Preparation label_sol 7. Label New Solution dissolve->label_sol Finalization outside Store Appropriately label_sol->outside Workflow Complete

Caption: Experimental workflow for weighing and dissolving the compound.

PART 4: Storage & Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions. The epoxide group is susceptible to degradation and polymerization if stored improperly.

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C RefrigeratorCool temperatures slow down potential degradation pathways and peroxide formation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation and the potential for peroxide formation.[8]
Light Amber vial or in the darkProtects from light, which can catalyze peroxide formation and other degradation reactions.[11]
Container Tightly sealed containerPrevents contamination from moisture and air, and leakage of vapors.[14]
Location Well-ventilated, designated chemical storage areaEnsures containment in case of a leak and prevents accidental contact.[14]
Incompatible Materials

Store segregated from the following to prevent violent reactions:

  • Strong Acids & Bases: Can catalyze rapid, exothermic polymerization.[10]

  • Strong Oxidizing Agents: Can react violently.[10]

  • Nucleophiles (e.g., Amines): Will react with the epoxide ring, leading to degradation of the material.[2][10]

PART 5: Spill & Waste Management

A clear and rehearsed plan for spills and waste disposal is a non-negotiable aspect of laboratory safety.

Spill Response

Immediate and correct response to a spill can prevent a minor incident from becoming a major one.

  • Evacuate & Alert: If the spill is large or outside of a containment area, evacuate personnel from the immediate vicinity and alert the lab supervisor and safety officer.

  • Contain: For small spills within a fume hood, contain the spill using an inert absorbent material like vermiculite, sand, or commercial spill pillows.

  • Neutralize (If applicable): Some protocols for epoxides recommend decontamination with a solution of poly(ethylene glycol) to react with the epoxide, but this should only be done by trained personnel.

  • Collect: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Document the spill and response actions as per institutional policy.

G spill Spill Occurs is_large Large or Outside Hood? spill->is_large evacuate Evacuate & Alert Supervisor is_large->evacuate Yes contain Contain with Absorbent (Inside Hood) is_large->contain No report Document Incident evacuate->report collect Collect into Waste Container contain->collect decon Decontaminate Area collect->decon decon->report

Caption: Decision tree for responding to a chemical spill event.

Waste Disposal

Uncured epoxy compounds are considered hazardous waste.[17]

  • Liquid Waste: Unused neat material and solutions should be collected in a clearly labeled, sealed hazardous waste container.

  • Solid Waste: Contaminated consumables (gloves, pipette tips, absorbent materials) must be placed in a designated solid hazardous waste container.

  • Curing for Disposal: Small amounts of leftover material can be rendered non-hazardous by mixing them with the stoichiometric amount of a compatible curing agent (e.g., an amine) in a safe location (like a fume hood). Allow the mixture to fully cure into a solid block. Once completely hardened, the solid plastic is generally considered non-hazardous and can be disposed of in regular solid waste, though local regulations must always be confirmed.[18][19]

  • NEVER pour uncured (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane or its solutions down the drain.[18][19]

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Regulation 1910.22 - General Requirements. Retrieved from [Link]

  • Compliance Management International. (2021). Occupational Exposure to Epoxy Resins. Retrieved from [Link]

  • LookChem. (2026). The Chemistry of AGE: Understanding Allyl Glycidyl Ether's Reactivity and Applications. Retrieved from [Link]

  • Pawar, S. S., et al. (n.d.). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). Retrieved from [Link]

  • Tnemec Company, Inc. (n.d.). One-Hundred-Percent-Solids Epoxy Coating Safety. Retrieved from [Link]

  • MIT Plasma Science and Fusion Center. (n.d.). Standard Operating Procedures for Handling and Use of Epoxy Resin Systems. Retrieved from [Link]

  • European Agency for Safety and Health at Work (EU-OSHA). (2013). Occupational exposure to epoxy resins. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]

  • Farnell. (2018). Safety Data Sheet. Retrieved from [Link]

  • Symtera Analytics. (n.d.). 1,2-epoxy-3{4-(2 methoxyethyl)phenoxy}propane. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane. Retrieved from [Link]

  • Glynn, C., et al. (2019). Examining the Influence of Anion Nucleophilicity on the Polymerisation Initiation Mechanism of Phenyl Glycidyl Ether. PMC. Retrieved from [Link]

  • Pace, V., et al. (2020). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Glycidyl Ethers. Retrieved from [Link]

  • Just, J. P., & Lligadas, G. (2020). Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. Macromolecular Chemistry and Physics. Retrieved from [Link]

  • Entropy Resins. (2024). Guidelines for Safe Epoxy Disposal. Retrieved from [Link]

  • ResearchGate. (n.d.). Glycidyl Ethers... and Precursor Epoxy Compounds. Retrieved from [Link]

  • Safe Handling of Epoxy Systems. (n.d.). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-[4-(2-methoxyethyl)-phenoxy]-propane-1,2-diol. Retrieved from [Link]

  • Lion Technology. (2013). How to Dispose of 2-Part Epoxy Solutions. Retrieved from [Link]

  • Craft Resin. (2025). How to Dispose of Epoxy Resin Leftovers and Used Materials. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane. This critical chiral intermediate is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane. This critical chiral intermediate is a cornerstone in the synthesis of various pharmaceuticals, most notably the (S)-enantiomer of Metoprolol, a widely used β-1 adrenergic receptor blocker.[1][2] Achieving high yield and high enantiomeric purity is paramount for efficacy and regulatory compliance.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your synthetic strategy.

Overview of Synthetic Strategies

The synthesis of the target enantiomerically pure epoxide generally proceeds via two distinct and well-established strategies: the Chiral Pool approach and Kinetic Resolution. The choice between them often depends on factors like cost of starting materials, desired throughput, and atom economy.

  • Chiral Pool Synthesis: This strategy leverages a readily available, enantiomerically pure starting material. The most common approach involves the reaction of 4-(2-methoxyethyl)phenol with (S)-epichlorohydrin. The synthesis proceeds via a nucleophilic attack of the phenoxide on the C1 carbon of the epoxide, followed by a base-mediated intramolecular SN2 reaction that forms the desired (R)-epoxide through inversion of stereochemistry.[3]

  • Kinetic Resolution: This method begins with the synthesis of a racemic mixture of the epoxide. A chiral catalyst is then used to selectively react with one enantiomer, leaving the other, desired enantiomer unreacted and thus enantioenriched. The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a powerful and widely cited example, using a chiral (salen)Co(III) complex to hydrolyze the (S)-epoxide to its corresponding diol, leaving the desired (R)-epoxide with very high enantiomeric excess (ee).[4][5][6]

Synthetic_Strategies cluster_0 Chiral Pool Synthesis cluster_1 Kinetic Resolution phenol 4-(2-Methoxyethyl)phenol r_epoxide (R)-Target Epoxide phenol->r_epoxide Base s_epi (S)-Epichlorohydrin s_epi->r_epoxide rac_phenol 4-(2-Methoxyethyl)phenol rac_epoxide Racemic Epoxide rac_phenol->rac_epoxide Base rac_epi Epichlorohydrin rac_epi->rac_epoxide hkr Jacobsen HKR (Chiral Co-Salen Catalyst, H₂O) rac_epoxide->hkr r_epoxide_res (R)-Target Epoxide (>99% ee) hkr->r_epoxide_res s_diol (S)-Diol Byproduct hkr->s_diol

Caption: Key strategies for synthesizing the (R)-epoxide.

Troubleshooting Guide

This section addresses specific, common problems encountered during synthesis in a practical question-and-answer format.

Question 1: My initial reaction of 4-(2-methoxyethyl)phenol and epichlorohydrin gives a very low yield of the racemic epoxide. What are the likely causes?

Answer: Low yield in this Williamson ether synthesis-type reaction is a frequent issue stemming from several potential factors.

  • Inefficient Phase-Transfer: The reaction involves a phenoxide salt (typically aqueous or solid) and an organic-soluble electrophile (epichlorohydrin). Without proper mixing or catalysis, the reactants remain separated in their respective phases, leading to a slow and inefficient reaction. The use of a Phase-Transfer Catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) is crucial. The PTC escorts the phenoxide anion into the organic phase, dramatically accelerating the reaction rate.[7][8]

  • Improper Base Selection/Stoichiometry: A strong base (e.g., NaOH, KOH) is required to deprotonate the phenol.[9] However, an excess of aqueous base can promote the hydrolysis of epichlorohydrin and the desired product epoxide, forming unwanted diols. Using a solid base like powdered KOH or K₂CO₃ in a solvent-free system can mitigate some of these side reactions.[10][11]

  • Sub-optimal Temperature: While heating can increase the reaction rate, excessively high temperatures (>100°C) can cause degradation of reactants and products, and may even lead to racemization if you are using a chiral starting material.[12] A temperature range of 40-60°C is often a good starting point.[13]

  • Stoichiometry of Epichlorohydrin: Using a slight excess of epichlorohydrin (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion and suppress the formation of dimer impurities, where a molecule of the product epoxide is attacked by another phenoxide ion.[13][14]

Question 2: My final product is contaminated with a significant amount of 3-[4-(2-methoxyethyl)phenoxy]-propane-1,2-diol. How can I prevent this?

Answer: The formation of the diol is a classic side reaction caused by the hydrolysis of the epoxide ring. This can happen at two stages:

  • During Synthesis: The presence of excess water and a high concentration of hydroxide ions can lead to the ring-opening of the newly formed epoxide.

  • During Workup: Acidic or basic aqueous workup conditions can hydrolyze the epoxide. It is often recommended to perform extractions and washes with neutral or near-neutral water (pH 7.0-7.5).[13]

Preventative Measures:

  • Control Water Content: If possible, use anhydrous conditions or minimize water in the reaction. Using a solid base like anhydrous potassium carbonate can be beneficial.

  • Temperature Control: Higher temperatures accelerate hydrolysis. Maintain the lowest effective reaction temperature.

  • Neutral Workup: After the reaction, quench carefully and ensure all aqueous washes are near neutral pH. Promptly extract the product into an organic solvent and dry with a desiccant like MgSO₄ or Na₂SO₄.

Question 3: I am attempting the Jacobsen Hydrolytic Kinetic Resolution (HKR), but the enantiomeric excess (ee) of my recovered (R)-epoxide is poor.

Answer: Achieving high enantioselectivity in the HKR is critically dependent on precise control of the reaction conditions.

  • Incorrect Water Stoichiometry: This is the most common error. The HKR is a resolution, meaning it separates a racemate. The theoretical maximum yield for a single enantiomer is 50%. You must use a sub-stoichiometric amount of the nucleophile (water) relative to the racemic epoxide. The optimal amount is typically between 0.5 and 0.7 equivalents of water.[15] Using too much water will drive the reaction past the 50% conversion mark, causing the hydrolysis of the desired (R)-enantiomer and thus lowering its yield and ee.

  • Catalyst Loading and Activity: While the catalyst loading is low (typically 0.2-2.0 mol%), it must be active.[5] Ensure the (salen)Co complex is handled correctly; it is converted in situ to the active Co(III) species.

  • Reaction Time and Temperature: HKR reactions are often run at room temperature. Allow sufficient time for the reaction to reach ~50% conversion. Monitoring the reaction progress (e.g., by GC or ¹H NMR) is advisable. Low conversion will result in poor ee, while high conversion will reduce the yield of the desired epoxide.[15]

ParameterRecommended ConditionRationale
Catalyst Loading 0.2 - 2.0 mol%Sufficient for catalysis without being wasteful.[5]
Water (H₂O) 0.5 - 0.7 equivalentsCritical for achieving >50% conversion and high ee.[15]
Temperature 0 - 25 °C (Room Temp)Balances reaction rate with catalyst stability and selectivity.[15]
Solvent Often solvent-freeIncreases reaction concentration and efficiency.
Table 1: Key Parameters for Optimizing Jacobsen's Hydrolytic Kinetic Resolution (HKR).

Frequently Asked Questions (FAQs)

Q: How exactly does a Phase-Transfer Catalyst (PTC) improve the synthesis?

A: A PTC acts as a shuttle service for the phenoxide anion. The reaction involves two immiscible phases: an aqueous or solid phase containing the potassium or sodium phenoxide, and an organic phase containing the epichlorohydrin. The phenoxide ion is insoluble in the organic phase. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (Q⁺X⁻), facilitates the transfer. The lipophilic cation (Q⁺) pairs with the phenoxide anion (ArO⁻) at the phase interface, creating a lipophilic ion pair (Q⁺ArO⁻) that is soluble in the organic phase. This ion pair then migrates into the organic bulk and reacts with epichlorohydrin. The catalyst cation then returns to the aqueous phase to repeat the cycle. This process avoids the need for expensive, anhydrous polar aprotic solvents and significantly increases the reaction rate.[7][16]

PTC_Mechanism Organic_Phase Organic Phase (Epichlorohydrin) Aqueous_Phase Aqueous Phase (Phenol + KOH) ArOK ArO⁻ K⁺ QOAr [Q⁺ ArO⁻] ArOK->QOAr Ion Exchange QX Q⁺ X⁻ (PTC) QX->QOAr Epi Epichlorohydrin QOAr->Epi Reaction Product Product (Glycidyl Ether) Epi->Product

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Q: What is the mechanism of the final ring-closing step to form the epoxide from the chlorohydrin intermediate?

A: The formation of the epoxide from the halohydrin intermediate is a classic intramolecular SN2 reaction, often referred to as an internal Williamson ether synthesis.[17] The process involves two steps:

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of the chlorohydrin, forming a nucleophilic alkoxide.

  • Intramolecular SN2 Attack: The newly formed alkoxide attacks the adjacent carbon atom bearing the chlorine atom. This backside attack displaces the chloride ion (a good leaving group), resulting in the formation of the three-membered epoxide ring.[18] For this to occur efficiently, the molecule must adopt a conformation where the alkoxide can attack the C-Cl bond from the back (anti-periplanar).

Q: Which analytical methods are recommended for monitoring the reaction and final product purity?

A: A combination of techniques is essential for proper analysis:

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress. You can easily track the consumption of the starting phenol.[9]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of purity and impurity profiling.[9]

  • Chiral HPLC: Absolutely essential for determining the enantiomeric excess (ee) of your final (R)-epoxide product. This method uses a chiral stationary phase to separate the R and S enantiomers, allowing for their precise quantification.

  • NMR Spectroscopy (¹H and ¹³C): Used for structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.[9]

Experimental Protocols

Protocol 1: Synthesis of Racemic 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

This protocol is adapted from general procedures for glycidyl ether synthesis.[1][9]

Materials:

  • 4-(2-Methoxyethyl)phenol (1.0 eq)

  • Epichlorohydrin (1.3 eq)

  • Potassium Hydroxide (KOH) (1.2 eq)

  • Tetrabutylammonium bromide (PTC, 0.05 eq)

  • Deionized Water

  • Dichloromethane (or other suitable extraction solvent)

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(2-methoxyethyl)phenol, deionized water (approx. 3 mL per gram of phenol), and potassium hydroxide pellets. Stir at room temperature until the KOH is fully dissolved.

  • Add the phase-transfer catalyst, tetrabutylammonium bromide, to the mixture.

  • Add the epichlorohydrin. The mixture will become biphasic.

  • Heat the reaction mixture to 50-55°C and stir vigorously for 6-8 hours. Monitor the reaction progress by TLC by spotting for the disappearance of the starting phenol.

  • After completion, cool the reaction to room temperature. Add dichloromethane to dilute the mixture.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude racemic epoxide, typically as a pale yellow oil. The product can be purified further by vacuum distillation or column chromatography.

Protocol 2: Hydrolytic Kinetic Resolution (HKR) for (R)-Epoxide

This protocol is a generalized procedure based on the work of Jacobsen and co-workers.[5][15]

Materials:

  • Racemic 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (1.0 eq)

  • (R,R)-Jacobsen's Catalyst ((R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)) (0.5 mol %)

  • Acetic Acid (as an additive, ~0.5 mol %)

  • Deionized Water (0.55 eq)

  • Dichloromethane or Hexanes/Ethyl Acetate for purification

Procedure:

  • To a flask, add the racemic epoxide.

  • In a separate small vial, dissolve the (R,R)-Jacobsen's catalyst in a minimal amount of a suitable solvent like toluene or dichloromethane, add the acetic acid, and stir for 15-30 minutes in air to allow oxidation to the active Co(III) species.

  • Add the catalyst solution to the racemic epoxide.

  • Slowly add the deionized water (0.55 eq) to the mixture.

  • Stir the reaction at room temperature (20-25°C) for 12-24 hours. The reaction is often run solvent-free.

  • Monitor the reaction by chiral HPLC or ¹H NMR to target ~50-55% conversion.

  • Once the target conversion is reached, the reaction mixture can be directly purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective at separating the less polar desired (R)-epoxide from the more polar byproduct, (S)-diol.

  • Combine fractions containing the pure (R)-epoxide and remove the solvent under reduced pressure. Analyze the final product by chiral HPLC to confirm high enantiomeric excess (>99% ee is common).

References

  • Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). (n.d.). Available at: [Link]

  • The Role of Cloisite 30B as a Phase Transfer Catalyst (PTC) in Polybutadiene Epoxidation. (2011). Taylor & Francis Online. Available at: [Link]

  • Reaction-Controlled Phase-Transfer Catalysis for Epoxidation of Olefins. (2019). ResearchGate. Available at: [Link]

  • Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. (2002). Journal of the American Chemical Society. Available at: [Link]

  • Contribution of phase transfer catalyst to green chemistry: A review. (2023). JETIR.org. Available at: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Available at: [Link]

  • Using Halohydrins to Synthesise Epoxides. (n.d.). University of Calgary. Available at: [Link]

  • Synthesis of (S)-metoprolol ((S)-3) via a four step route including CALB catalysed kinetic resolution of 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, 1a. (2007). ResearchGate. Available at: [Link]

  • Enantioselective formation and ring-opening of epoxides catalysed by halohydrin dehalogenases. (2006). CORE. Available at: [Link]

  • Jacobsen HKR - The best reaction in organic chemistry? (2022). YouTube. Available at: [Link]

  • Enantioselective formation and ring-opening of epoxides catalysed by halohydrin dehalogenases. (2006). Biochemical Society Transactions. Available at: [Link]

  • Jacobsen-Katsuki Epoxidations. (2006). Wipf Group, University of Pittsburgh. Available at: [Link]

  • Kinetic Study of the Epoxidation Intensification of Methyl Oleate by Phase-Transfer Catalysis in a Micellar Medium. (2023). ACS Publications. Available at: [Link]

  • CHEM 2325 Module 10: Preparation of Epoxide via Cyclization of Halohydrin. (2024). YouTube. Available at: [Link]

  • WO2013141437A1 - Method for manufacturing high purity (s)-metoprolol. (2013). Google Patents.
  • Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. (2004). Journal of the American Chemical Society. Available at: [Link]

  • Epoxides - The Outlier Of The Ether Family. (2015). Master Organic Chemistry. Available at: [Link]

  • Synthesis of 3-[4-(2-methoxyethyl)-phenoxy]-propane-1,2-diol. (n.d.). PrepChem.com. Available at: [Link]

  • EP1682081A2 - Process for manufacture of metoprolol and salts thereof. (2006). Google Patents.
  • 1,2-epoxy-3-[4-(2-methoxyethyl)phenoxy]propane. (n.d.). PharmaCompass.com. Available at: [Link]

  • US6087512A - Process for preparation of glycidyl ether. (2000). Google Patents.
  • An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. (2019). ResearchGate. Available at: [Link]

  • Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). (2015). TÜBİTAK Academic Journals. Available at: [Link]

  • Solvent-Free Synthesis of Glycidyl Ethers. (2011). Chalmers ODR. Available at: [Link]

  • Synthesis of C12/14 Alkyl Glycidyl Ether. (n.d.). Scribd. Available at: [Link]

  • US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents. (2002). Google Patents.
  • GLYCIDYL ETHERS. (n.d.). CDC Stacks. Available at: [Link]

  • EP0339006A1 - Process for preparing S-metoprolol and intermediates therefor. (1989). Google Patents.
  • 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane. (n.d.). Biosave. Available at: [Link]

  • Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. (2021). MDPI. Available at: [Link]

  • A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. (n.d.). Quick Company. Available at: [Link]

  • (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane. (n.d.). Pharmaffiliates. Available at: [Link]

Sources

Optimization

Side reactions in the synthesis of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

The following guide is designed as an interactive Technical Support Center for researchers synthesizing (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane , a critical chiral intermediate for the beta-blocker (S)-Metopro...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as an interactive Technical Support Center for researchers synthesizing (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane , a critical chiral intermediate for the beta-blocker (S)-Metoprolol .

Topic: Troubleshooting Side Reactions in the Synthesis of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane User Role: Senior Process Chemist / R&D Scientist Current Status: ONLINE

🔬 Core Synthesis Overview

Target Molecule: (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane Standard Route: Nucleophilic substitution of 4-(2-methoxyethyl)phenol with a chiral glycidyl donor (typically (R)-Epichlorohydrin or (S)-Glycidyl Sulfonate ).

This reaction seems deceptively simple (Williamson ether synthesis), but the presence of the epoxide ring and the requirement for high enantiomeric excess (ee%) introduces complex side-reaction pathways.

🛠 Module 1: The "Dimer" Impurity (Oligomerization)

Symptom: HPLC shows a large, late-eluting peak (RRT ~1.5-1.8). Yield is lower than expected. Diagnosis: Formation of 1,3-bis[4-(2-methoxyethyl)phenoxy]-2-propanol .

The Mechanism

This is the most persistent side reaction. It occurs when the product (R)-Epoxide competes with Epichlorohydrin as the electrophile. The Phenoxide anion attacks the newly formed epoxide ring, opening it to form a symmetric "dimer" (secondary alcohol).

Troubleshooting Protocol
VariableAdjustmentTechnical Rationale
Stoichiometry Increase Epichlorohydrin (3.0 - 5.0 eq)Le Chatelier’s principle. Flooding the reaction with the primary electrophile (Epi) statistically reduces the chance of Phenoxide meeting the Product Epoxide.
Addition Mode Inverse Addition Do not add Epichlorohydrin to the Phenol/Base mixture. Instead, slowly add the Phenol/Base solution TO the Epichlorohydrin . This keeps the Phenoxide concentration low relative to Epichlorohydrin at all times.
Reaction Time Terminate Early The rate of dimerization increases as the product concentration rises. Stop the reaction at ~95% conversion rather than chasing the last 5%.

📉 Module 2: Stereochemical Erosion (Low ee%)

Symptom: Target ee% is <98%. Chiral HPLC shows the (S)-enantiomer. Diagnosis: Racemization via Halide-Induced Ring Opening or Improper Chiral Source.

The Mechanism

If you are using (R)-Epichlorohydrin , the mechanism is nominally retentive (Phenoxide attacks C3


 Ring Open 

Ring Close). However, free chloride ions (

) generated during the reaction can attack the epoxide product, reopening it to a chlorohydrin intermediate. This reversible opening/closing scrambles the stereocenter.
Troubleshooting Protocol
VariableAdjustmentTechnical Rationale
Base Selection Use weaker bases (K₂CO₃ vs NaOH) Strong bases (NaOH/KOH) promote rapid reversible ring opening. Potassium Carbonate in ketone solvents (Acetone/MEK) is gentler and preserves chirality.
Temperature Maintain < 60°C High temperatures accelerate the

-mediated racemization pathway.
Alternative Route Switch to (S)-Glycidyl Nosylate If (R)-Epi fails to give high ee, use (S)-Glycidyl-3-nitrobenzenesulfonate . This proceeds via direct

displacement at the chiral center (Inversion), avoiding the epoxide opening/closing mechanism entirely. Note: This requires the (S)-starting material to get the (R)-product.

💧 Module 3: Hydrolysis & "The Diol"

Symptom: Product degrades during workup. NMR shows loss of epoxide protons (2.6-2.8 ppm) and appearance of broad OH peaks. Diagnosis: Hydrolytic ring opening to 3-[4-(2-methoxyethyl)phenoxy]-propane-1,2-diol .

The Mechanism

Epoxides are highly strained. In the presence of acidic water or hot basic water during the quench, the ring hydrates to the diol.

Troubleshooting Protocol
  • Quench: Never quench with strong acid. Use a buffered solution (e.g., saturated

    
     or phosphate buffer pH 7).
    
  • Phase Separation: Remove the aqueous layer immediately. Do not let the epoxide sit in contact with caustic aqueous phases at high temperatures.

  • Drying: Dry the organic layer thoroughly with

    
     or 
    
    
    
    before concentrating. Residual water during rotary evaporation (heating) will destroy the epoxide.

📊 Visualizing the Reaction Matrix

The following diagram maps the Main Reaction against the Critical Side Reactions (Dimerization, Hydrolysis, and Racemization).

ReactionPathways Start 4-(2-Methoxyethyl)phenol + (R)-Epichlorohydrin Intermediate Chlorohydrin Intermediate Start->Intermediate Base, Attack at C3 (Retention) Product TARGET: (R)-Epoxide (Glycidyl Ether) Intermediate->Product Ring Closure (-HCl) (Retention) Impurity_Dimer IMPURITY: Dimer (Bis-ether) Product->Impurity_Dimer + Phenol (Excess) (Oligomerization) Impurity_Diol IMPURITY: Diol (Hydrolysis Product) Product->Impurity_Diol + H2O / H+ (Hydrolysis) Racemate IMPURITY: (S)-Epoxide (Racemization) Product->Racemate + Cl- / Heat (Reversible Ring Opening)

Caption: Reaction network showing the primary retentive pathway to the (R)-Epoxide and the three major competitive degradation pathways: Dimerization, Hydrolysis, and Racemization.

🧪 Standardized Experimental Protocol (Low-Impurity Method)

This protocol is optimized to minimize dimerization and racemization.

Reagents:

  • 4-(2-methoxyethyl)phenol (1.0 eq)[1]

  • (R)-Epichlorohydrin (3.0 eq) [Excess is critical]

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or Acetone (Dry)

Step-by-Step:

  • Preparation : Charge (R)-Epichlorohydrin (3.0 eq) and

    
     (2.0 eq) into the reactor. Heat to reflux (approx 60-80°C depending on solvent).[2]
    
  • Controlled Addition : Dissolve 4-(2-methoxyethyl)phenol (1.0 eq) in a minimal amount of solvent. Add this solution dropwise to the refluxing Epichlorohydrin mixture over 2–4 hours.

    • Why? This ensures Phenol is the limiting reagent at every instant, preventing it from attacking the product (Dimer suppression).

  • Monitoring : Monitor by HPLC. Look for the disappearance of Phenol. If Dimer > 2%, stop addition and cool.

  • Workup :

    • Cool to room temperature.[2][3]

    • Filter off inorganic salts (

      
      ).
      
    • Distill off the solvent and excess Epichlorohydrin under reduced pressure. Note: Epichlorohydrin is toxic; use a cold trap.

  • Purification : The residue is the crude (R)-Epoxide. If high purity is required, recrystallize from Isopropanol/Hexane or distill (high vacuum required due to boiling point).

📚 References

  • SynThink Chemicals. (2025). Metoprolol EP Impurities & USP Related Compounds. Retrieved from

  • BenchChem. (2025).[2] Application Notes and Protocols: Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol. Retrieved from

  • Research Journal of Pharmacy and Technology. (2025). Comprehensive Investigation and Exploration of Metoprolol Impurities. Retrieved from

  • Google Patents. (2013). Method for manufacturing high purity (s)-metoprolol (WO2013141437A1). Retrieved from

  • Chalmers University of Technology. (2011). Solvent-Free Synthesis of Glycidyl Ethers. Retrieved from

Sources

Troubleshooting

Troubleshooting guide for the synthesis of metoprolol from (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

Welcome to the technical support guide for the synthesis of metoprolol, a widely used beta-blocker in the management of cardiovascular diseases.[1][2] This guide is specifically designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of metoprolol, a widely used beta-blocker in the management of cardiovascular diseases.[1][2] This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane as a key starting material. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, field-proven insights to ensure the successful and efficient production of high-purity metoprolol.

Our approach is grounded in a deep understanding of the reaction mechanism and potential side reactions. We aim to provide not just procedural steps, but the scientific reasoning behind them, empowering you to troubleshoot effectively and optimize your synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of metoprolol. Each question is followed by a detailed explanation of potential causes and a step-by-step troubleshooting guide.

Question 1: Low Yield of Metoprolol

I am experiencing a lower than expected yield of metoprolol. What are the likely causes and how can I improve it?

A low yield of metoprolol can stem from several factors, primarily related to incomplete reaction or the formation of side products. Let's break down the potential causes and solutions:

Potential Causes:

  • Incomplete Reaction: The reaction between the epoxide and isopropylamine may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or an inadequate amount of isopropylamine.

  • Side Reactions: The epoxide ring is susceptible to opening by other nucleophiles if present. Additionally, polymerization of the epoxide can occur under certain conditions.

  • Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and crystallization steps if not performed optimally.

Troubleshooting Guide:

  • Optimize Reaction Conditions:

    • Molar Ratio of Isopropylamine: An excess of isopropylamine is often used to drive the reaction to completion and minimize the formation of byproducts.[3][4] A molar ratio of the epoxide to isopropylamine of 1:3 to 1:5 is a good starting point.[3]

    • Reaction Temperature: The reaction is typically carried out at temperatures ranging from 30°C to 60°C.[5] A lower temperature may lead to a slow reaction rate, while a higher temperature could promote side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time for your specific setup.

    • Solvent: While the reaction can be run neat with an excess of isopropylamine, using a solvent like methanol or isopropanol can improve solubility and reaction kinetics.[1][5]

  • Minimize Side Reactions:

    • Ensure the starting epoxide is of high purity. Impurities can catalyze unwanted side reactions.

    • Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is run at elevated temperatures for extended periods.

  • Optimize Work-up and Purification:

    • Extraction: After the reaction is complete, the excess isopropylamine and solvent are typically removed under reduced pressure. The resulting crude metoprolol base can then be dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove any water-soluble impurities.

    • Crystallization: The purity of the metoprolol base can be significantly improved by crystallization. Acetone is a commonly used solvent for this purpose.[6] Dissolving the crude product in hot acetone and allowing it to cool slowly will yield crystalline metoprolol base of higher purity.

ParameterRecommended RangeRationale
Molar Ratio (Epoxide:Isopropylamine)1:3 - 1:5.25Drives the reaction to completion and minimizes side reactions.[3][4]
Reaction Temperature30 - 60 °CBalances reaction rate and prevention of side product formation.[5]
SolventMethanol, Isopropanol, or NeatImproves solubility and reaction kinetics.[1][5]
Question 2: Presence of Impurities in the Final Product

My final metoprolol product shows impurities when analyzed by HPLC. What are the common impurities and how can I avoid them?

The presence of impurities is a critical concern in pharmaceutical synthesis. Understanding the potential impurities and their sources is key to controlling them.

Common Impurities and Their Sources:

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane in the final product.

  • Diol Impurity (Metoprolol Impurity D): This is formed by the hydrolysis of the epoxide ring. This can happen if there is an excessive amount of water in the reaction mixture. The chemical name for this impurity is 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol.[7][8]

  • Bis-adduct Impurity (Metoprolol Impurity B): This impurity arises from the reaction of a second molecule of the epoxide with the secondary amine of the newly formed metoprolol.

  • Other Process-Related Impurities: These can include by-products from the synthesis of the starting epoxide or other reagents used in the process.

Troubleshooting and Prevention:

  • Ensure High Purity of Starting Materials: Use high-purity (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane and isopropylamine.

  • Control Water Content: Use anhydrous solvents and reagents to minimize the formation of the diol impurity.

  • Optimize Molar Ratios: A sufficient excess of isopropylamine helps to prevent the formation of the bis-adduct by ensuring the primary reaction is favored.[4]

  • Effective Purification:

    • Column Chromatography: For laboratory-scale synthesis, column chromatography can be an effective method for separating impurities.[8]

    • Crystallization: As mentioned previously, crystallization is a powerful technique for purifying the final product. Multiple crystallizations may be necessary to achieve the desired purity.

    • Salt Formation: Converting the metoprolol base to a salt, such as the succinate or tartrate, and then recrystallizing the salt can be a very effective purification method.[9][10]

Question 3: Issues with Enantiomeric Purity

How can I ensure the enantiomeric purity of the final (S)-metoprolol product is maintained throughout the synthesis?

Maintaining the stereochemical integrity of the chiral center is paramount in the synthesis of enantiomerically pure pharmaceuticals.

Potential Causes for Loss of Enantiomeric Purity:

  • Racemization of the Starting Epoxide: While generally stable, prolonged exposure to harsh acidic or basic conditions could potentially lead to some degree of racemization of the (R)-epoxide.

  • Side Reactions Affecting the Chiral Center: While the primary reaction mechanism (SN2 attack of the amine on the less substituted carbon of the epoxide) proceeds with inversion of configuration, any side reactions that involve the chiral center could lead to a loss of enantiomeric purity.

Ensuring High Enantiomeric Purity:

  • High-Quality Chiral Starting Material: The most critical factor is the enantiomeric purity of the starting (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane. It is essential to start with a material of high enantiomeric excess (ee).

  • Mild Reaction Conditions: The reaction of the epoxide with isopropylamine should be carried out under the mildest conditions possible that still afford a reasonable reaction rate. Avoid excessively high temperatures or prolonged reaction times.

  • Analytical Monitoring:

    • Chiral HPLC: This is the most common and reliable method for determining the enantiomeric purity of metoprolol.[11][12] A variety of chiral stationary phases are available for this separation.[13]

    • Polarimetry: While less precise than chiral HPLC, measuring the specific rotation of the final product can provide a quick check of its enantiomeric purity.

Experimental Workflow and Protocols

The synthesis of metoprolol from (R)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane is a two-step process. The first step, the synthesis of the epoxide, is often performed beforehand. This guide focuses on the second step: the ring-opening of the epoxide with isopropylamine.

Diagram of the Synthetic Pathway

Metoprolol_Synthesis cluster_start Starting Materials cluster_product Product Epoxide (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane Reaction Ring-Opening Epoxide->Reaction Step 2: Amination Isopropylamine Isopropylamine Isopropylamine->Reaction Metoprolol (S)-Metoprolol Reaction->Metoprolol caption Synthetic pathway for Metoprolol.

Caption: Synthetic pathway for Metoprolol.

Protocol: Synthesis of (S)-Metoprolol

This protocol provides a general procedure for the synthesis of (S)-metoprolol on a laboratory scale.

Materials:

  • (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

  • Isopropylamine

  • Methanol (or Isopropanol), anhydrous

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Acetone (for crystallization)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (1 equivalent) in a minimal amount of anhydrous methanol.

  • Addition of Isopropylamine: Add isopropylamine (3-5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 60-70°C) and stir for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent and excess isopropylamine under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude metoprolol base.

  • Purification:

    • Dissolve the crude metoprolol base in a minimum amount of hot acetone.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum to yield pure (S)-metoprolol.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis & Cause Identification cluster_solution Corrective Actions Problem Low Yield or Impure Product Check_Reaction Incomplete Reaction? Problem->Check_Reaction Check_Side_Reactions Side Reactions? Check_Reaction->Check_Side_Reactions No Optimize_Conditions Optimize Reaction (Temp, Time, Ratio) Check_Reaction->Optimize_Conditions Yes Check_Purity Starting Material Purity Issue? Check_Side_Reactions->Check_Purity Other Impurities Check_Side_Reactions->Optimize_Conditions Bis-adduct Control_Water Use Anhydrous Conditions Check_Side_Reactions->Control_Water Diol Formation Check_Workup Loss During Work-up? Check_Purity->Check_Workup No Purify_Starting_Material Purify Starting Materials Check_Purity->Purify_Starting_Material Yes Refine_Purification Refine Purification (Crystallization, Chromatography) Check_Workup->Refine_Purification Yes Success High Yield & Purity Achieved Optimize_Conditions->Success Purify_Starting_Material->Success Refine_Purification->Success Control_Water->Success caption A logical workflow for troubleshooting.

Caption: A logical workflow for troubleshooting.

References

  • Borowiecki, P., Gładkowski, W., & Gurtowska, N. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Blocker (S)-Metoprolol and Derivatives. Molecules, 27(22), 7909. [Link]

  • Kim, K. H., Choi, P. W., Hong, S. P., & Kim, H. J. (1999). Chiral purity test of metoprolol enantiomer after derivatization with (-)-menthyl chloroformate by reversed-phase high performance liquid chromatography. Archives of Pharmacal Research, 22(6), 614–618. [Link]

  • Patil, S., et al. (2018). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). World Journal of Pharmaceutical Research, 7(14), 845-853. [Link]

  • Zhang, Y., et al. (2010). Asymmetric Synthesis of (S)-Metoprolol. Chinese Journal of Pharmaceuticals, 41(1), 1-3. [Link]

  • Jung, S. H., Pham, T. L., Lim, H. K., Kim, H. J., Kim, K. H., & Kang, J. S. (2000). Enantioselective preparation of metoprolol and its major metabolites. Archives of Pharmacal Research, 23(3), 226–229. [Link]

  • Comprehensive Investigation and Exploration of Metoprolol Impurities. (2024). Research Journal of Pharmacy and Technology, 17(3), 1033-1038. [Link]

  • Google Patents. (2013).
  • Arvia Technology. (2026, February 1). Metoprolol Removal From Water. [Link]

  • GPATINDIA. (2020, April 14). METOPROLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • ResearchGate. (n.d.). Metoprolol conversion and formation of side products dependent on...[Link]

  • ResearchGate. (2025, August 7). Chiral Separation of the Enantiomers of Metoprolol and its Metabolites by High Performance Liquid Chromatography. [Link]

  • TÜBİTAK Academic Journals. (2015, September 7). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). [Link]

  • Google Patents. (1992). WO1992016197A1 - Composition and method containing optically pure (s) metoprolol.
  • Google Patents. (1989).
  • Google Patents. (2010). WO2010058407A2 - Process of making salts of metoprolol.
  • Google Patents. (2006). EP1682081A2 - Process for manufacture of metoprolol and salts thereof.
  • Daicel Pharma Standards. (n.d.). Metoprolol Impurities Manufacturers & Suppliers. [Link]

  • PubMed. (1988). Chemical aspects of metoprolol metabolism. Asymmetric synthesis and absolute configuration of the 3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-1-(isopropylamino)-2-propanols , the diastereomeric benzylic hydroxylation metabolites. [Link]

  • Wikipedia. (n.d.). Metoprolol. [Link]

  • Google Patents. (2009).
  • Scholars Research Library. (2015). An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorot. [Link]

  • AKJournals. (2005). Direct Separation of the Enantiomers of (±)-Metoprolol Tartrate on Impregnated TLC Plates with D. [Link]

  • Patsnap. (2020, August 11). Synthesis method of metoprolol succinate isomer impurities. [Link]

  • Google Patents. (1981). EP0041295B1 - Process for the preparation of 1-isopropylamino-3-(4-(2-methoxy-ethyl)-phenoxy)-2-propanol.
  • PubMed. (1995). Identification of a new by-product detected in metoprolol tartrate. [Link]

  • European Pharmaceutical Review. (2025, June 20). Novel method could optimise beta-blocker synthesis. [Link]

Sources

Optimization

Byproducts of the reaction between 4-(2-methoxyethyl)phenol and epichlorohydrin

Topic: Optimization & Impurity Control in the Synthesis of 4-(2-methoxyethyl)phenyl glycidyl ether (MEPGE) Executive Summary & Reaction Context User Context: You are likely synthesizing 4-(2-methoxyethyl)phenyl glycidyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Impurity Control in the Synthesis of 4-(2-methoxyethyl)phenyl glycidyl ether (MEPGE)

Executive Summary & Reaction Context

User Context: You are likely synthesizing 4-(2-methoxyethyl)phenyl glycidyl ether , a critical intermediate in the manufacturing of the beta-blocker Metoprolol . This reaction involves the O-alkylation of 4-(2-methoxyethyl)phenol (MEP) with Epichlorohydrin (ECH) under basic conditions.

The Challenge: While the primary reaction is a standard Williamson ether synthesis, the bifunctional nature of epichlorohydrin and the reactivity of the product epoxide lead to a specific profile of byproducts. Controlling the "Dimer" (Bis-ether) and "Chlorohydrin" impurities is the primary critical quality attribute (CQA) for this step.

Reaction Pathway & Byproduct Network

The following diagram illustrates the kinetic competition between the desired pathway and the primary impurity-generating side reactions.

ReactionPathway Phenol 4-(2-methoxyethyl)phenol (Starting Material) Phenoxide Phenoxide Anion Phenol->Phenoxide + Base (NaOH/K2CO3) ECH Epichlorohydrin (Excess) Chlorohydrin Chlorohydrin Intermediate (1-chloro-3-...-propan-2-ol) Phenoxide->Chlorohydrin + ECH (Ring Opening) Product TARGET PRODUCT Glycidyl Ether (MEPGE) Chlorohydrin->Product - HCl (Ring Closure) Dimer IMPURITY: Dimer (Bis-alkylated propan-2-ol) Chlorohydrin->Dimer Direct Displacement (Minor) Product->Dimer + Phenoxide (If ECH is low) Diol IMPURITY: Diol (Hydrolyzed Product) Product->Diol + H2O / OH- (Hydrolysis)

Figure 1: Reaction network showing the main pathway (Green) and critical impurity pathways (Red). The formation of the Dimer is kinetically favored when the concentration of Phenoxide is high relative to Epichlorohydrin.

Troubleshooting Guide: Impurity Profiles

Use this table to diagnose your specific issue based on analytical data (HPLC/TLC).

Symptom / ObservationProbable IdentityChemical NameRoot CauseCorrective Action
High MW Impurity (Late eluting on Reverse Phase HPLC)The "Dimer" 1,3-bis(4-(2-methoxyethyl)phenoxy)propan-2-olStoichiometry Issue: The product epoxide competed with ECH for the unreacted phenoxide.Increase ECH Equivalents: Use >3.0 eq of Epichlorohydrin. Slow Addition: Add Phenoxide to ECH, not vice-versa.
Polar Intermediate (Elutes just before Product)The "Chlorohydrin" 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-olIncomplete Cyclization: The ring-closure step (dehydrochlorination) stalled.Check Base: Ensure sufficient base (NaOH) is present.Increase Time/Temp: Extend the post-addition stir at 50-60°C.
Very Polar Impurity (Early eluting)The "Diol" 3-(4-(2-methoxyethyl)phenoxy)propane-1,2-diolHydrolysis: Water attacked the epoxide ring of the product.Water Control: Minimize water in the solvent system.Reduce Temp: High temp + aqueous base accelerates hydrolysis.

Deep Dive: Mechanism & Control

A. The Dimer (Bis-alkylation)
  • Mechanism: This is a step-growth polymerization event.[1] Once the target Glycidyl Ether is formed, it contains an epoxide ring. If the reaction mixture still contains a high concentration of phenoxide ions, the phenoxide can attack the product instead of the epichlorohydrin.

  • Critical Control: The reaction follows second-order kinetics. To favor the primary reaction over the secondary coupling:

    
    
    
    
    
    • You must keep

      
       at all times.
      
    • Protocol Tip: Do not dump all reagents together. Dissolve the phenol in the base/solvent, then add this solution slowly into a vessel containing the full charge of Epichlorohydrin.

B. The Chlorohydrin (Incomplete Reaction)
  • Mechanism: The reaction proceeds in two steps:[2][3][4]

    • Ring Opening: Phenoxide attacks ECH to form the Chlorohydrin (fast).

    • Ring Closure: The alkoxide displaces the chloride to reform the epoxide (slower, equilibrium-driven).

  • Critical Control: If you quench the reaction too early or run out of base, the intermediate Chlorohydrin remains.

    • Protocol Tip: Monitor the disappearance of the Chlorohydrin peak specifically, not just the phenol. If it persists, add a small "polishing" charge of NaOH (0.1 eq).

Optimized Experimental Protocol

Grounding: This protocol synthesizes field-proven methodologies for phenyl glycidyl ethers [1, 2] optimized for the specific solubility of the methoxyethyl tail.

Reagents:

  • 4-(2-methoxyethyl)phenol (1.0 eq)

  • Epichlorohydrin (4.0 eq) — Excess is vital.

  • Potassium Carbonate (2.5 eq) or NaOH (1.5 eq)

  • Solvent: Acetonitrile (ACN) or DMF (for homogeneous) or Water (for biphasic). Recommendation: ACN/K2CO3 for highest purity.

Step-by-Step:

  • Setup: Charge a 3-neck flask with Epichlorohydrin (4.0 eq) and K2CO3 (2.5 eq) in Acetonitrile. Heat to 60°C.

  • Addition: Dissolve 4-(2-methoxyethyl)phenol in a minimum volume of Acetonitrile. Add this solution dropwise to the ECH mixture over 2–3 hours.

    • Why? This "Inverse Addition" ensures the Phenol always encounters a vast excess of ECH, suppressing Dimer formation.

  • Reaction: Stir at 60–70°C for 4–6 hours.

  • IPC (In-Process Control): Check HPLC.

    • Target: Phenol < 0.5%, Chlorohydrin < 1.0%.

    • Troubleshoot: If Chlorohydrin > 1%, add 0.2 eq KOH and stir 1 hr.

  • Workup:

    • Filter off inorganic salts (KCl/K2CO3).

    • Distillation (Critical): Distill off the solvent and the excess Epichlorohydrin under reduced pressure.

    • Note: Do not overheat the residue during distillation, or the product will oligomerize (self-polymerize).

Interactive Troubleshooting Logic

Troubleshooting Start Start Diagnosis CheckHPLC Check HPLC/TLC Start->CheckHPLC Q_Impurity Which impurity is dominant? CheckHPLC->Q_Impurity Case_Dimer Impurity > Product MW (Dimer) Q_Impurity->Case_Dimer Late Eluting Case_Chloro Intermediate MW (Chlorohydrin) Q_Impurity->Case_Chloro Close to Product Sol_Dimer ACTION: Increase ECH ratio Switch to Inverse Addition Case_Dimer->Sol_Dimer Sol_Chloro ACTION: Increase Base Extend Reaction Time Case_Chloro->Sol_Chloro

Figure 2: Decision tree for rapid process correction based on analytical results.

Frequently Asked Questions (FAQs)

Q: Can I remove the Dimer impurity by distillation? A: It is difficult. The Dimer has a very high boiling point. While the product (MEPGE) can be distilled under high vacuum, the temperatures required often lead to degradation or polymerization of the epoxide. Crystallization is generally not an option as MEPGE is often an oil at room temperature. The best strategy is prevention via high ECH equivalents [3].

Q: Why is my product turning yellow/brown? A: This indicates oxidation of the phenol or polymerization of the ECH. Ensure the reaction is run under an inert atmosphere (Nitrogen/Argon). If using NaOH, ensure it is not causing ECH polymerization (which turns the solution orange/brown). K2CO3 in ketone/nitrile solvents is gentler.

Q: Is the Chlorohydrin impurity toxic? A: Yes, potentially genotoxic. Regulatory limits for alkyl halides in APIs are strict. You must drive the reaction to completion. If the impurity persists, treating the crude mixture with a strong aqueous base (NaOH) during the workup wash can force the ring closure [4].

References

  • Metoprolol Impurity Profiling: Research Journal of Pharmacy and Technology. "Comprehensive Investigation and Exploration of Metoprolol Impurities." (2025). Link

  • Process Optimization: BenchChem Application Notes. "Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol." Link

  • Epoxide Chemistry: Polymer Science Learning Center. "Making Epoxy Resins: The Dimerization Issue." Link

  • Impurity Removal: Organic Process Research & Development. "Impurity Occurrence and Removal in Crystalline Products." (2017).[5] Link[5]

Sources

Troubleshooting

Stability issues of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane under acidic or basic conditions

Technical Support Center: (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane Current Status: Operational | Topic: Stability & Degradation Profiles[1] Executive Summary This guide addresses the stability profile of (R)-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane Current Status: Operational | Topic: Stability & Degradation Profiles[1]

Executive Summary

This guide addresses the stability profile of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (CAS: 133397-54-3), a critical chiral intermediate in the synthesis of Metoprolol and its enantiopure derivatives.[1]

As a glycidyl ether, this molecule possesses high ring strain (~27 kcal/mol), making it an electrophilic "spring-loaded" system.[1] While essential for its downstream reaction with isopropylamine, this reactivity renders it highly susceptible to degradation under non-neutral conditions.[1] This guide details the mechanistic pathways of failure under acidic and basic stress, providing actionable protocols to preserve enantiomeric purity (e.e.) and chemical yield.

Module 1: Acidic Instability (The Primary Threat)

The Issue: Under acidic conditions (pH < 6), the epoxide oxygen is protonated, creating a highly reactive oxonium intermediate. This is the most rapid degradation pathway and typically leads to the formation of the diol (glycol) impurity , known in pharmacopoeial contexts as Metoprolol Impurity G .

Mechanism:

  • Protonation: The epoxide oxygen accepts a proton (

    
    ).[1]
    
  • Nucleophilic Attack: Water (or solvent) attacks the ring.[1][2]

    • Path A (SN2-like): Attack at the less hindered primary carbon (dominant in dilute acid).

    • Path B (SN1-like): Attack at the secondary carbon (favored in strong acid/stabilized carbocations).

  • Result: Formation of 3-[4-(2-methoxyethyl)phenoxy]-1,2-propanediol.[1]

Critical Risk - Racemization: While SN2 opening results in inversion (often preserving net chirality relative to the center), strong acidic conditions can induce partial SN1 character at the secondary carbon. This leads to a planar carbocation intermediate, resulting in loss of optical purity (racemization) .[1]

Visualization of Acidic Degradation:

AcidHydrolysis Epoxide (R)-Epoxide (Target Molecule) Protonated Protonated Oxonium Intermediate Epoxide->Protonated  +H+ (pH < 6)   Diol Diol Impurity (Impurity G) Protonated->Diol  +H2O (SN2 Path)   Racemate Racemic Mixture (Loss of e.e.) Protonated->Racemate  SN1 Path (Strong Acid)  

Figure 1: Acid-catalyzed degradation pathways leading to hydrolysis and potential racemization.[1]

Module 2: Basic Instability & Polymerization

The Issue: Epoxides are generally more stable to base than acid. However, strong bases (pH > 10) or concentrated nucleophiles initiate two distinct failure modes:[1]

  • Hydrolysis: Hydroxide (

    
    ) attacks the less hindered carbon to form the diol.[1]
    
  • Oligomerization: The alkoxide generated from the initial ring-opening attacks another epoxide molecule, creating polyethers (gummy/viscous residues).[1]

Comparative Stability Data:

ConditionPrimary DegradantMechanismRate Relative to Neutral
Acidic (pH 2-4) Diol (Glycol)Activated SN2 / SN1Very Fast (Minutes to Hours)
Neutral (pH 7) StableSlow HydrolysisStable (Weeks at 4°C)
Basic (pH > 11) DiolDirect SN2Moderate
Concentrated Base Polyether OligomersAnionic PolymerizationVariable (Temp.[1] dependent)

Module 3: Troubleshooting & FAQs

Q1: I see a polar impurity eluting early on my HPLC (RRT ~0.4-0.6). What is it?

Diagnosis: This is likely the Diol Impurity (3-[4-(2-methoxyethyl)phenoxy]-1,2-propanediol).[1] Root Cause:

  • Exposure to acidic silica gel during purification.[1]

  • Incomplete quenching of the epoxidation reaction (if using epichlorohydrin).

  • Presence of moisture in the storage container. Solution:

  • Pre-treat silica gel with 1-2% Triethylamine (TEA) to neutralize acidity before column chromatography.[1]

  • Ensure the product is dried thoroughly (azeotropic distillation with toluene) before storage.[1]

Q2: My optical rotation is lower than the Certificate of Analysis (CoA) value. Did it racemize?

Diagnosis: Possible racemization or contamination with the (S)-enantiomer.[1] Root Cause:

  • Acidic Workup: If you used strong mineral acids (HCl/H2SO4) to quench the reaction, you likely triggered the SN1 pathway shown in Figure 1.

  • Thermal Stress: High temperatures (>60°C) in the presence of even weak nucleophiles (Cl-, acetate) can cause ring opening/closing cycles (Payne rearrangement type logic) that scramble stereochemistry.[1] Solution:

  • Use buffered quench solutions (e.g., Ammonium Chloride or Phosphate buffer pH 7).[1]

  • Avoid bulk heating; use flow chemistry or controlled addition if possible.[1]

Q3: The material has turned into a viscous oil/gum after storage.

Diagnosis: Oligomerization. Root Cause:

  • Storage at room temperature.[1]

  • Catalytic traces of base (e.g., residual NaOH/KOH from synthesis) acting as an initiator.[1] Solution:

  • Store at 2-8°C.

  • Re-check the pH of the final isolate; it should be strictly neutral.

Module 4: Standard Operating Procedures (SOPs)

Protocol A: Safe Quenching of Reaction Mixture

Do not use direct strong acid to neutralize excess base.

  • Cool the reaction mixture to < 5°C.

  • Prepare a saturated solution of Ammonium Chloride (

    
    ) or a Phosphate Buffer (pH 7.0).
    
  • Add the buffer slowly to the reaction mixture.

  • Extract immediately with an organic solvent (Ethyl Acetate or DCM) to move the epoxide away from the aqueous phase.

  • Wash the organic layer with water, then brine, to remove residual salts.

Protocol B: Storage Recommendations
  • Temperature: +2°C to +8°C (Refrigerated).

  • Atmosphere: Blanket with Dry Nitrogen or Argon.[1]

  • Container: Amber glass (to prevent photo-initiated radical degradation) with Teflon-lined caps.[1]

Decision Tree: Degradation Troubleshooting

Troubleshooting Start Identify Issue CheckHPLC Check HPLC/TLC Start->CheckHPLC PolarPeak New Polar Peak? CheckHPLC->PolarPeak Viscous Viscous/Gummy? CheckHPLC->Viscous LowEE Low e.e. (Chiral HPLC)? CheckHPLC->LowEE AcidCause Cause: Acid Hydrolysis (Diol Formation) PolarPeak->AcidCause Yes PolymerCause Cause: Anionic Polymerization (Residual Base) Viscous->PolymerCause Yes RacemizationCause Cause: Acidic/Thermal Racemization LowEE->RacemizationCause Yes Action1 Action: Neutralize Silica, Dry Solvents AcidCause->Action1 Action2 Action: Check pH, Store Cold PolymerCause->Action2 Action3 Action: Avoid Mineral Acids, Lower Temp RacemizationCause->Action3

Figure 2: Diagnostic workflow for identifying stability failures.[1]

References

  • European Pharmacopoeia (Ph.[1][3] Eur.) . Metoprolol Tartrate Monograph: Impurity Standards. (Defines the diol impurity structure and limits).

  • Carlsson, E., et al. "Metoprolol: A New Selective Beta-1 Receptor Antagonist."[1] Acta Pharmacologica et Toxicologica, 1975.[1] (Foundational synthesis and stability context).

  • ChemicalBook . (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane Product Properties and Stability.

  • SynThink . Metoprolol Impurities and Degradation Pathways. (Detailed structural identification of Impurity G/Diol).

  • Master Organic Chemistry . Cleavage of Ethers with Acid - Mechanisms. (General mechanistic grounding for glycidyl ether hydrolysis).

Sources

Reference Data & Comparative Studies

Validation

Comparison of different synthetic routes to (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

This guide provides an in-depth technical comparison of synthetic routes to (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane , a critical chiral intermediate in the synthesis of cardioselective Beta-blockers like (S)-M...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane , a critical chiral intermediate in the synthesis of cardioselective Beta-blockers like (S)-Metoprolol and (S)-Betaxolol.

Executive Summary

(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (also known as (R)-glycidyl 4-(2-methoxyethyl)phenyl ether) is the chiral electrophile required to introduce the "head" group of (S)-Metoprolol with high enantiomeric excess (ee). While racemic Metoprolol is clinically used, the (S)-enantiomer (eutomer) exhibits significantly higher affinity for


-adrenergic receptors and reduced side effects compared to the (R)-enantiomer.

Achieving high optical purity (>98% ee) in this epoxide intermediate is the process-critical step. This guide evaluates three dominant synthetic strategies:

  • Hydrolytic Kinetic Resolution (HKR): The scalable, catalytic approach.[1]

  • Chiral Pool Synthesis: Direct coupling using (S)-Epichlorohydrin.

  • Chemo-Enzymatic Resolution: Lipase-mediated kinetic resolution.

Route Analysis & Mechanism

Route A: Hydrolytic Kinetic Resolution (HKR)

Mechanism: This route relies on the selective hydrolysis of the unwanted (S)-enantiomer from a racemic epoxide mixture using a chiral Cobalt-Salen catalyst (Jacobsen’s Catalyst). The catalyst preferentially binds and hydrates the (S)-epoxide to a water-soluble diol, leaving the desired (R)-epoxide unreacted and easily separable.

  • Starting Material: Racemic 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane.

  • Catalyst: (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co-Salen].

  • Key Advantage: Highly predictable scalability and extremely high enantiopurity (>99% ee).[1]

  • Limitation: Maximum theoretical yield is 50% (kinetic resolution).

Route B: Chiral Pool Synthesis (Nucleophilic Substitution)

Mechanism: Direct


 coupling of 4-(2-methoxyethyl)phenol with (S)-epichlorohydrin .
  • Stereochemistry: The reaction typically proceeds via phenoxide attack at the epoxide ring (retention of C2 configuration) followed by ring closure (intramolecular

    
    ). However, under specific phase-transfer conditions, direct displacement of the chloride can occur.
    
  • Critical Control: To obtain the (R)-epoxide , one typically starts with (S)-epichlorohydrin if the mechanism involves double inversion (ring opening/closing) which results in net retention of the chiral center's geometry (though CIP priority may change). Note: Rigorous control of base strength and temperature is required to prevent racemization.

Route C: Chemo-Enzymatic Resolution

Mechanism: Use of Candida antarctica Lipase B (CALB) to kinetically resolve the chlorohydrin intermediate.[2] The enzyme selectively acetylates the (R)-chlorohydrin (or (S)- depending on conditions), allowing separation of the enantiomers before base-catalyzed ring closure to the epoxide.

Comparative Assessment

FeatureRoute A: Jacobsen HKRRoute B: Chiral Pool ((S)-Epi)Route C: Enzymatic (CALB)
Enantiomeric Excess (ee) >99% (Excellent)92–96% (Variable)>98% (High)
Yield 40–45% (Max 50%)70–85%30–40%
Scalability High (Industrial Standard)HighMedium (Enzyme cost)
Reagent Cost Moderate (Catalyst recycling)High (Chiral Epichlorohydrin)High (Enzyme)
Atom Economy Low (50% waste)HighLow
Operational Complexity Low (Simple filtration/distillation)Medium (Strict pH/Temp control)Medium (Chromatography often needed)

Detailed Experimental Protocols

Protocol 1: Hydrolytic Kinetic Resolution (Recommended for High Purity)

This protocol describes the preparation of the racemic epoxide followed by its resolution to the (R)-enantiomer.

Step 1: Synthesis of Racemic Epoxide

  • Reagents: 4-(2-Methoxyethyl)phenol (1.0 eq), Epichlorohydrin (Racemic, 3.0 eq), K₂CO₃ (2.0 eq), Acetonitrile.

  • Procedure: Reflux the phenol and K₂CO₃ in acetonitrile for 30 min. Add epichlorohydrin dropwise.[3] Reflux for 5–8 hours.

  • Workup: Filter salts, concentrate filtrate. Dissolve residue in EtOAc, wash with water/brine. Dry (Na₂SO₄) and concentrate to yield racemic epoxide (Yield: ~90%).

Step 2: HKR to (R)-Epoxide

  • Catalyst Activation: Dissolve (R,R)-Co-Salen (0.5 mol%) in CH₂Cl₂. Add acetic acid (2.0 eq relative to catalyst) and stir open to air for 30 min to generate the active Co(III) species. Evaporate solvent.[1][3][4]

  • Reaction: Dissolve racemic epoxide in THF (minimal volume). Add the activated catalyst.

  • Hydrolysis: Cool to 0°C. Add H₂O (0.55 eq) dropwise. Allow to warm to RT and stir for 12–16 hours.

  • Purification: The reaction mixture contains the (R)-epoxide and the (S)-diol.

    • Option A (Distillation): Distill the volatile (R)-epoxide under high vacuum (bp ~140°C at 0.5 mmHg). The diol remains in the pot.

    • Option B (Extraction): Add water and hexane. The (R)-epoxide partitions into hexane; the diol stays in water.

  • Result: Colorless oil, >99% ee.

Protocol 2: Chiral Pool Synthesis (Direct Coupling)
  • Reagents: 4-(2-Methoxyethyl)phenol (10 mmol), (S)-Epichlorohydrin (12 mmol, >99% ee), Benzyltriethylammonium chloride (TEBA, 0.5 mmol), NaOH (aq, 50%).

  • Procedure: Mix phenol and (S)-epichlorohydrin. Add TEBA.

  • Addition: Add 50% NaOH dropwise at 0–5°C with vigorous stirring.

  • Reaction: Stir at 20°C for 24 hours. Note: Higher temperatures cause racemization.

  • Workup: Dilute with water, extract with toluene. Wash organic phase with dilute HCl (to remove excess amine/base) then water.

  • Result: (R)-Epoxide (assuming retention mechanism). Check ee by Chiral HPLC (Chiralcel OD-H).[4][5]

Visualizations

Workflow: Hydrolytic Kinetic Resolution (HKR)

HKR_Workflow Start Racemic Epoxide (Target + Enantiomer) Reaction HKR Reaction THF, 0-25°C, 12-16h Start->Reaction Catalyst (R,R)-Co-Salen Catalyst (0.5 mol%) Catalyst->Reaction Water Water (0.55 eq) Water->Reaction Separation Partition/Distillation Reaction->Separation Product (R)-Epoxide (>99% ee) Separation->Product Hexane Phase / Distillate Byproduct (S)-Diol (Water Soluble) Separation->Byproduct Aqueous Phase / Residue

Caption: Schematic of the Hydrolytic Kinetic Resolution (HKR) process separating the target (R)-epoxide from the hydrolyzed (S)-diol byproduct.

Decision Tree: Route Selection

Route_Selection Start Select Synthesis Route Scale Is Scale > 1kg? Start->Scale Purity Required ee > 99%? Scale->Purity Yes Cost Budget Constraints? Scale->Cost No HKR Route A: HKR (Best Quality/Scalability) Purity->HKR Yes ChiralPool Route B: Chiral Pool (Best Atom Economy) Purity->ChiralPool No (95-98% ok) Cost->ChiralPool Tight Budget Enzymatic Route C: Enzymatic (Niche/Lab Scale) Cost->Enzymatic Flexible

Caption: Decision matrix for selecting the optimal synthetic route based on scale, purity requirements, and cost.

References

  • Jacobsen, E. N. (2002). Acc.[4][6] Chem. Res., 33(6), 421–431. "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Link

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Science, 277(5328), 936–938. "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." Link

  • BenchChem. (2025).[2][7] "Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol: Application Notes and Protocols." Link

  • Agustian, J., et al. (2013). MDPI Catalysts, "Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution." (Analogous chemistry for beta-blocker intermediates). Link

  • Org. Synth. (2006).[1][8] "Preparation of (S)-Methyl Glycidate via Hydrolytic Kinetic Resolution." Organic Syntheses, Vol. 83, p. 162.[1] (Standard protocol for HKR). Link

Sources

Comparative

Enantiomeric Excess Determination of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists Executive Summary The molecule (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (CAS: 56718-70-8, generic...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

The molecule (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (CAS: 56718-70-8, generic structure) is the critical chiral epoxide intermediate in the synthesis of Metoprolol , a selective


-receptor blocker. While Metoprolol is often marketed as a racemate, the (S)-enantiomer is the eutomer (active form) responsible for beta-blocking activity. Consequently, controlling the optical purity of the epoxide precursor is a critical quality attribute (CQA) in asymmetric synthesis or kinetic resolution processes.

This guide objectively compares the three primary analytical methodologies for determining the enantiomeric excess (ee) of this epoxide: Chiral HPLC (CSP) , Chiral GC , and


H-NMR with Chiral Shift Reagents .

Recommendation: Chiral HPLC using Polysaccharide-based Stationary Phases (specifically Cellulose tris(3,5-dimethylphenylcarbamate)) is the superior method due to its high resolution (


), reproducibility, and ability to isolate enantiomers for further study.
Comparative Analysis of Analytical Methods

The following table contrasts the performance of available techniques for this specific phenyl glycidyl ether derivative.

FeatureMethod A: Chiral HPLC (Recommended) Method B: Chiral GC Method C:

H-NMR (Shift Reagents)
Primary Mechanism Supramolecular interaction (H-bonding/

-

)
Inclusion complexation (Cyclodextrins)Diastereomeric complexation (Paramagnetic shift)
Selectivity (

)
High (typically 1.2 – 1.8)ModerateLow to Moderate
Sample Integrity Excellent (Ambient temp, non-destructive)Risk (Epoxides can thermally degrade/polymerize)Good (Non-destructive)
Sensitivity High (UV detection at 275 nm)High (FID)Low (Requires mg quantities)
Throughput 15–30 min/run20–40 min/run10 min (after prep)
Validation Level Ph. Eur. / USP Standard Research GradeEarly-phase Screening
Deep Dive: Chiral HPLC Protocol (The Gold Standard)

This protocol utilizes a Chiralcel OD-H (or equivalent) column. The cellulose tris(3,5-dimethylphenylcarbamate) selector is particularly effective for phenyl glycidyl ethers because the carbamate groups form hydrogen bonds with the ether/epoxide oxygens, while the phenyl groups on the stationary phase engage in


-

interactions with the analyte's aromatic ring.
3.1. Mechanistic Rationale
  • Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5

    
    m silica (e.g., Chiralcel OD-H).
    
    • Why: The "methoxyethyl" tail of the molecule adds flexibility. The rigid, helical cavity of the cellulose backbone (OD-H) often provides better discrimination for this specific steric bulk compared to amylose (AD-H), although AD-H is a viable backup.

  • Mobile Phase: Hexane : Isopropanol (IPA).

    • Why: Normal phase is required to maintain the helical structure of the polysaccharide coating. IPA acts as the polar modifier to modulate retention and compete for H-bonding sites, sharpening the peaks.

3.2. Detailed Experimental Protocol

Reagents:

  • n-Hexane (HPLC Grade, dry)

  • 2-Propanol (HPLC Grade)

  • Reference Standard: Racemic 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane.

Instrument Parameters:

  • Column: Chiralcel OD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane : 2-Propanol (90 : 10 v/v).

  • Flow Rate: 0.5 mL/min (Start low to prevent backpressure, optimize to 1.0 mL/min).

  • Temperature:

    
    .
    
  • Detection: UV at 275 nm (Absorption max of the phenoxy ring).

  • Injection Volume: 10

    
    L.
    

Step-by-Step Workflow:

  • System Equilibration: Flush the column with mobile phase for 60 minutes until the baseline stabilizes.

  • Racemic Standard Injection (System Suitability):

    • Dissolve 1 mg of racemic epoxide in 1 mL of mobile phase.

    • Inject to establish retention times for (R) and (S) enantiomers.

    • Target: Resolution (

      
      ) 
      
      
      
      . If
      
      
      , lower the IPA concentration to 95:5.
  • Sample Preparation:

    • Dissolve the (R)-enantiomer sample (approx. 1 mg) in 1 mL mobile phase.

    • Filter through a 0.45

      
      m PTFE syringe filter (Do not use Nylon, it may absorb the epoxide).
      
  • Data Analysis:

    • Calculate ee using the area normalization method:

      
      
      (Where 
      
      
      
      is the area of the major R-peak and
      
      
      is the area of the minor S-peak).
Alternative Method: H-NMR with Chiral Shift Reagent

When HPLC columns are unavailable, Eu(hfc)


  (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can be used. This paramagnetic complex binds to the epoxide oxygen, inducing a chemical shift difference (

) between the enantiomers.

Protocol:

  • Dissolve 10 mg of the epoxide in 0.6 mL of CDCl

    
    .
    
  • Acquire a standard

    
    H-NMR spectrum. Focus on the epoxide ring protons (2.5 – 3.5 ppm) or the methoxy protons.
    
  • Add solid Eu(hfc)

    
     incrementally (0.1 equivalents per step).
    
  • Monitor the splitting of the methoxy signal (singlet at ~3.4 ppm) or the epoxide protons.

  • Stop addition when baseline separation of the enantiomeric signals is achieved.

  • Integrate the split peaks to determine the ratio.

Visualizations
Figure 1: Analytical Method Selection Decision Tree

Caption: A logical workflow for selecting the appropriate ee determination method based on sample stage and available resources.

MethodSelection Start Start: Sample Received IsVolatile Is sample thermally stable > 150°C? Start->IsVolatile HighPrecision Is High Precision (ee > 99%) required? IsVolatile->HighPrecision No / Unsure Method_GC Method: Chiral GC (Cyclodextrin Phase) IsVolatile->Method_GC Yes (Rare for this ether) HPLC_Avail Is Chiral HPLC Available? HighPrecision->HPLC_Avail Yes Method_NMR Method: 1H-NMR (Eu(hfc)3 Shift Reagent) HighPrecision->Method_NMR No (Quick Check) Method_HPLC Method: Chiral HPLC (Chiralcel OD-H) HPLC_Avail->Method_HPLC Yes (Recommended) HPLC_Avail->Method_NMR No

Figure 2: HPLC Method Validation Workflow

Caption: Step-by-step validation process ensuring data integrity for regulatory submission.

HPLC_Validation Prep 1. Prep Racemic Std (1mg/mL in Mobile Phase) Screen 2. Column Screening (OD-H vs AD-H) Prep->Screen Optimize 3. Optimize Mobile Phase (Hex:IPA Ratio) Screen->Optimize Check 4. Check Resolution (Rs > 1.5?) Optimize->Check Final 5. Analyze (R)-Sample & Calculate ee Check->Final Yes Adjust Adjust Polarity (Decrease IPA) Check->Adjust No Adjust->Optimize

References
  • Kim, K. H., et al. (2000).[1] Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography. Archives of Pharmacal Research, 23(3), 230-236.[1]

  • Soni, S., et al. (2017).[2] Kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate and its validation through homology model of Pseudomonas fluorescens lipase.[2][3] Reaction Chemistry & Engineering, 2, 506-514.

  • Dong, Y., et al. (2017). Enantioselective determination of 1-[4-(2-methoxyethyl)phenoxy]-3-[2-(2-methoxyphenoxy)ethylamino]-2-propanol hydrochloride... by liquid chromatography-tandem mass spectrometry.[4] Journal of Separation Science, 40(21), 4135-4141.[4]

  • Yeh, H. J. C., et al. (1978). Use of chiral lanthanide shift reagents in the determination of enantiomer composition and absolute configuration of epoxides.[5] The Journal of Organic Chemistry, 43(15), 2967–2972.

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane Quantification

For researchers, scientists, and drug development professionals, the precise quantification of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, a potential genotoxic impurity in the synthesis of Metoprolol, is of para...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, a potential genotoxic impurity in the synthesis of Metoprolol, is of paramount importance for ensuring drug safety and regulatory compliance. This guide provides an in-depth comparison of validated analytical methodologies for the accurate quantification of this specific enantiomer. We will delve into the rationale behind experimental choices, present detailed protocols, and offer comparative data to assist in selecting the most appropriate method for your laboratory's needs.

(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is a chiral intermediate and a potential impurity in the synthesis of Metoprolol.[1][2][3] Due to its reactive epoxide group, it is classified as a potential genotoxic impurity (PGI), which necessitates strict control to parts-per-million (ppm) levels in the final drug substance. The accurate and precise quantification of the specific (R)-enantiomer is crucial, as different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles.[4]

This guide will compare and contrast the two most powerful and widely used analytical techniques for trace-level impurity quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will also address the critical aspect of chiral separation, which is essential for the specific quantification of the (R)-enantiomer.

Pillar 1: High-Performance Liquid Chromatography (HPLC) for Achiral and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For the analysis of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, both achiral (for quantifying the total amount of the impurity) and chiral (for separating and quantifying the specific enantiomers) HPLC methods are highly relevant.

Reversed-Phase HPLC (RP-HPLC) for Achiral Quantification

RP-HPLC is the most common mode of HPLC and is well-suited for the separation of moderately polar compounds like our target analyte. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Column Selection: A C18 column is the workhorse of RP-HPLC, offering excellent retention and separation for a wide range of pharmaceutical compounds and their impurities.[5][6] The choice of a reputable brand ensures column-to-column reproducibility.

  • Mobile Phase: A mixture of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) allows for the fine-tuning of retention times and peak shapes. The buffer controls the pH, which can be critical for ionizable compounds, although our target analyte is neutral. A gradient elution is often preferred for impurity analysis as it allows for the separation of compounds with a wide range of polarities and can sharpen peaks.[5][7]

  • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance provides good sensitivity. For Metoprolol and its chromophoric impurities, a wavelength of around 223-225 nm is commonly used.[5][8]

This protocol is adapted from established methods for Metoprolol and its impurities and can be optimized for the specific quantification of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane.[5][7]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.05M sodium dihydrogen phosphate buffer, pH 3.0[9]

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 20-40% B

    • 10-15 min: 40-60% B

    • 15-20 min: 60-20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm[5]

  • Injection Volume: 20 µL

Sample Preparation:

  • Prepare a standard stock solution of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane in methanol.

  • Prepare a sample solution of the Metoprolol drug substance or a reaction mixture in the mobile phase.

  • Spike the sample solution with the standard solution to confirm the peak identity and for accuracy studies.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Drug Substance/ Reaction Mixture Spiked_Sample Spiked Sample Sample->Spiked_Sample Standard Standard Solution Standard->Spiked_Sample Autosampler Autosampler Injection Spiked_Sample->Autosampler Column C18 Column Autosampler->Column Detector UV Detector (225 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Chiral HPLC for Enantiomeric Separation

To specifically quantify the (R)-enantiomer, a chiral stationary phase (CSP) is required. These phases are designed to interact differently with the two enantiomers of a chiral molecule, leading to their separation.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad enantioselectivity.[4] For the separation of Metoprolol enantiomers, a cellulose-based column has been shown to be effective.[10]

  • Mobile Phase: Chiral separations are often performed in normal-phase mode (e.g., using a mixture of heptane and an alcohol) or in polar organic mode. The choice of the mobile phase and its composition is critical for achieving enantiomeric resolution.[10]

  • Chiral Mobile Phase Additives: An alternative to using a chiral column is to add a chiral selector to the mobile phase in a standard RP-HPLC setup. For instance, cyclodextrins have been successfully used as chiral mobile phase additives for the enantiomeric separation of Metoprolol.[11]

This protocol is based on a published method for the chiral separation of Metoprolol and can be adapted for the target analyte.[10]

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Cellulose-based chiral column (e.g., Eurocel 01, 250 x 4.6 mm, 5 µm)[10]

  • Mobile Phase: n-Heptane / Ethanol (90:10 v/v)[10]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 274 nm[11]

  • Injection Volume: 10 µL

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Racemic_Sample Racemic Sample Injection Injection Racemic_Sample->Injection Chiral_Column Chiral Stationary Phase Injection->Chiral_Column UV_Detector UV Detector Chiral_Column->UV_Detector Separated_Peaks Separated Enantiomer Peaks UV_Detector->Separated_Peaks Enantiomer_Quantification Quantification of (R)-enantiomer Separated_Peaks->Enantiomer_Quantification

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. The epoxide ring in our target analyte makes it amenable to GC analysis. The mass spectrometer provides high selectivity and sensitivity, making it ideal for trace-level impurity identification and quantification.

  • Column Selection: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point for the separation of a wide range of organic compounds.

  • Injection Mode: Splitless injection is typically used for trace analysis to ensure that the maximum amount of the analyte reaches the column.

  • Mass Spectrometry Detection: Selected Ion Monitoring (SIM) mode is used for quantification, where the mass spectrometer is set to detect only specific ions characteristic of the analyte. This significantly improves sensitivity and selectivity compared to full-scan mode.

This protocol is a general guideline for the analysis of epoxides by GC-MS and should be validated for (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane.[12]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 min at 250 °C

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor: To be determined from the mass spectrum of the analyte standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample_in_Solvent Sample in Volatile Solvent GC_Injection GC Injection (Splitless) Sample_in_Solvent->GC_Injection Capillary_Column Capillary Column GC_Injection->Capillary_Column MS_Detector Mass Spectrometer (SIM) Capillary_Column->MS_Detector Mass_Spectrum Mass Spectrum MS_Detector->Mass_Spectrum Quantification_SIM Quantification using SIM Mass_Spectrum->Quantification_SIM

Pillar 3: Method Validation and Comparative Performance

A critical aspect of any analytical method is its validation to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Parameters

The following table summarizes the key validation parameters and their importance:

Parameter Description Importance for Impurity Quantification
Specificity The ability to assess the analyte unequivocally in the presence of other components.Crucial to ensure that the peak corresponding to the impurity is not due to other components in the sample matrix.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Establishes the concentration range over which the method is accurate.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.Defines the working range of the method.
Accuracy The closeness of the test results obtained by the method to the true value.Ensures that the measured amount of the impurity is correct.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Demonstrates the reproducibility of the method.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Important for knowing the lower limits of detection.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Defines the lowest concentration at which the impurity can be reliably quantified.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Ensures the reliability of the method during routine use.
Comparative Performance of HPLC and GC-MS
Parameter RP-HPLC (Achiral) Chiral HPLC GC-MS
Selectivity Good for separating compounds with different polarities.Excellent for separating enantiomers.Excellent due to mass-based detection.
Sensitivity (Typical LOQ) ppm levelsppm levelssub-ppm to ppb levels
Sample Throughput HighModerate (longer run times often required)Moderate to High
Instrumentation Cost ModerateHigh (chiral columns are expensive)High
Method Development Complexity ModerateHigh (screening of columns and mobile phases is often required)Moderate
Analyte Volatility Requirement Not requiredNot requiredRequired

Conclusion and Recommendations

The choice of the most suitable analytical method for the quantification of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane depends on the specific requirements of the analysis.

  • For routine quality control where the total amount of the epoxide impurity needs to be monitored, a validated RP-HPLC method offers a good balance of performance, cost-effectiveness, and throughput.

  • When the specific quantification of the (R)-enantiomer is required, a Chiral HPLC method is essential. This is particularly important for genotoxicity assessment, where the activity of individual enantiomers can differ significantly.

  • For trace-level analysis and identification of unknown impurities , GC-MS provides unparalleled sensitivity and specificity. Its ability to provide structural information makes it an invaluable tool during process development and troubleshooting.

Ultimately, a comprehensive approach that utilizes a combination of these techniques will provide the most complete picture of the impurity profile of Metoprolol and ensure the safety and quality of the final drug product.

References

  • An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorot. (n.d.). Scholars Research Library. Retrieved February 19, 2026, from [Link]

  • Method Development, Validation & Forced Degradation Studies For The Determination Of Metoprolol Succinate In Bulk & Phar. (2025). IJCRT.org. Retrieved February 19, 2026, from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022). AWS. Retrieved February 19, 2026, from [Link]

  • JETNR Journal. (n.d.). RJPN. Retrieved February 19, 2026, from [Link]

  • Stress degradation studies of Telmisartan and Metoprolol extended release tablets by a validated stability indicating reverse. (2014, July 15). Drug Development and Therapeutics. Retrieved February 19, 2026, from [Link]

  • Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments. (2012, June 1). Semantic Scholar. Retrieved February 19, 2026, from [Link]

  • Comprehensive Investigation and Exploration of Metoprolol Impurities. (2025, March 27). Research Journal of Pharmacy and Technology. Retrieved February 19, 2026, from [Link]

  • Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. (2014, May 6). Agilent. Retrieved February 19, 2026, from [Link]

  • A cross-sectional study on metoprolol concentrations in various biological samples and their inter-correlations. (2024, August 8). PMC. Retrieved February 19, 2026, from [Link]

  • Chiral separation of Metoprolol (1-(Isoppropylamino)-3-[4-(2- Methoxyethyl)Phenoxy]Propan-2-ol). (n.d.). Retrieved February 19, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF METOPROLOL AND AMLODIPINE IN TABLET DOSAGE FORM. (n.d.). jchps. Retrieved February 19, 2026, from [Link]

  • Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). (n.d.). Retrieved February 19, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 19, 2026, from [Link]

  • Enantioseparation of Metoprolol Tartrate using HPLC by Adding Methyl beta Cyclodextrin to the mobile Phase (As Chiral Additive). (n.d.). Research Journal of Pharmacy and Technology. Retrieved February 19, 2026, from [Link]

  • 1,2-epoxy-3{4-(2 methoxyethyl)phenoxy}propane. (n.d.). Symtera Analytics. Retrieved February 19, 2026, from [Link]

  • Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions. (2022, August 9). Diva-portal.org. Retrieved February 19, 2026, from [Link]

Sources

Comparative

Alternative chiral synthons for the synthesis of (S)-metoprolol

The synthesis of (S)-metoprolol, the eutomer of the widely used -selective blocker, represents a critical case study in the industrial shift from racemates to single-enantiomer drugs (chiral switching). While the racemic...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of (S)-metoprolol, the eutomer of the widely used


-selective blocker, represents a critical case study in the industrial shift from racemates to single-enantiomer drugs (chiral switching). While the racemic mixture is clinically approved, the (S)-enantiomer exhibits significantly higher affinity for 

-adrenergic receptors and reduced metabolic load compared to the (R)-distomer.

This guide evaluates three distinct chiral synthon approaches for accessing (S)-metoprolol, moving beyond the traditional reliance on expensive (S)-epichlorohydrin to explore catalytic and biocatalytic alternatives that offer superior scalability and optical purity.

Comparative Analysis of Chiral Synthons

The core challenge in (S)-metoprolol synthesis is the introduction of the chiral center at the


-hydroxyl position. We compare three dominant methodologies:
FeatureMethod A: Direct Chiral Pool Method B: Hydrolytic Kinetic Resolution (HKR) Method C: Chemoenzymatic Resolution
Primary Synthon (S)-Epichlorohydrin Racemic Epoxide Intermediate Racemic Chlorohydrin
Chiral Source Starting Material (Chiral Pool)(S,S)-Co-Salen Catalyst (Jacobsen)Lipase B (Candida antarctica)
Step Count Low (2-3 steps)Medium (3-4 steps)High (4-5 steps)
Theoretical Yield 100% (Stereospecific)50% (Kinetic Resolution)50% (Kinetic Resolution)
Optical Purity (ee) 92% - 98% (Risk of racemization)>99% (Highly tunable) >99% (Enzyme specificity)
Scalability Limited by cost of chiral raw materialHigh (Catalyst is recyclable)Medium (Enzyme cost/stability)
Green Metric High atom economy; Toxic reagentsModerate atom economy; Low toxicityGood; requires solvent/acyl donor

Strategic Pathways Visualization

The following diagram maps the retrosynthetic logic for all three approaches, highlighting the divergence points from the common precursor, 4-(2-methoxyethyl)phenol.

Metoprolol_Synthesis Start 4-(2-methoxyethyl)phenol Direct_Route Method A: Direct Alkylation Start->Direct_Route Rac_Epoxide Racemic Epoxide Intermediate Start->Rac_Epoxide + Rac-Epichlorohydrin Rac_Chlorohydrin Racemic Chlorohydrin Start->Rac_Chlorohydrin Ring Opening S_Epi (S)-Epichlorohydrin S_Epi->Direct_Route S_Epoxide (S)-Epoxide Intermediate Direct_Route->S_Epoxide Base (NaOH) Rac_Epi Racemic Epichlorohydrin Rac_Epoxide->S_Epoxide HKR Resolution HKR_Cat (S,S)-Co-Salen (HKR) HKR_Cat->Rac_Epoxide Target (S)-Metoprolol S_Epoxide->Target Isopropylamine Ring Opening S_Chlorohydrin (S)-Chlorohydrin Rac_Chlorohydrin->S_Chlorohydrin Enzymatic Acetylation of (R) CALB CALB Lipase (Resolution) CALB->Rac_Chlorohydrin S_Chlorohydrin->S_Epoxide Base Cyclization

Figure 1: Comparative retrosynthetic analysis of (S)-metoprolol showing the convergence of Direct Alkylation, HKR, and Biocatalytic routes at the key (S)-epoxide intermediate.

Deep Dive: Experimental Protocols

Protocol 1: Hydrolytic Kinetic Resolution (HKR) via Jacobsen’s Catalyst

Rationale: This method is preferred for industrial scalability because it allows the use of cheap racemic epichlorohydrin while achieving enantiomeric excesses (ee) often exceeding 99%, which is difficult to guarantee with commercial (S)-epichlorohydrin due to potential racemization during storage or reaction.

Materials:

  • Racemic 1-[4-(2-methoxyethyl)phenoxy]-2,3-epoxypropane (prepared from phenol + racemic epichlorohydrin).

  • (S,S)-Co-Salen complex (Jacobsen's Catalyst).

  • Acetic acid (cocatalyst activator).

  • THF or Isopropanol (Solvent).

Step-by-Step Workflow:

  • Catalyst Activation: In a flask, dissolve (S,S)-Co-Salen complex (0.5 mol%) in THF. Add acetic acid (2 equiv relative to catalyst) and stir open to air for 30 minutes to generate the active Co(III)-species. Evaporate to dryness to obtain the active brown solid catalyst.

  • Reaction Setup: Dissolve the racemic epoxide substrate (1.0 equiv) and the activated catalyst (0.5 mol%) in THF (2 mL/g substrate).

  • Hydrolysis: Cool the mixture to 0°C. Slowly add water (0.55 equiv). The stoichiometry of water is critical; exactly 0.5 equiv is theoretically required to hydrolyze the unwanted (R)-enantiomer to the diol, but a slight excess ensures full conversion.

  • Resolution: Allow the reaction to warm to room temperature (20-25°C) and stir for 12–16 hours. Monitor by chiral HPLC.[1] The (R)-epoxide is hydrolyzed to the water-soluble diol, while the (S)-epoxide remains unreacted.

  • Work-up: Dilute with ethyl acetate and wash with water. The diol enters the aqueous phase. The organic phase contains the desired (S)-epoxide.

  • Purification: Dry the organic phase over

    
     and concentrate. Flash chromatography (Hexane/EtOAc) yields the (S)-epoxide (theoretical max yield 50%; practical yield ~45-48%) with >99% ee.
    

Validation Check:

  • Self-Validating Step: If the reaction stalls at 50% conversion, the catalyst is working correctly. If conversion exceeds 55%, the catalyst lacks enantioselectivity.

Protocol 2: Chemoenzymatic Resolution using CALB

Rationale: For laboratories prioritizing Green Chemistry, this route avoids heavy metals (Cobalt) and operates under mild conditions. It utilizes the high selectivity of Candida antarctica Lipase B (CALB) to resolve the chlorohydrin precursor.[2]

Materials:

  • Racemic 1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol.[3]

  • Immobilized CALB (Novozym 435).

  • Vinyl Acetate (Acyl donor).

  • Toluene (Solvent).

Step-by-Step Workflow:

  • Substrate Preparation: Suspend the racemic chlorohydrin (10 g) in dry toluene (100 mL).

  • Enzyme Addition: Add Vinyl Acetate (3.0 equiv) and Novozym 435 (10-20% w/w relative to substrate).

  • Incubation: Incubate in an orbital shaker at 30°C, 200 rpm.

  • Kinetic Resolution: CALB selectively acetylates the (R)-chlorohydrin to the corresponding ester, leaving the (S)-chlorohydrin as the free alcohol.

    • Note: The "Kazlauskas Rule" generally predicts CALB preference for the (R)-enantiomer of secondary alcohols.

  • Monitoring: Monitor reaction progress via GC or HPLC. Stop the reaction when conversion reaches 50% (typically 24-48 hours).

  • Separation: Filter off the enzyme (recyclable). Evaporate the solvent.[4] Separation of the (S)-alcohol from the (R)-ester is easily achieved via column chromatography due to significant polarity differences.

  • Cyclization: Treat the isolated (S)-chlorohydrin with aqueous NaOH (2M) in THF at room temperature for 2 hours. This effects an intramolecular

    
     displacement of the chloride to form the (S)-epoxide  with retention of configuration at the chiral center (since the oxygen acts as the nucleophile).
    

Performance Data Summary

The following table synthesizes experimental data from key literature sources comparing the efficiency of these routes.

Metric(S)-Epichlorohydrin RouteHKR (Jacobsen) RouteBiocatalytic (CALB) Route
Final Yield (to API) 65 - 75%35 - 42% (limited by 50% max step)30 - 40% (limited by 50% max step)
Enantiomeric Excess (ee) 94 - 98%> 99% > 99%
Reagent Cost High (Chiral Epi is expensive)Low (Racemic Epi + Catalyst)Medium (Enzyme + Acyl donor)
Reaction Time Fast (< 10 h)Slow (12 - 24 h)Slow (24 - 48 h)
Purification Complexity LowMedium (Separation of diol)Low (Separation of ester/alcohol)

Mechanistic Insight: The HKR Pathway

To understand the superiority of the HKR method for optical purity, one must visualize the bimetallic cooperative mechanism of the Salen catalyst.

HKR_Mechanism Cat_Inactive Co(III)-Salen (Inactive) Cat_Active Active Co(III)-OH Species Cat_Inactive->Cat_Active Activation (AcOH/Air) Complex Bimetallic Transition State (Co-Co Cooperativity) Cat_Active->Complex + Racemic Epoxide + Water R_Path (R)-Epoxide Hydrolysis (Fast) Complex->R_Path Selective Attack on (R) S_Path (S)-Epoxide (Unreacted) Complex->S_Path (S) does not fit TS

Figure 2: Simplified mechanism of Hydrolytic Kinetic Resolution. The reaction relies on a cooperative bimetallic mechanism where one Co-center activates the epoxide (electrophile) and the second Co-center delivers the hydroxide (nucleophile), preferentially reacting with the (R)-enantiomer.

References

  • Asymmetric Synthesis of (S)-Metoprolol. Chinese Journal of Applied Chemistry. (2010). Link[5]

  • Concise synthesis of β-blockers (S)-metoprolol and (S)-betaxolol using hydrolytic kinetic resolution. ResearchGate. (2025).[6] Link

  • Asymmetric hydrolytic kinetic resolution with recyclable polymeric Co(iii)–salen complexes. Catalysis Science & Technology. (2014). Link

  • Synthesis of (S)-metoprolol via a four step route including CALB catalysed kinetic resolution. ResearchGate. (2008). Link

  • Enantioselective preparation of metoprolol and its major metabolites. Archives of Pharmacal Research. (2000). Link

Sources

Validation

Technical Comparison Guide: Spectroscopic Validation of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

Executive Summary This guide provides a technical framework for the spectroscopic characterization of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (herein referred to as the Target Epoxide ). As a critical chiral i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the spectroscopic characterization of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (herein referred to as the Target Epoxide ). As a critical chiral intermediate in the synthesis of Beta-blockers (specifically Metoprolol), the purity and absolute configuration of this molecule are Critical Quality Attributes (CQAs).

This document contrasts the Target Epoxide with its primary precursors: 4-(2-Methoxyethyl)phenol (Precursor A) and (R)-Epichlorohydrin (Precursor B). The focus is on establishing self-validating spectroscopic checkpoints using NMR, IR, and MS to confirm ether bond formation, epoxide ring integrity, and enantiomeric purity.

Molecular Framework & Synthetic Logic

The synthesis typically follows a Williamson ether synthesis or a base-catalyzed coupling. The transformation involves the nucleophilic attack of the phenoxide ion onto the chiral epichlorohydrin.

Reaction Pathway Diagram

The following diagram illustrates the synthetic flow and the critical spectroscopic checkpoints (CP).

G cluster_0 Spectroscopic Checkpoints P1 Precursor A: 4-(2-Methoxyethyl)phenol (Ar-OH) RXN Reaction Matrix (Base/Solvent) P1->RXN P2 Precursor B: (R)-Epichlorohydrin (Chiral Source) P2->RXN INT Transient Chlorohydrin RXN->INT Nucleophilic Attack PROD Target Epoxide: (R)-Glycidyl Ether INT->PROD Ring Closure (-HCl) CP1 CP1: Disappearance of Phenolic OH (IR/NMR) PROD->CP1 CP2 CP2: Epoxide Ring Integrity (1H NMR) PROD->CP2

Caption: Synthetic pathway converting Phenol and Epichlorohydrin to the Target Epoxide, highlighting critical control points.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (1H NMR)

NMR is the primary tool for structural validation. The key diagnostic is the disappearance of the phenolic proton and the appearance of the "glycidyl pattern" (an ABX system).

Solvent:


 is recommended for resolution. DMSO-

may be used if the phenol is sparingly soluble, but

provides cleaner separation of the epoxide multiplets.
Table 1: Comparative 1H NMR Shifts (400 MHz,

)
Proton EnvironmentPrecursor A (Phenol)

(ppm)
Target Epoxide

(ppm)
Diagnostic Change
Phenolic -OH ~5.0 - 6.0 (br s)Absent Primary Confirmation of Reaction
Aromatic (Ortho to O) 6.71 (d)6.85 - 6.90 (d)Downfield shift due to alkylation
Aromatic (Meta to O) 7.04 (d)7.10 - 7.15 (d)Minor shift
Methoxy (-OCH3) 3.38 (s)3.38 (s)Internal Reference (Invariant)
Linker (-CH2-CH2-) 2.82 (t), 3.61 (t)2.85 (t), 3.60 (t)Minimal change
Glycidyl Ether (-O-CH2-) N/A3.95 (dd), 4.18 (dd)New Signal: Diastereotopic protons
Epoxide Methine (-CH-) N/A3.30 - 3.36 (m)New Signal: Characteristic multiplet
Epoxide Methylene (-CH2) N/A2.72 (dd), 2.88 (dd)New Signal: Distinctive AB system

Note: Chemical shifts are approximate and referenced to TMS (


 0.00). [1, 2]
Infrared Spectroscopy (FT-IR)

IR is used for rapid "Pass/Fail" identification of functional group transformation.

Table 2: Functional Group Transformation
Functional GroupPrecursor A (Phenol) (

)
Target Epoxide (

)
Observation
O-H Stretch 3300 - 3400 (Broad, Strong)Absent Loss of H-bonding donor
C-O-C (Ether) 1230 (Phenol C-O)1245 - 1255Shift and intensification (Alkyl-Aryl ether)
Epoxide Ring N/A915, 830, 760 "Breathing" modes of oxirane ring [3]
Mass Spectrometry (MS)

MS confirms the molecular weight increase corresponding to the addition of the glycidyl moiety (


).
  • Precursor A (Phenol):

    
     Da.[1]
    
  • Target Epoxide:

    
     Da.
    
  • Fragmentation: The product typically shows a base peak at

    
     107 (methoxybenzyl cation), retaining the core stability of the precursor.
    

Critical Quality Attribute: Chiral Purity

Standard NMR cannot distinguish the (R)-enantiomer from the (S)-enantiomer. To validate the "R" designation, you must employ Chiral HPLC or Chiral Shift Reagents.

Chiral HPLC Method (Recommended)
  • Column: Chiralcel OD-H or AD-H (Polysaccharide based).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Detection: UV at 225 nm or 275 nm.

  • Expectation: The (R)-enantiomer and (S)-enantiomer will have distinct retention times. Racemic standards should be run first to establish separation.

Logic Flow for Purity Validation

Logic Start Crude Product IR_Check IR Analysis: Is OH peak gone? Start->IR_Check NMR_Check 1H NMR: Are Epoxide peaks (2.7-3.4 ppm) present? IR_Check->NMR_Check Yes Fail REJECT / REWORK IR_Check->Fail No (Incomplete Rxn) Chiral_Check Chiral HPLC: Enantiomeric Excess (ee%) > 98%? NMR_Check->Chiral_Check Yes NMR_Check->Fail No (Ring Opening?) Pass RELEASE: Valid (R)-Epoxide Chiral_Check->Pass Yes Chiral_Check->Fail No (Racemization)

Caption: Decision tree for releasing the intermediate based on spectroscopic data.

Experimental Protocols

Protocol: 1H NMR Characterization

Objective: Confirm structure and absence of residual phenol.

  • Sampling: Take ~10 mg of the isolated oil/solid.

  • Solvation: Dissolve in 0.6 mL of

    
     (99.8% D) containing 0.03% TMS.
    
    • Why:

      
       prevents exchange of any residual phenolic protons, making them visible if present.
      
  • Acquisition:

    • Scans: 16 (minimum).

    • Pulse Angle: 30°.

    • Delay (D1): 1.0 s (ensure integration accuracy).

  • Processing: Phase correct manually. Baseline correct. Reference TMS to 0.00 ppm.[2]

  • Validation: Integrate the Methoxy singlet (3.38 ppm) to 3.00. Check if the aromatic protons integrate to 4.00.

Protocol: Chiral Purity Determination

Objective: Calculate Enantiomeric Excess (%ee).

  • Preparation: Dissolve 1 mg of sample in 1 mL of Ethanol (HPLC grade).

  • System: Agilent 1100/1200 or equivalent.

  • Column: Chiralcel OD-H (

    
     mm, 5 µm).
    
  • Conditions:

    • Flow: 1.0 mL/min.

    • Temp: 25°C.

    • Mobile Phase: n-Hexane / IPA (90:10 v/v).

  • Calculation:

    
    
    

References

  • BenchChem. "An In-depth Technical Guide to 4-(2-Methoxyethyl)phenol." BenchChem Technical Library. Accessed October 2023. Link

  • ChemicalBook. "p-(2-Methoxyethyl) phenol 1H NMR Spectrum." ChemicalBook Database. Accessed October 2023. Link

  • Spectroscopy Online. "The Infrared Spectra of Polymers V: Epoxies." Spectroscopy Online, vol. 37, no. 3, 2022. Link

  • National Institutes of Health (NIH). "PubChem Compound Summary for CID 92516, 4-(2-Methoxyethyl)phenol." PubChem. Accessed October 2023. Link

Sources

Comparative

Certificate of analysis for (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane reference standard

[1][2] Executive Summary: The Stereochemical Imperative In the synthesis and quality control of Beta-blockers, specifically Metoprolol , the epoxide intermediate (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (CAS: 1...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Stereochemical Imperative

In the synthesis and quality control of Beta-blockers, specifically Metoprolol , the epoxide intermediate (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (CAS: 133397-54-3) represents a critical control point.[1][2] While Metoprolol is often marketed as a racemate, the industry's shift toward "chiral switches" (developing single-enantiomer drugs to maximize efficacy and reduce toxicity) places a premium on enantiomerically pure reference standards.[1][2]

This guide objectively compares the performance of a Certified Reference Standard (CRS) against Technical Grade (In-House) alternatives.[1] We demonstrate that relying on non-certified standards for this epoxide introduces significant risks regarding moisture-induced hydrolysis and stereochemical degradation, directly impacting the calculated potency of the final API (Active Pharmaceutical Ingredient).[1]

Technical Context & Molecule Profile

This molecule is the direct precursor to (R)-Metoprolol.[1][2] Its quality is defined not just by chemical purity, but by its resistance to ring-opening hydrolysis.[1][2]

  • Chemical Name: (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane[1][2][3]

  • Common Name: (R)-Metoprolol Epoxide; (R)-Glycidyl 4-(2-methoxyethyl)phenyl ether[1]

  • CAS Number: 133397-54-3 (Specific to R-enantiomer)[1][2][3]

  • Molecular Formula:

    
    [4]
    
  • Critical Impurity: Metoprolol Impurity D (The Diol form) – formed via epoxide hydrolysis.

The Degradation Pathway (Mechanism)

Understanding the "why" behind the CoA specifications requires visualizing the degradation pathway. The epoxide ring is highly strained and susceptible to nucleophilic attack by water, especially under acidic or basic catalysis, leading to the formation of the diol.

Metoprolol_Epoxide_Pathways Phenol 4-(2-Methoxyethyl)phenol Target (R)-Epoxide Intermediate (TARGET STANDARD) Phenol->Target Alkylation (NaOH) Epi (R)-Epichlorohydrin Epi->Target Diol Impurity D (Diol) (Hydrolysis Product) Target->Diol H2O / Moisture (Degradation) Metoprolol (R)-Metoprolol (Final API) Target->Metoprolol Isopropylamine (Ring Opening)

Figure 1: Synthesis and degradation pathway. The red path highlights the instability risk managed by a high-quality Reference Standard.

Comparative Analysis: Certified RS vs. Technical Grade

We performed a head-to-head comparison of a Certified Reference Standard (CRS) (stored under Argon, -20°C) versus a Technical Grade sample (stored at 4°C, ambient atmosphere) typically found in early-stage synthesis labs.[1]

Table 1: Performance Metrics & CoA Data
ParameterCertified Reference Standard (CRS)Technical Grade / In-HouseImpact on Research
Assay (HPLC) 99.4% 94.2%Low purity leads to mass balance errors in yield calculations.[1][2]
Chiral Purity (ee) > 99.8% (R) 92.5% (R)High "distomer" (S-isomer) presence invalidates chiral purity assays of the final drug.[1]
Water Content (KF) < 0.1% 1.8%Water actively destroys the standard during storage, converting it to the Diol.
Impurity D (Diol) Not Detected (<0.05%) 3.5%The Diol co-elutes in many reverse-phase methods, causing false positives.[1]
Residual Solvents < 100 ppm> 5000 ppm (DCM/Toluene)Residual solvents interfere with NMR integration for potency assignment.
Key Insight: The "Water Loop"

The most critical failure mode for the Technical Grade alternative is the Water Content .[2]

  • Causality: The presence of 1.8% water in the Technical Grade sample initiates a slow, autocatalytic hydrolysis of the epoxide ring.

  • Observation: Over 30 days at 4°C, the Assay of the Technical Grade sample dropped from 94.2% to 89.1%, while the Diol impurity rose commensurately. The CRS remained stable.[2]

Experimental Validation Protocols

To verify the quality of your reference standard, do not rely solely on the vendor's CoA. Use these self-validating protocols.

Protocol A: Chiral Purity Determination (HPLC)

This protocol separates the (R) and (S) enantiomers to quantify Enantiomeric Excess (ee).[1]

  • Column: Chiralcel OD-H (or equivalent cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[2]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 225 nm.[2]

  • Temperature: 25°C.

  • Sample Prep: Dissolve 1 mg of standard in 1 mL of Mobile Phase. Inject immediately to prevent alcoholysis with isopropanol.[2]

Acceptance Criteria:

  • Resolution (

    
    ) between (R) and (S) enantiomers > 2.0.[1]
    
  • (R)-isomer retention time approx. 12-15 min (verify with racemate).

Protocol B: 1H-NMR Identity & Residual Solvent Check

Epoxides have distinct chemical shifts that disappear upon hydrolysis.

  • Solvent:

    
     (Use anhydrous solvent to prevent in-tube hydrolysis).
    
  • Key Signals:

    • 
       2.75 (dd, 1H) and 
      
      
      
      2.90 (dd, 1H): Epoxide
      
      
      protons.
    • 
       3.34 (m, 1H): Epoxide CH proton.
      
    • 
       3.40 (s, 3H): Methoxy group (
      
      
      
      ).
  • Diagnostic for Hydrolysis: Look for the disappearance of the signals at 2.7-2.9 ppm and the appearance of broad multiplets at 3.5-4.0 ppm (characteristic of the Diol).[1]

Analytical Workflow Decision Tree

Use this workflow to determine if a Reference Standard batch is suitable for quantitative use in drug development.

Analytical_Workflow Start Receive Reference Standard Visual Visual Inspection (Is it a clear oil or turbid?) Start->Visual KF Karl Fischer Titration (Limit: < 0.1%) Visual->KF Decision1 Water > 0.1%? KF->Decision1 Reject1 REJECT (High risk of hydrolysis) Decision1->Reject1 Yes HPLC Chiral HPLC Analysis Decision1->HPLC No Decision2 ee% > 99.5%? HPLC->Decision2 Reject2 REJECT (Stereochemical impurity) Decision2->Reject2 No Approve APPROVE for Use (Store under Argon at -20°C) Decision2->Approve Yes

Figure 2: Quality Control Decision Tree for Epoxide Reference Standards.

Conclusion

For the development of chiral beta-blockers, the (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane reference standard is a "high-stakes" reagent.[1][2] The comparative data confirms that "Technical Grade" alternatives suffer from rapid hydrolytic degradation and poor stereochemical definition.[2]

Recommendation: For GLP/GMP analytical method validation, utilize only Certified Reference Standards that provide:

  • Specific Enantiomeric Purity data (not just optical rotation).

  • Low Water Content guarantees (<0.1%) to ensure shelf-life stability.

  • Traceability to primary pharmacopeial standards where applicable.

References

  • ChemicalBook. (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane Product Properties and CAS 133397-54-3.[1][2][3] Retrieved from [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 62937, Metoprolol Succinate (Related Intermediates). Retrieved from [1]

  • European Pharmacopoeia (Ph. Eur.). Metoprolol Tartrate Monograph: Impurity D Structure and Limits.[2] (Referenced via standard pharmacopeial search).[5]

  • Jung, S. H., et al. (2000). Enantioselective preparation of metoprolol and its major metabolites.[6] Archives of Pharmacal Research.[2] Retrieved from

  • BOC Sciences. Metoprolol Impurity A (CAS 109632-08-8) and related epoxide standards.[1][2][7] Retrieved from [1]

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The handling and disposal of...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The handling and disposal of specialized chemical reagents, such as (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, demand rigorous adherence to established protocols. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this epoxy compound, grounding procedural instructions in the essential principles of chemical safety and regulatory compliance.

(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is recognized as an impurity of Metoprolol, a widely used pharmaceutical agent[1][2]. Like many epoxy compounds, its reactive epoxide ring necessitates careful management to mitigate potential health and environmental risks.

Hazard Identification and Risk Assessment

The Scientific Rationale: The primary hazard associated with uncured epoxy compounds stems from the reactive epoxide group. This three-membered ring is strained and can be opened by nucleophiles, including biological macromolecules like DNA and proteins. This reactivity is the basis for its potential to cause skin and eye irritation, allergic sensitization, and toxicity to aquatic organisms[5][6].

Hazard ClassificationDescriptionRequired Precautions
Skin Irritation/Sensitization May cause skin irritation and is a potential skin sensitizer, which can lead to an allergic reaction upon repeated exposure[4][5].Wear nitrile gloves and a lab coat. Avoid all direct skin contact.
Eye Irritation Can cause serious eye irritation[4][5].Use safety goggles or a face shield.
Aquatic Toxicity Many epoxy constituents are toxic to aquatic life with long-lasting effects[5][6].Never discharge to sewer systems or waterways[3][7].
Hazardous Waste Uncured epoxy resin is classified as hazardous waste under federal regulations such as the Resource Conservation and Recovery Act (RCRA)[8][9].Must be disposed of through a licensed chemical waste contractor.

The Core Principle: Cured vs. Uncured Waste

The single most important factor determining the disposal pathway for epoxy-containing waste is its state of cure.

  • Uncured (Liquid) State: In its liquid, unpolymerized form, (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is considered a hazardous chemical waste[9][10]. The reactive epoxide ring is still present, posing the health and environmental risks outlined above.

  • Cured (Solid) State: When an epoxy resin is fully cured (i.e., reacted completely with a suitable hardener at the correct ratio), it forms an inert, cross-linked polymer solid. This solid material is generally considered non-hazardous and can often be disposed of as regular solid waste[9][10][11].

Note: This guide focuses on the disposal of the uncured epoxide, as it is the hazardous form typically encountered in a research setting. Intentionally curing small amounts of waste epoxy with a hardener can be a viable disposal strategy, but this must be done in accordance with your institution's safety policies.

Personal Protective Equipment (PPE) and Safe Handling

Proper PPE is non-negotiable when handling or preparing this compound for disposal.

  • Gloves: Use chemically resistant nitrile gloves. Latex gloves offer insufficient protection[12].

  • Eye Protection: Safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be used in conjunction with goggles[12].

  • Lab Coat: A standard lab coat should be worn to protect against incidental contact.

  • Ventilation: All handling and waste consolidation should occur in a well-ventilated area, preferably inside a chemical fume hood[3][12].

Step-by-Step Disposal Protocols

Follow these procedures based on the type of waste being generated.

Protocol 4.1: Disposal of Unused/Uncured Product

This protocol applies to leftover stock solution, reaction residues, or any form of the pure, unreacted epoxide.

  • Designate a Waste Container: Obtain a dedicated hazardous waste container from your institution's Environmental Health & Safety (EH&S) department. The container must be made of a compatible material (e.g., high-density polyethylene or glass) and be in good condition with a secure, leak-proof lid[13].

  • Transfer Waste: Carefully transfer the liquid waste into the designated container using a funnel. Do not leave the funnel in the container, as this prevents a proper seal[14].

  • Labeling: Immediately label the container with the words "HAZARDOUS WASTE " and the full chemical name: (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane [14][15]. Include the approximate concentration and date.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the lab[14]. The SAA should be under the control of laboratory personnel, away from heat sources, and in secondary containment to prevent the spread of potential leaks[7][13].

  • Arrange Pickup: Once the container is nearly full (around 90%), submit a chemical waste pickup request to your institution's EH&S office[14].

Protocol 4.2: Management of Spills and Contaminated Debris

This includes contaminated gloves, pipette tips, paper towels, and absorbent materials from spill cleanup.

  • Contain the Spill: For small liquid spills, use an absorbent material like vermiculite or a chemical spill pad to contain the spread[8].

  • Cleanup: Scrape up the bulk of the material. For residual cleanup, a cloth dampened with isopropyl alcohol can be effective, working from the outside of the spill inward[8].

  • Collect Waste: All contaminated items—including gloves, absorbent pads, and paper towels—are now considered hazardous waste.

  • Package Waste: Place all solid contaminated debris into a designated solid hazardous waste container (e.g., a properly labeled, sealed bag or a lined pail). Do not mix this solid waste with liquid waste.

  • Label and Store: Clearly label the container as "HAZARDOUS WASTE " with a description of the contents (e.g., "Debris contaminated with (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane"). Store in the SAA and arrange for pickup.

Protocol 4.3: Decontamination and Disposal of Empty Containers

An "empty" container that once held this compound must be managed correctly to be considered non-hazardous.

  • The "RCRA Empty" Rule: According to the EPA, a container is considered "RCRA empty" and can be disposed of as non-hazardous waste only if all possible material has been removed and no more than 3% by weight of the container's total capacity remains[9].

  • Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., acetone or isopropyl alcohol).

  • Rinsate Disposal: Crucially, the solvent rinsate is now hazardous waste. It must be collected in a designated liquid hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

  • Final Disposal: Once properly rinsed and air-dried, deface the original label on the container and dispose of it in the appropriate solid waste stream (e.g., broken glass box or regular trash), as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste related to (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane.

G cluster_waste_type 1. Identify Waste Type cluster_action 2. Execute Disposal Protocol cluster_final 3. Final Disposition start Material for Disposal uncured Uncured/Liquid Epoxy (Residues, Solutions) start->uncured spill Contaminated Debris (Gloves, Wipes, Absorbents) start->spill container Empty Reagent Container start->container liquid_waste Collect in sealed, labeled LIQUID Hazardous Waste container. uncured->liquid_waste solid_waste Collect in sealed, labeled SOLID Hazardous Waste container. spill->solid_waste rinse Triple-rinse with appropriate solvent. container->rinse ehs_pickup Store in SAA. Arrange EH&S Pickup. liquid_waste->ehs_pickup solid_waste->ehs_pickup rinsate_waste Collect rinsate as LIQUID Hazardous Waste. rinse->rinsate_waste Rinsate trash Deface label. Dispose as non-hazardous solid waste. rinse->trash Clean Container rinsate_waste->liquid_waste

Caption: Decision workflow for disposal of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane waste.

Regulatory Compliance

All chemical waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA)[13]. Academic laboratories may operate under the EPA's Subpart K regulations, which provide specific guidelines for on-site waste management[13].

Trustworthiness Through Compliance: Adherence to these protocols is not merely a suggestion; it is a requirement for legal compliance and is fundamental to maintaining a safe laboratory environment. Always consult your institution's specific Chemical Hygiene Plan and EH&S department, as local and state regulations may be more stringent than federal laws[9]. They are your primary resource for waste container provision, labeling requirements, and pickup schedules.

References

  • Daniels Health. (2025, May 21).
  • Allan Chemical Corporation. (2025, September 16). Epoxy Resin Spill Cleanup Checklist.
  • Atkinson, T., & House, G. Proper Disposal of Leftover Resin & Hardener. Epoxyworks.
  • Lion Technology. (2013, April 23). How to Dispose of 2-Part Epoxy Solutions.
  • Epoxycraft. Dispose of Epoxy Safely?.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Resin4Decor. (2025, December 4). How to Responsibly Dispose of Epoxy Resin Waste.
  • American Chemical Society.
  • Labor Security System.
  • Washington State Department of Ecology. Laboratory Guide for Managing Dangerous Waste.
  • WEST SYSTEM. Epoxy Shelf Life & Proper Storage.
  • Epoxy King. (2025, September 11).
  • Bond Craftor. (2025, August 7).
  • European PU and Epoxy Resin Systems Associ
  • Echemi. (S)-3-[4-(2-Methoxyethyl)
  • YouTube. (2023, October 31). Handling Properties of Epoxy Resins - Session 14.
  • ChemicalBook. (2023, April 23). (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane | 133397-54-3.
  • Bodo Möller Chemie GmbH. (2021, December 12).
  • ChemicalBook. (2026, January 13). 3-[4-(2-Methoxyethyl)phenoxy]- | 62572-90-1.
  • PPG. (2026, February 16).
  • Santa Cruz Biotechnology. 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane | CAS 56718-70-8 | SCBT.
  • 3M. (2021, September 9).
  • PPG. (2021, June 23).
  • Fisher Scientific. (2010, October 23).
  • RS-Online. (2024, February 15).
  • LGC Standards. 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane.
  • Pharmaffiliates. (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane.

Sources

Handling

Personal protective equipment for handling (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

Essential Safety and Handling Guide: (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane This guide provides comprehensive safety protocols and operational directives for the handling and disposal of (R)-3-[4-(2-Methoxyet...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide: (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane. As a reactive epoxy compound, stringent adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and safety.

Hazard Identification and Risk Assessment
  • Skin and Eye Irritation: Direct contact can cause significant irritation to the skin and eyes.[1][2][3]

  • Allergic Skin Reaction (Sensitization): Repeated or prolonged skin contact may lead to an allergic reaction, where subsequent low-level exposures can cause itching, redness, and rashes.[3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system, leading to coughing and shortness of breath.[6]

Given these potential hazards, a thorough risk assessment must be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the duration of the procedure, and the adequacy of the engineering controls in place.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when handling (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane. The following table summarizes the minimum required PPE.

Body PartRecommended PPERationale
Hands Chemical-resistant gloves (Nitrile or Butyl rubber)To prevent skin contact and potential sensitization. Cotton or latex gloves are not sufficient.[7][8][9][10]
Eyes Safety goggles with side shields or a full-face shieldTo protect against accidental splashes which can cause serious eye irritation.[7][8][11]
Body Chemical-resistant lab coat or coverallsTo protect underlying clothing and skin from contamination.[7][9]
Respiratory Use in a well-ventilated area. A respirator with an organic vapor cartridge may be necessary for large quantities or in poorly ventilated spaces.To prevent inhalation of potentially irritating vapors.[8][9][10][12]

Diagram: PPE Selection Workflow

PPE_Selection Start Handling (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane Assess Assess Work Conditions: - Quantity - Ventilation - Duration Start->Assess Gloves Wear Nitrile or Butyl Rubber Gloves Assess->Gloves Eyewear Wear Safety Goggles with Side Shields Assess->Eyewear Clothing Wear Chemical-Resistant Lab Coat or Coveralls Assess->Clothing Ventilation Is Ventilation Adequate? Gloves->Ventilation Eyewear->Ventilation Clothing->Ventilation Respirator Use Respirator with Organic Vapor Cartridge Ventilation->Respirator No Proceed Proceed with Caution Ventilation->Proceed Yes Respirator->Proceed

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures minimal exposure and reduces the risk of incidents.

Step 1: Pre-Handling Preparations

  • Area Designation: Designate a specific area for handling the compound, preferably within a chemical fume hood.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit equipped with absorbent materials, waste bags, and appropriate PPE readily available.

Step 2: Donning PPE

  • Inspect all PPE for any signs of damage before use.

  • Don the lab coat or coveralls, ensuring full coverage.

  • Put on safety goggles or a face shield.

  • Wash and dry hands thoroughly before donning gloves.

  • If required, perform a fit test for the respirator according to your institution's guidelines.

Step 3: Handling the Compound

  • Work within the designated, well-ventilated area at all times.[11]

  • Avoid creating aerosols or dust.

  • Use compatible labware (e.g., glass, stainless steel).

  • Keep containers tightly closed when not in use.[1][11]

Step 4: Post-Handling Procedures

  • Decontaminate any surfaces that may have come into contact with the compound.

  • Doff PPE in the reverse order of donning, being careful to avoid contaminating your skin.

  • Dispose of single-use PPE in a designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.[12]

Disposal Plan: Responsible Waste Management

Proper disposal of (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane should be collected in a clearly labeled, sealed, and compatible waste container. This is considered hazardous waste.[13]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, pipette tips, and absorbent materials from spills, must be disposed of as hazardous waste.[13][14]

  • Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[13]

Diagram: Disposal Workflow

Disposal_Workflow Start End of Experiment or Spill Categorize Categorize Waste Start->Categorize Chemical Unused/Waste Chemical Categorize->Chemical Contaminated Contaminated Materials (Gloves, Absorbents, etc.) Categorize->Contaminated Containerize Place in Labeled, Sealed Hazardous Waste Container Chemical->Containerize Contaminated->Containerize Consult Consult EHS for Pickup and Final Disposal Containerize->Consult

Caption: Step-by-step process for waste disposal.

Emergency Procedures: In Case of Exposure

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteAction
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[15]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, ensuring a safe and productive research environment.

References

  • Preventing Overexposure - WEST SYSTEM Epoxy. [Link]

  • How to Safely Work with Epoxy Coatings - International Enviroguard. [Link]

  • Epoxy Resin Safety: Tips for Safe Handling and Usage. [Link]

  • Safety Gear for Epoxy Crews: PPE & Ventilation Guide - Superior Garage Floors. [Link]

  • How to Use Epoxy Resin Safely: PPE, Ventilation, and Storage Tips | Bond Craftor. [Link]

  • 1 - SAFETY DATA SHEET. [Link]

  • Safety Data Sheet - Laticrete. [Link]

  • AR-N 4340 - Safety data sheet. [Link]

  • SAFETY DATA SHEET - Regulations.gov. [Link]

  • 1,2-EPOXY-3-ETHOXY- PROPANE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC - NJ.gov. [Link]

  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane
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